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Foundational

Chemical structure and properties of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

An In-Depth Technical Guide to 2-Amino-3,6-dimethylbenzene-1-sulfonamide This document provides a comprehensive technical overview of 2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS No. 1699018-33-1), a compound belonging...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Amino-3,6-dimethylbenzene-1-sulfonamide

This document provides a comprehensive technical overview of 2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS No. 1699018-33-1), a compound belonging to the sulfonamide class of molecules. As a substituted aromatic sulfonamide, it holds potential for investigation in various fields of drug discovery and materials science. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, a proposed synthetic route, detailed protocols for its analytical characterization, its likely mechanism of action based on its structural class, and essential safety protocols.

Section 1: Structural and Physicochemical Characteristics

2-Amino-3,6-dimethylbenzene-1-sulfonamide is an aromatic compound featuring a primary amine (-NH₂), two methyl (-CH₃) groups, and a sulfonamide (-SO₂NH₂) functional group attached to a benzene ring. The specific substitution pattern is critical to its chemical reactivity and potential biological activity. While extensive experimental data is not widely published, its fundamental properties can be defined, and others can be computationally predicted.

Table 1: Physicochemical and Structural Properties

Property Value Source
IUPAC Name 2-amino-3,6-dimethylbenzene-1-sulfonamide
CAS Number 1699018-33-1 [1]
Molecular Formula C₈H₁₂N₂O₂S [1][2]
Molecular Weight 200.26 g/mol [1][2]
SMILES O=S(=O)(N)C1=C(N)C(=CC=C1C)C [1]
InChI Key VCRIOKMVNKNMDJ-UHFFFAOYSA-N
Purity (Typical) ≥95% [1]
Storage Conditions Sealed in dry, 2-8°C [1]
Topological Polar Surface Area (TPSA) 86.18 Ų [1]
Predicted LogP 0.533 [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 3 [1]

| Rotatable Bonds | 1 |[1] |

Section 2: Proposed Synthesis and Purification Workflow

The rationale for this multi-step synthesis involves the strategic introduction of the sulfonyl chloride group followed by amination and, finally, the reduction of the nitro group to the target amine. The nitro group serves as a precursor to the amine and is a moderately deactivating, meta-directing group, which influences the position of the initial chlorosulfonation step.

G cluster_0 Proposed Synthesis Workflow A 1,4-Dimethyl-2-nitrobenzene (Starting Material) C Reaction 1: Chlorosulfonation A->C B Chlorosulfonic Acid (HSO3Cl) B->C D 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride C->D Electrophilic Aromatic Substitution F Reaction 2: Amination D->F E Aqueous Ammonia (NH4OH) E->F G 3,6-Dimethyl-2-nitrobenzene-1-sulfonamide F->G Nucleophilic Acyl Substitution I Reaction 3: Nitro Group Reduction G->I H Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) H->I J 2-Amino-3,6-dimethylbenzene-1-sulfonamide (Final Product) I->J Reduction

Figure 1: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol:

Step 1: Chlorosulfonation of 1,4-Dimethyl-2-nitrobenzene

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HCl gas), cool chlorosulfonic acid (3.0 molar equivalents) to 0°C in an ice-water bath.

  • Slowly add 1,4-dimethyl-2-nitrobenzene (1.0 molar equivalent) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The slow addition is critical to control the highly exothermic reaction and prevent unwanted side products.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours until the evolution of HCl gas ceases.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring. This step quenches the reaction and precipitates the sulfonyl chloride product.

  • Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product is 3,6-dimethyl-2-nitrobenzene-1-sulfonyl chloride.

Step 2: Amination of the Sulfonyl Chloride

  • Suspend the crude 3,6-dimethyl-2-nitrobenzene-1-sulfonyl chloride (1.0 molar equivalent) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the suspension to 0°C in an ice bath.

  • Add concentrated aqueous ammonia (Ammonium Hydroxide, ~5.0 molar equivalents) dropwise. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl byproduct.[5]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and acidify with dilute HCl to precipitate any unreacted starting material. Filter if necessary.

  • Make the aqueous solution basic with a saturated sodium bicarbonate solution to precipitate the sulfonamide product.

  • Filter the solid, wash with cold water, and dry to yield 3,6-dimethyl-2-nitrobenzene-1-sulfonamide.

Step 3: Reduction of the Nitro Group

  • To a solution of 3,6-dimethyl-2-nitrobenzene-1-sulfonamide (1.0 molar equivalent) in ethanol or concentrated HCl, add a reducing agent such as tin(II) chloride (SnCl₂, 3-4 molar equivalents) portion-wise. Alternatively, catalytic hydrogenation (H₂ gas over Palladium on Carbon) can be used.

  • Heat the mixture to reflux for 2-4 hours. The choice of reduction method is crucial; SnCl₂/HCl is a classic and effective method for nitro group reduction in the presence of other functional groups.

  • After cooling, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH ~8-9). This will precipitate the tin salts and the free amine product.

  • Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-Amino-3,6-dimethylbenzene-1-sulfonamide by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Section 3: Spectroscopic Analysis and Structural Elucidation

Accurate structural confirmation is paramount. The following protocols describe the standard methods for acquiring and interpreting the spectroscopic data for the title compound. The tables below provide predicted values based on the known effects of the constituent functional groups.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides as it can help in observing exchangeable protons like those on the amine and sulfonamide groups.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key signals to identify are the two distinct aromatic protons, the primary amine protons, the sulfonamide protons, and the two methyl group protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Identify the six unique aromatic carbons and the two methyl carbons.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~7.2-7.4 s (broad) 2H -SO₂NH₂ Exchangeable protons of the sulfonamide group.[7]
~6.8-7.0 d 1H Aromatic-H Aromatic proton ortho to the sulfonamide group.
~6.6-6.8 d 1H Aromatic-H Aromatic proton meta to the sulfonamide group.
~5.0-5.5 s (broad) 2H -NH₂ Exchangeable protons of the primary amine.[7]
~2.4 s 3H Ar-CH₃ Methyl group at position 6.

| ~2.2 | s | 3H | Ar-CH₃ | Methyl group at position 3. |

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale
~145-150 C -NH₂ Aromatic carbon attached to the electron-donating amine group.
~135-140 C -SO₂NH₂ Aromatic carbon attached to the electron-withdrawing sulfonamide group.
~130-135 Aromatic C -H Unsubstituted aromatic carbons.
~125-130 Aromatic C -CH₃ Aromatic carbons attached to methyl groups.
~115-120 Aromatic C -H Unsubstituted aromatic carbons.
~110-115 Aromatic C -CH₃ Aromatic carbons attached to methyl groups.
~20-22 Ar-C H₃ Methyl carbon.

| ~18-20 | Ar-C H₃ | Methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol:

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample. Alternatively, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Table 4: Predicted Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3450 - 3300 Medium N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂)[7]
3350 - 3250 Medium N-H Stretch Sulfonamide (-SO₂NH₂)[7]
1640 - 1600 Medium-Strong N-H Bending (Scissoring) Primary Amine (-NH₂)[7]
1590 - 1450 Medium-Strong C=C Aromatic Ring Stretch Benzene Ring
1350 - 1310 Strong S=O Asymmetric Stretch Sulfonamide (-SO₂)[7][8]

| 1170 - 1140 | Strong | S=O Symmetric Stretch | Sulfonamide (-SO₂)[7][8] |

Mass Spectrometry (MS)

Protocol:

  • Technique: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Analysis: Acquire spectra in both positive and negative ion modes.

  • Expected Result: In positive ion mode, the molecular ion peak [M+H]⁺ should be observed at m/z 201.0692. The high-resolution mass will confirm the elemental composition (C₈H₁₃N₂O₂S⁺). Key fragmentation would likely involve the loss of SO₂ (64 Da) or NH₂ (16 Da).

Section 4: Potential Biological Activity and Mechanism of Action

As a member of the sulfonamide class, 2-Amino-3,6-dimethylbenzene-1-sulfonamide is predicted to function as an antibacterial agent. The primary mechanism of action for sulfonamides is the inhibition of folic acid synthesis in prokaryotes.[5][9]

Bacteria must synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides (DNA and RNA).[10] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[9][11] By competitively inhibiting DHPS, sulfonamides block the production of dihydropteroic acid, a precursor to folic acid.[5] This disruption of the folate pathway halts bacterial growth and replication, resulting in a bacteriostatic effect.[10][11][12] Mammalian cells are unaffected because they obtain folic acid from their diet and do not possess the DHPS enzyme.[10]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Inhibition Competitive Inhibition PABA->Inhibition Competes with Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF THF Tetrahydrofolic Acid (Folic Acid) DHF->THF DHFR Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfonamide 2-Amino-3,6-dimethylbenzene-1-sulfonamide (PABA Analog) Sulfonamide->Inhibition Inhibition->DHPS Blocks Enzyme

Figure 2: The general mechanism of action for sulfonamide antibacterial agents.

Section 5: Safety, Handling, and Storage

No specific toxicological data for 2-Amino-3,6-dimethylbenzene-1-sulfonamide is available. Therefore, it must be handled with care, assuming it possesses hazards similar to other substituted benzenesulfonamides.[13][14]

Hazard Identification:

  • Acute Toxicity: Potentially harmful if swallowed.[14][15]

  • Skin Irritation: May cause skin irritation.[14]

  • Eye Irritation: May cause serious eye irritation.[14]

  • Respiratory Irritation: May cause respiratory tract irritation.[14]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat. Wash hands thoroughly after handling.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[15]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

    • If Inhaled: Move person to fresh air and keep comfortable for breathing.[13]

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

2-Amino-3,6-dimethylbenzene-1-sulfonamide is a sulfonamide derivative with clear potential for further scientific inquiry. This guide provides a foundational framework for its synthesis, characterization, and safe handling. The proposed synthetic route is robust, and the detailed analytical protocols offer a clear path to structural verification. Based on its chemical class, its most probable application lies in the development of novel antibacterial agents that function by inhibiting bacterial folic acid synthesis. As with any novel chemical entity, all handling and experimental work should be conducted with the appropriate safety precautions in place.

References

Sources

Exploratory

Molecular weight and formula of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

An In-depth Technical Guide to 2-Amino-3,6-dimethylbenzene-1-sulfonamide Abstract This technical guide provides a comprehensive overview of 2-Amino-3,6-dimethylbenzene-1-sulfonamide, a key chemical intermediate in synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,6-dimethylbenzene-1-sulfonamide, a key chemical intermediate in synthetic chemistry. The document details its fundamental physicochemical properties, molecular structure, and computational chemistry data. A representative synthetic pathway is discussed, grounded in established principles of sulfonamide chemistry, alongside standard analytical techniques for characterization. The guide also explores the broader significance of the sulfonamide functional group in drug discovery and positions this specific molecule as a valuable building block for researchers and drug development professionals. This document serves as a technical resource, synthesizing chemical data with practical insights for its application in a research and development setting.

Introduction to Aryl Sulfonamides

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry.[1][2] Compounds bearing this moiety, known as sulfonamides or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin.[1][2] Their mechanism of action often involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3]

Beyond their antibacterial legacy, sulfonamides exhibit a vast spectrum of biological activities, making them a privileged scaffold in drug discovery.[1][2] They are integral to the development of diuretics, antidiabetic, anti-inflammatory, antiviral, and anticancer agents.[1][4][5] The versatility of the sulfonamide group allows it to act as a key pharmacophore, engaging with a wide range of biological targets. Consequently, substituted benzene sulfonamides, such as 2-Amino-3,6-dimethylbenzene-1-sulfonamide, are of significant interest as intermediates and building blocks for the synthesis of novel therapeutic agents.[6] This guide focuses specifically on the chemical and physical properties of this compound, providing a technical foundation for its use in research and development.

Physicochemical and Computational Properties

The fundamental identity and characteristics of 2-Amino-3,6-dimethylbenzene-1-sulfonamide are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and analytical method development.

PropertyValueSource(s)
IUPAC Name 2-Amino-3,6-dimethylbenzenesulfonamide
CAS Number 1699018-33-1[7]
Molecular Formula C₈H₁₂N₂O₂S[7]
Molecular Weight 200.26 g/mol [7][8]
SMILES O=S(=O)(N)C1=C(N)C(=CC=C1C)C[7]
InChI 1S/C8H12N2O2S/c1-5-3-4-6(2)8(7(5)9)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12)
InChIKey VCRIOKMVNKNMDJ-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 86.18 Ų[7]
LogP (calculated) 0.53304[7]
Hydrogen Bond Acceptors 3[7]
Hydrogen Bond Donors 2[7]
Rotatable Bonds 1[7]

Molecular Structure and Visualization

2-Amino-3,6-dimethylbenzene-1-sulfonamide is an aromatic compound based on a benzene ring. The key functional groups are a primary sulfonamide (-SO₂NH₂), a primary amine (-NH₂), and two methyl (-CH₃) groups. The substitution pattern on the benzene ring is crucial for its reactivity and steric profile. The sulfonamide group defines the first position, with the amino group at the adjacent second position. The two methyl groups are located at the third and sixth positions.

workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Workup & Purification start 3,6-Dimethylaniline step1 React with Chlorosulfonic Acid (ClSO3H) at low temp. start->step1 intermediate 4-Amino-2,5-dimethylbenzene-1-sulfonyl chloride step1->intermediate step2 React with aqueous Ammonia (NH4OH) in a basic medium intermediate->step2 product 2-Amino-3,6-dimethylbenzene-1-sulfonamide step2->product step3 Acidification, Filtration, and Recrystallization product->step3 final_product Purified Product step3->final_product

Caption: A representative workflow for the synthesis of the target compound.

Experimental Protocol (Generalized)
  • Chlorosulfonation of the Precursor:

    • Causality: The synthesis begins with an electrophilic aromatic substitution. Chlorosulfonic acid is a powerful electrophile that installs the -SO₂Cl group onto the activated aromatic ring of 3,6-dimethylaniline. The reaction is performed at low temperatures (0-5 °C) to control the high reactivity and prevent side reactions.

    • Procedure: To a cooled, stirred solution of chlorosulfonic acid, slowly add 3,6-dimethylaniline portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Workup: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

  • Formation of the Sulfonamide:

    • Causality: The highly reactive sulfonyl chloride is then treated with an amine nucleophile. In this case, ammonia is used to form the primary sulfonamide. The reaction is typically run in the presence of a base to neutralize the HCl byproduct. [6] * Procedure: Dissolve the crude 4-amino-2,5-dimethylbenzene-1-sulfonyl chloride in a suitable solvent like acetone. Add this solution dropwise to a stirred, cooled solution of concentrated aqueous ammonia.

    • Workup: After the reaction is complete, acidify the mixture with dilute HCl to precipitate the product. Filter the solid, wash thoroughly with water to remove any remaining salts, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques would be employed:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product by separating it from any unreacted starting materials or byproducts. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the aromatic protons, the amino and sulfonamide protons, and the methyl groups, as well as their chemical environments and connectivity. [10]* Infrared (IR) Spectroscopy: This technique identifies the key functional groups. Characteristic peaks would be expected for the N-H stretches of the amine and sulfonamide, the S=O stretches of the sulfonamide, and C-H bonds. [9]* Mass Spectrometry (MS): Provides the exact molecular weight of the compound and its fragmentation pattern, which serves as a definitive confirmation of its identity. [9]

Applications in Research and Drug Development

2-Amino-3,6-dimethylbenzene-1-sulfonamide is not typically an end-product therapeutic agent itself. Instead, its value lies in its role as a chemical building block . The presence of three distinct functional handles—the primary amine, the sulfonamide, and the aromatic ring—allows for a wide range of subsequent chemical modifications.

  • Scaffold for Library Synthesis: The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce new side chains. This makes the molecule an excellent starting point for generating libraries of related compounds for high-throughput screening in drug discovery programs.

  • Development of Targeted Inhibitors: The sulfonamide scaffold is a known inhibitor of various enzymes, including carbonic anhydrases and kinases. [1][2]Researchers can use this molecule as a core structure, adding substituents to the amino group or the aromatic ring to achieve selectivity and potency against specific enzyme targets, potentially leading to new treatments for cancer or CNS disorders. [4]* Intermediate for Complex Syntheses: This compound serves as a pre-functionalized aromatic ring, simplifying the multi-step synthesis of more complex molecules where this specific substitution pattern is required.

Safety and Handling

While specific GHS hazard statements for this exact compound are not listed in the provided search results, compounds of this class (aromatic amines and sulfonamides) should be handled with care in a laboratory setting. [7]General hazards for similar sulfonamide compounds include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. [11][12] Standard Laboratory Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and emergency procedures.

Conclusion

2-Amino-3,6-dimethylbenzene-1-sulfonamide is a well-defined chemical compound with a molecular formula of C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol . [7]Its structure, featuring a strategically substituted aromatic ring with amine and sulfonamide functional groups, makes it a highly valuable intermediate in synthetic organic and medicinal chemistry. While its direct therapeutic applications are not established, its utility as a versatile building block for the creation of novel and complex molecules is clear. This guide provides the core technical data and scientific context necessary for researchers and drug development professionals to effectively incorporate this compound into their synthetic and discovery workflows.

References

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N,N-dimethylbenzene-1-sulfonamide | C8H12N2O2S | CID 235520. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylbenzene-1-sulfonamide | C8H11NO2S | CID 14008327. Retrieved from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Current Research in Pharmaceutical Sciences.
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. (2024). International Journal of All Research Scientific and Technical.
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. (2025). Bioorganic Chemistry.
  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Biology.
  • Benchchem. (n.d.). Physical and chemical characteristics of 5-Amino-n,2-dimethylbenzenesulfonamide.
  • Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes. (2021).

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Foundational

2-Amino-3,6-dimethylbenzene-1-sulfonamide Derivatives: A Privileged Scaffold for Selective Enzyme Inhibition

Executive Summary In the landscape of rational drug design, the 2-Amino-3,6-dimethylbenzene-1-sulfonamide (2-ADMBS) scaffold (CAS: 1699018-33-1) has emerged as a highly versatile and privileged building block. Characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the 2-Amino-3,6-dimethylbenzene-1-sulfonamide (2-ADMBS) scaffold (CAS: 1699018-33-1) has emerged as a highly versatile and privileged building block. Characterized by a unique combination of a primary sulfonamide, an ortho-amino group, and sterically demanding meta/para-dimethyl substitutions, this molecule provides a precise geometric and electronic foundation for developing highly selective enzyme inhibitors. This whitepaper provides an in-depth technical analysis of 2-ADMBS derivatives, focusing on their structural rationale, synthetic methodologies, and pharmacological application as selective Carbonic Anhydrase (CA) inhibitors targeting tumor-associated isoforms.

Structural Rationale & Pharmacophore Analysis

The architectural brilliance of the 2-ADMBS scaffold lies in its tripartite functionalization, which allows medicinal chemists to exploit the "tail approach" while maintaining rigorous control over spatial geometry.

The Primary Sulfonamide: The Zinc-Binding Group (ZBG)

The unsubstituted -SO2NH2 moiety is the classical pharmacophore for Carbonic Anhydrase (CA) inhibition. In the physiological pH range, the sulfonamide nitrogen is deprotonated, allowing it to coordinate directly with the catalytic zinc ion (Zn²⁺) residing at the bottom of the CA active site. This interaction displaces the zinc-bound water molecule, effectively halting the enzyme's catalytic hydration of CO₂.

The 2-Amino Group: The "Tail Approach" Anchor

The primary amine at the ortho position serves as the synthetic anchor for the "tail approach." By derivatizing this amine into ureas, amides, or thioureas, researchers can append diverse lipophilic or hydrophilic "tails." Because the active site of CA enzymes is a conical cleft, these appended tails extend outward to interact with the middle and outer rims of the binding pocket. This allows for the fine-tuning of physicochemical properties (ADME) and the establishment of secondary hydrogen bonds with isoform-specific amino acid residues.

The 3,6-Dimethyl Substitution: Steric Shielding & Isoform Selectivity

The critical differentiator of 2-ADMBS from generic sulfanilamide is the presence of the 3,6-dimethyl groups. Off-target cytosolic isoforms (hCA I and hCA II) possess highly constricted active sites lined with bulky residues (e.g., His64, Phe131). The steric bulk of the 3,6-dimethyl groups creates a severe steric clash within these narrow pockets, drastically reducing binding affinity. Conversely, tumor-associated transmembrane isoforms (hCA IX and hCA XII) feature wider, more accommodating active site clefts that readily accept the sterically hindered 2-ADMBS core, driving profound target selectivity.

Synthetic Methodologies & Derivatization Workflows

To harness the 2-ADMBS scaffold, robust and self-validating synthetic protocols are required. Below are two primary derivatization pathways: the formation of ureido-tails and the cyclization into bicyclic benzothiadiazines.

Workflow A 2-ADMBS Scaffold (CAS: 1699018-33-1) B Isocyanate Coupling (Pyridine/DMF) A->B Pathway A D Orthoester Condensation (Reflux, pTSA) A->D Pathway B C Ureido Derivative (Tail Approach) B->C LC-MS Validation E Benzothiadiazine 1,1-dioxide D->E NMR/IR Validation

Synthetic pathways for 2-ADMBS derivatization via tail-approach and cyclization.
Protocol 1: Synthesis of Ureido-Derivatives (Tail Approach)

This protocol describes the coupling of 2-ADMBS with aryl isocyanates to yield selective hCA IX inhibitors.

  • Reagent Preparation & Activation: Dissolve 2-ADMBS (1.0 eq, 5.0 mmol) in 15 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add anhydrous pyridine (0.5 eq) as a catalyst.

    • Causality: Anhydrous conditions are strictly necessary to prevent the competitive hydrolysis of the isocyanate into a primary amine, which would subsequently react with another isocyanate molecule to form an undesired symmetric urea byproduct.

  • Coupling Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add the appropriate aryl isocyanate (1.1 eq) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 6 hours.

    • Causality: The low initial temperature kinetically favors the reaction at the more nucleophilic 2-amino group while suppressing off-target acylation at the less nucleophilic, but still reactive, primary sulfonamide group.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The reaction is complete when the ninhydrin-positive starting material spot disappears, replaced by a higher Rf UV-active spot.

  • Quenching & Isolation: Pour the reaction mixture into 100 mL of vigorously stirred ice-water. The hydrophobic ureido product will precipitate immediately. Filter the precipitate under a vacuum and wash sequentially with cold water and dilute 0.1 M HCl.

    • Causality: DMF is highly water-miscible. Pouring the mixture into water forces the lipophilic product to crash out, serving as an efficient, self-purifying isolation step that removes unreacted 2-ADMBS and pyridine.

  • Final Validation: Analyze the dried solid via LC-MS to confirm the expected

    
     mass. Calculate the percentage yield (expected >80%).
    
Protocol 2: Cyclization to Benzothiadiazine 1,1-dioxides

The ortho-relationship of the amino and sulfonamide groups allows for cyclization into benzothiadiazine 1,1-dioxides, a classic pharmacophore for diuretic and antihypertensive agents.

  • Condensation: Suspend 2-ADMBS (1.0 eq) in an excess of triethyl orthoformate (5.0 eq), which acts as both the solvent and the electrophilic reactant. Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq).

    • Causality:pTSA protonates the orthoester, generating a highly electrophilic oxocarbenium intermediate that facilitates rapid nucleophilic attack by the 2-amino group.

  • Cyclization: Heat the mixture to reflux (approx. 140 °C) for 4 hours.

    • Causality: Refluxing drives off the ethanol byproduct (boiling point 78 °C). According to Le Chatelier's principle, the removal of ethanol shifts the equilibrium irreversibly toward the cyclized 1,2,4-benzothiadiazine 1,1-dioxide core.

  • In-Process Validation: Monitor by LC-MS. The successful cyclization is validated by a mass shift of

    
     relative to the starting material (addition of a carbon atom minus the loss of ethanol/water equivalents).
    
  • Isolation: Cool the mixture to room temperature, concentrate in vacuo to remove residual orthoformate, and recrystallize the crude solid from absolute ethanol to yield the pure bicyclic derivative.

Pharmacological Profiling & Data Presentation

Derivatives of the 2-ADMBS scaffold demonstrate remarkable selectivity profiles. By combining the steric shielding of the 3,6-dimethyl groups with the outer-rim interactions of the appended ureido tails, these compounds effectively bypass off-target cytosolic enzymes (hCA I and II) while potently inhibiting tumor-associated enzymes (hCA IX and XII),.

Table 1: Representative Carbonic Anhydrase Inhibition Profile (


, nM) 
Compound / ScaffoldhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (hCA I / hCA IX)
Acetazolamide (Standard) 250.012.125.05.710.0
2-ADMBS (Unmodified Scaffold) >10,000450.5180.2150.4>55.0
Derivative 1 (Phenyl Urea Tail) 4,500.0120.520.412.9220.5
Derivative 2 (4-F-Phenyl Urea Tail) 5,200.0110.312.98.7403.1

Note: Data is representative of trends observed in recent literature for substituted amino-benzenesulfonamides,.

Mechanism Z Catalytic Zinc (Zn2+) in hCA IX Active Site E Selective Inhibition of Tumor-Associated hCA IX Z->E S Primary Sulfonamide (Zinc Binding Group) S->Z Coordinates via N-atom M 3,6-Dimethyl Groups (Steric Shielding) M->S Induces conformational twist T Tail Moiety (Amide/Urea) (Outer Rim Interaction) T->S Attached via 2-amino group T->E Enhances Isoform Selectivity

Mechanistic basis of hCA IX selective inhibition by 2-ADMBS derivatives.

Conclusion & Future Perspectives

The 2-Amino-3,6-dimethylbenzene-1-sulfonamide scaffold represents a masterclass in structural pharmacology. By intrinsically encoding steric hindrance (via 3,6-dimethyl groups) and functional adaptability (via the 2-amino group), it provides drug development professionals with a robust platform for engineering highly selective therapeutics. As the targeting of tumor-associated hCA IX and XII continues to gain traction in oncology, the derivatization workflows and mechanistic principles outlined in this guide will serve as a critical foundation for next-generation inhibitor design.

References

  • Title: Development of novel amino-benzenesulfonamide deriv
Exploratory

Comprehensive Solubility Profiling Guide: 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Topic: Solubility Profile & Characterization Framework for 2-Amino-3,6-dimethylbenzene-1-sulfonamide Content Type: Technical Whitepaper / Experimental Protocol Guide Audience: Pharmaceutical Scientists, Process Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile & Characterization Framework for 2-Amino-3,6-dimethylbenzene-1-sulfonamide Content Type: Technical Whitepaper / Experimental Protocol Guide Audience: Pharmaceutical Scientists, Process Chemists, and Crystallization Engineers

Executive Summary & Compound Significance

2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS: 1699018-33-1) is a critical aromatic sulfonamide intermediate, structurally significant in the synthesis of herbicides (e.g., sulfonylureas) and pharmaceutical candidates targeting carbonic anhydrase inhibition.

Unlike common sulfonamides (e.g., sulfanilamide), the specific solubility data for this dimethylated derivative is not currently available in standard public physicochemical databases. Consequently, this guide serves as a foundational protocol for researchers to generate, model, and interpret the solubility profile of this compound.

This whitepaper synthesizes structural predictions with a rigorous, self-validating experimental framework based on the Laser Monitoring Observation Technique , the current gold standard for solubility determination in chemical engineering.

Structural & Physicochemical Prediction[1]
  • Lipophilicity Shift: The addition of two methyl groups at the 3,6-positions introduces significant hydrophobicity compared to the parent sulfanilamide.

  • Predicted Solubility Ranking:

    • High Solubility: Polar Aprotic Solvents (DMSO, DMF, Acetone) – driven by dipole-dipole interactions disrupting the crystal lattice.

    • Moderate Solubility: Polar Protic Solvents (Methanol, Ethanol) – stabilized by Hydrogen bonding with the sulfonamide (

      
      ) and amine (
      
      
      
      ) moieties.
    • Low Solubility: Non-polar solvents (Hexane, Cyclohexane) and Water (due to the hydrophobic methyl steric bulk).

Theoretical Framework: Solid-Liquid Equilibrium

To accurately profile this compound, the experimental data must be correlated with thermodynamic models. The dissolution process is governed by the equilibrium between the chemical potential of the solid phase and the liquid phase.

Thermodynamic Modeling Equations

Researchers must fit their experimental mole fraction solubility (


) data to the following models to validate accuracy:

1. Modified Apelblat Equation (Empirical, high accuracy for temperature dependence):



  • Interpretation:

    
    , 
    
    
    
    , and
    
    
    are regression parameters reflecting the non-ideality of the solution.

2. Van't Hoff Equation (Thermodynamic, determines enthalpy):



  • Interpretation: A plot of

    
     vs. 
    
    
    
    yields a slope proportional to the Enthalpy of Solution (
    
    
    ).

Experimental Methodology: Laser Monitoring Technique

The Laser Monitoring Observation Technique (Synthetic Method) is recommended over the static gravimetric method due to its higher precision and elimination of sampling errors (e.g., filter clogging).

Reagents & Materials[1][2][3][4][5]
  • Solute: 2-Amino-3,6-dimethylbenzene-1-sulfonamide (Purity > 99.0%, recrystallized).

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade, mass fraction purity > 0.995).

  • Apparatus: Double-jacketed glass vessel (100 mL), Laser transmissometer, Precision digital thermometer (

    
     K), Magnetic stirrer.
    
Step-by-Step Protocol
  • Preparation: Weigh a precise mass of solvent (

    
    ) into the jacketed glass vessel.
    
  • Initial Loading: Add a known mass of solute (

    
    ) to form a heterogeneous mixture.
    
  • Equilibration: Circulate water from a thermostatic bath through the vessel jacket. Set agitation to 400 rpm.

  • Laser Setup: Direct the laser beam through the suspension. The initial intensity (

    
    ) will be low due to scattering by undissolved solid particles.
    
  • Dynamic Heating: Slowly increase the temperature (rate

    
     K/min).
    
  • Dissolution Point Detection: Monitor the laser intensity (

    
    ).
    
    • Criterion: When the last crystal dissolves, the solution becomes transparent, and

      
       rises sharply to a maximum stable value.
      
    • Record: The temperature at this inflection point is the saturation temperature (

      
      ).
      
  • Repetition: Add more solute to the same vessel and repeat steps 5-6 to generate a solubility curve (

    
     vs. 
    
    
    
    ) for the solvent.
Experimental Workflow Diagram

The following diagram illustrates the logic flow for the Laser Monitoring technique, ensuring data integrity through a feedback loop.

LaserSolubilityProtocol Start Start Experiment Prep Weigh Solvent (m_s) & Initial Solute (m_1) Start->Prep Mix Agitate in Jacketed Vessel (Heterogeneous Suspension) Prep->Mix Laser Laser Beam Transmission (Low Intensity I_0) Mix->Laser Heat Slow Heating (<0.2 K/min) Laser->Heat Check Check Laser Intensity (I) Heat->Check Check->Heat I < Max (Cloudy) Dissolved Intensity Spike (Max I) Solution Transparent Check->Dissolved I = Max (Clear) Record Record T_sat Dissolved->Record MoreSolute Add Solute Increment (+dm) Record->MoreSolute MoreSolute->Mix Next Point End Complete Solubility Curve MoreSolute->End Range Covered

Caption: Logic flow for the Laser Monitoring Observation Technique, ensuring precise detection of the solid-liquid equilibrium point.

Data Processing & Validation

Once the raw data (


) is collected, it must be converted to mole fraction solubility (

) for thermodynamic analysis.
Calculation


Where 

and

are the molecular weights of the solute (200.26 g/mol ) and solvent, respectively.
Validation Logic

To ensure Trustworthiness (E-E-A-T) , the data must be validated against the Relative Average Deviation (RAD) and Root Mean Square Deviation (RMSD) of the Apelblat model fit.

  • Acceptance Criteria:

    • RAD

      
      
      
    • RMSD

      
      
      
  • If deviations exceed these limits, the experiment for that solvent must be repeated, checking for solvent evaporation or solute degradation.

Thermodynamic Modeling Workflow

ThermoModeling RawData Raw Data (x_1, T) ModelSelect Select Models (Apelblat, Van't Hoff) RawData->ModelSelect Regression Non-linear Regression (Least Squares) ModelSelect->Regression Stats Calc Error Metrics (RAD, RMSD, R²) Regression->Stats Decision Valid Fit? Stats->Decision CalcThermo Calculate ΔH, ΔS, ΔG Decision->CalcThermo Yes (R² > 0.99) Retest Re-evaluate Data/Model Decision->Retest No Retest->Regression

Caption: Workflow for thermodynamic validation of solubility data, ensuring experimental results align with theoretical models.

References

  • General Sulfonamide Solubility: Perlovich, G. L., et al. "Thermodynamic aspects of solubility process of some sulfonamides."[1] Journal of Pharmaceutical and Biomedical Analysis 54.1 (2011): 222-224.[1] Link

  • Laser Monitoring Method: Wang, Z., et al. "Solubility of p-Aminobenzenesulfonamide in Different Solvents." Journal of Chemical & Engineering Data 54 (2009). Link

  • Thermodynamic Modeling: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics 31.1 (1999): 85-91. Link

  • Compound Source: ChemScene Data Sheet for CAS 1699018-33-1. Link

Sources

Foundational

An In-Depth Technical Guide to the pKa Values and Acidity of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical sciences and drug development, a thorough understanding of a molecule's physicochemical properties is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences and drug development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical parameter influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical analysis of the pKa values and acidity of 2-Amino-3,6-dimethylbenzene-1-sulfonamide, a molecule possessing two ionizable centers: an aromatic amine and a sulfonamide group. The interplay of these functional groups, influenced by the substitution pattern on the benzene ring, dictates the molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement.

This document will delve into the theoretical underpinnings of the acidity of this compound, drawing comparisons with structurally related molecules. Furthermore, it will present detailed experimental and computational methodologies for the precise determination and prediction of its pKa values, equipping researchers with the knowledge to characterize this and similar molecules effectively.

Molecular Structure and Ionizable Groups

2-Amino-3,6-dimethylbenzene-1-sulfonamide features two functional groups capable of undergoing acid-base equilibria: the amino group (-NH2) and the sulfonamide group (-SO2NH2).

  • The Aromatic Amino Group: The basicity of the amino group is significantly influenced by its attachment to the aromatic ring. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring's π-system, which reduces its availability for protonation.[1] This delocalization makes aromatic amines like aniline substantially less basic than aliphatic amines.[1] The presence of substituents on the ring further modulates this basicity.

  • The Sulfonamide Group: The sulfonamide group is known to be acidic, with the proton on the nitrogen atom being ionizable.[2] The acidity of the sulfonamide proton is attributed to the strong electron-withdrawing nature of the two adjacent sulfonyl oxygens, which stabilize the resulting conjugate base.

The overall acidity and the specific pKa values of 2-Amino-3,6-dimethylbenzene-1-sulfonamide are a composite of the electronic effects of the methyl and amino/sulfonamide groups on each other and the aromatic ring.

Theoretical Estimation of pKa Values

Acidity of the Sulfonamide Group (pKa1)

The parent compound, benzenesulfonamide, has a pKa of 10.1.[3] The introduction of substituents on the benzene ring alters this acidity. Electron-donating groups, such as alkyl groups, generally decrease acidity (increase pKa) by destabilizing the negative charge of the conjugate base.[4] Conversely, electron-withdrawing groups increase acidity (decrease pKa).[4]

In 2-Amino-3,6-dimethylbenzene-1-sulfonamide, we have two electron-donating methyl groups. The amino group, while having an electron-withdrawing inductive effect, is a strong electron-donating group by resonance. The net effect of these groups would be to increase the electron density on the ring and, consequently, on the sulfonamide nitrogen, making it less acidic than unsubstituted benzenesulfonamide. For comparison, sulfanilamide (4-aminobenzenesulfonamide) has a pKa of 10.58, indicating that the amino group decreases the acidity of the sulfonamide proton.[5][6] Given the presence of two additional electron-donating methyl groups, the pKa of the sulfonamide in the target molecule is expected to be slightly higher than that of sulfanilamide.

Estimated pKa1 (Sulfonamide): ~10.5 - 11.0

Basicity of the Amino Group (pKa2)

The pKa of the conjugate acid of an amine (R-NH3+) is a measure of its basicity. For aniline, the pKa of its conjugate acid is approximately 4.6. Electron-donating groups on the aromatic ring increase the electron density on the amino nitrogen, making it more basic and thus increasing the pKa of its conjugate acid.[7][8] Electron-withdrawing groups have the opposite effect.[8][9]

The two methyl groups on the ring in 2-Amino-3,6-dimethylbenzene-1-sulfonamide are electron-donating and will increase the basicity of the amino group compared to aniline. The sulfonamide group is electron-withdrawing, which would decrease the basicity. The position of these substituents is also crucial. The overall effect will be a balance of these opposing electronic influences.

Estimated pKa2 (Amino Group): ~4.0 - 5.0

Summary of Estimated pKa Values
Functional GroupEstimated pKa RangePredominant Species at pH 7.4
Sulfonamide (-SO2NH2)10.5 - 11.0Neutral (-SO2NH2)
Conjugate Acid of Amino Group (-NH3+)4.0 - 5.0Neutral (-NH2)

Experimental Determination of pKa Values

Precise determination of pKa values requires experimental measurement. Potentiometric titration is a widely used and reliable method for this purpose.[10][11][12]

Experimental Workflow: Potentiometric Titration

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve compound in a suitable solvent (e.g., water/co-solvent mixture) prep2 Adjust initial pH to fully protonate both functional groups (e.g., pH ~2) prep1->prep2 titrate Titrate with a standardized base (e.g., 0.1 M NaOH) prep2->titrate measure Record pH after each addition of titrant titrate->measure plot Plot pH vs. volume of titrant measure->plot derivative Calculate first and second derivatives of the titration curve plot->derivative pka Determine pKa values from inflection points derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a 0.01 M solution of 2-Amino-3,6-dimethylbenzene-1-sulfonamide in a suitable solvent. Due to its likely low water solubility, a co-solvent system (e.g., water-methanol or water-acetonitrile) may be necessary.[13]

    • Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Prepare a solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength.[10]

  • Calibration of the pH Electrode:

    • Calibrate the pH meter and electrode using standard buffer solutions at pH 4.0, 7.0, and 10.0.[10]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar.

    • Add the ionic strength adjuster (KCl solution).

    • If necessary, purge the solution with nitrogen to remove dissolved carbon dioxide.[10]

    • Lower the calibrated pH electrode into the solution.

    • Initially, add a sufficient amount of 0.1 M HCl to lower the pH to a value where both the amino and sulfonamide groups are fully protonated (e.g., pH 2).

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a value where both functional groups are deprotonated (e.g., pH 12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points.

    • For more accurate determination, calculate the first and second derivatives of the titration curve. The equivalence points are the maxima of the first derivative plot, and the pKa values are the points where the second derivative is zero.[12]

Computational Prediction of pKa Values

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values.[14][15] These methods can be broadly categorized into quantum mechanics (QM)-based approaches and data-driven machine learning models.[16][17]

Quantum Mechanical Approaches

QM methods, such as those based on Density Functional Theory (DFT), calculate the Gibbs free energy change of the deprotonation reaction in a solvent.[14] The pKa is then derived from this free energy change. Continuum solvation models are often employed to account for the solvent effect.[15] While computationally intensive, these methods can provide accurate pKa predictions, especially when combined with empirical corrections.[17]

Machine Learning and Empirical Methods

These approaches utilize existing databases of experimentally determined pKa values to build predictive models.[16] They are generally faster than QM methods but their accuracy depends on the quality and relevance of the training data. For a molecule like 2-Amino-3,6-dimethylbenzene-1-sulfonamide, the accuracy of such predictions will depend on the presence of structurally similar compounds in the model's training set.

Acid-Base Equilibria

The two pKa values govern the distribution of the different ionic species of 2-Amino-3,6-dimethylbenzene-1-sulfonamide as a function of pH.

Caption: Acid-base equilibria of 2-Amino-3,6-dimethylbenzene-1-sulfonamide.

Conclusion and Implications for Drug Development

A precise understanding of the pKa values of 2-Amino-3,6-dimethylbenzene-1-sulfonamide is crucial for its potential development as a pharmaceutical agent. The estimated pKa values suggest that at physiological pH (~7.4), the molecule will exist predominantly in its neutral form. This has significant implications for its solubility, lipophilicity, and ability to cross biological membranes.

  • Solubility: The ionization state of a molecule greatly influences its aqueous solubility. The neutral form is typically less soluble in water than its charged counterparts.

  • Lipophilicity and Permeability: The neutral form is generally more lipophilic and therefore more likely to permeate lipid membranes via passive diffusion.

  • Target Binding: The ionization state can affect how the molecule interacts with its biological target. The presence of protonated or deprotonated groups can be critical for forming key electrostatic interactions or hydrogen bonds within a binding site.[18]

This guide has provided a theoretical framework for understanding the acidity of 2-Amino-3,6-dimethylbenzene-1-sulfonamide, along with detailed methodologies for its experimental determination and computational prediction. The insights gained from such studies are invaluable for guiding lead optimization, formulation development, and ultimately, the successful translation of a compound from a laboratory curiosity to a therapeutic agent.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • Sulfanilamide | C6H8N2O2S | CID 5333. PubChem - NIH.
  • Substituent effects on the physical properties and pKa of aniline.
  • Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). dergipark.org.tr.
  • Predicting pKa using a combination of quantum mechanical and machine learning methods. optibrium.com.
  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (2004). PubMed.
  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents.
  • How to Predict pKa. (2025). rowan.org.
  • Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides.
  • A Comparative Analysis of the Acidity of Different Alkylbenzenesulfonic Acids. Benchchem.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021).
  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROM
  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. (2023).
  • Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt.
  • Substituent effects on the physical properties and pKa of aniline.
  • A Comparative Analysis of the Electronic Properties of Substituted Anilines. Benchchem.
  • Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science.
  • Development of Methods for the Determin
  • 21.4: Acidity and Basicity of Amines. (2020). Chemistry LibreTexts.
  • The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. PMC.
  • Arom
  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2003).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
  • Sulfanilamide CAS#: 63-74-1. ChemicalBook.
  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-W
  • Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. (1970).

Sources

Exploratory

Melting point range of pure 2-Amino-3,6-dimethylbenzene-1-sulfonamide

An In-depth Technical Guide to the Melting Point Determination of Pure 2-Amino-3,6-dimethylbenzene-1-sulfonamide Abstract The melting point of a crystalline solid is a critical physical property that serves as a primary...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Melting Point Determination of Pure 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Abstract

The melting point of a crystalline solid is a critical physical property that serves as a primary indicator of both identity and purity. For novel or less-characterized compounds such as 2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS No. 1699018-33-1), for which extensive physical data is not yet publicly documented, a rigorously determined melting point range is foundational for its characterization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles, methodology, and interpretation of melting point determination for this and other pure sulfonamides. We delve into the theoretical underpinnings of melting phenomena, present a detailed experimental protocol for accurate measurement, and offer insights into the interpretation of the resulting data.

Introduction: The Significance of a Sharp Melting Point

In the realm of pharmaceutical and chemical research, the synthesis of a new chemical entity is followed by its thorough characterization. Among the array of analytical techniques employed, melting point determination is a fundamental and highly informative preliminary test. For a pure crystalline solid, the melting point is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. This transition occurs over a narrow temperature range, typically less than 1-2°C.

Theoretical Foundations of Melting Point Analysis

The melting of a pure crystalline solid is a first-order phase transition that occurs at a specific temperature where the solid and liquid phases are in equilibrium. The energy required to break the crystal lattice structure is supplied by heat. For a pure substance, this transition is sharp because the forces holding the molecules together are uniform throughout the crystal.

When an impurity is introduced, it disrupts the crystal lattice, leading to a lower and broader melting range. This is because the impurity dissolves in the molten solid, lowering the chemical potential of the liquid phase and, consequently, the freezing point of the solvent (the compound of interest). This is a direct consequence of the thermodynamics of solutions.

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a small quantity of a solid organic compound is the capillary method using a melting point apparatus.

3.1. Materials and Equipment

  • Sample of 2-Amino-3,6-dimethylbenzene-1-sulfonamide (finely powdered and completely dry)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding the sample)

  • Reference standards with known melting points (e.g., benzophenone, urea)

3.2. Step-by-Step Methodology

  • Sample Preparation:

    • Ensure the sample of 2-Amino-3,6-dimethylbenzene-1-sulfonamide is completely dry, as residual solvent will act as an impurity.

    • If necessary, finely grind the crystalline sample to a powder using a mortar and pestle to ensure uniform packing and heat transfer.

    • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Calibration:

    • To ensure accuracy, calibrate the melting point apparatus using a certified reference standard with a known, sharp melting point in the expected range of the sample.

    • Follow the same procedure as for the sample and record the observed melting point of the standard. If the observed value deviates from the known value, apply a correction factor to the sample's observed melting point.

  • Melting Point Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (T2).

    • The melting point range is reported as T1 - T2.

  • Repeat for Reproducibility:

    • Conduct the measurement in triplicate to ensure the results are reproducible. The reported melting point should be the average of these determinations.

Data Presentation and Interpretation

The interpretation of the melting point range is critical. A pure compound will exhibit a sharp melting range, while an impure compound will have a broad and depressed range.

Table 1: Hypothetical Melting Point Data for 2-Amino-3,6-dimethylbenzene-1-sulfonamide

SampleObserved Melting Range (°C)Interpretation
Highly Pure Recrystallized Sample155.5 - 156.5Sharp range indicates high purity.
Crude Synthesis Product148.0 - 154.0Broad and depressed range suggests the presence of impurities or solvent.
Co-mixture with an Authentic Standard155.0 - 156.0No depression indicates the sample is identical to the standard.
Co-mixture with a Different CompoundDepressed and BroadSignificant depression confirms the two compounds are not identical.

Workflow for Melting Point Determination and Interpretation

The following diagram illustrates the logical workflow for the accurate determination and interpretation of the melting point for a novel compound.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Interpretation A Obtain Dry Sample of 2-Amino-3,6-dimethylbenzene-1-sulfonamide B Grind to a Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C E Insert Sample into Apparatus C->E D Calibrate Apparatus with Reference Standard D->E F Rapid Heat to ~15°C Below Expected MP E->F G Slow Heat (1-2°C/min) F->G H Record T1 (First Drop) and T2 (Complete Melt) G->H I Calculate Range (T2 - T1) H->I J Range < 2°C? I->J K Range Broad? J->K No L High Purity Indicated. Report Melting Point. J->L Yes M Impurity Suspected. Purify Sample (e.g., Recrystallization). K->M Yes N Re-measure Melting Point M->N N->E

Caption: Workflow for Melting Point Determination.

Troubleshooting Common Issues

  • Broad Melting Range: This is the most common issue and almost always indicates the presence of impurities. These could be residual solvents, starting materials, or by-products from the synthesis. Further purification of the sample is necessary.

  • Sublimation: Some compounds may sublime (transition directly from solid to gas) before melting. In such cases, using a sealed capillary tube can help obtain an accurate melting point.

  • Decomposition: If the sample darkens or decomposes near its melting point, this should be noted and reported (e.g., "melts at 155-157°C with decomposition").

  • Inconsistent Readings: This may be due to poor heat transfer from a non-uniform sample or too rapid heating. Ensure the sample is finely powdered and the heating rate is slow and steady near the melting point.

Conclusion

While a specific melting point for 2-Amino-3,6-dimethylbenzene-1-sulfonamide is not yet established in the public literature, the methodology for its determination is a cornerstone of chemical science. A sharp and reproducible melting point range, obtained through the meticulous application of the protocol described in this guide, is a critical first step in the characterization of this and any new chemical entity. It provides a reliable benchmark for purity that is indispensable for subsequent research and development activities.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Williamson, K.L., & Masters, K.M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • United States Pharmacopeia (USP).

Sources

Foundational

Engineering the Core: The History, Discovery, and Synthetic Utility of Dimethylbenzene Sulfonamide Intermediates

Executive Summary The sulfonamide functional group (–S(=O)₂NH₂) is a cornerstone of modern medicinal chemistry. Since the serendipitous discovery of early antibacterial sulfa drugs in the 1930s, the pharmacophore has und...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide functional group (–S(=O)₂NH₂) is a cornerstone of modern medicinal chemistry. Since the serendipitous discovery of early antibacterial sulfa drugs in the 1930s, the pharmacophore has undergone rigorous structural optimization. A critical evolutionary leap in this domain was the development of heavily substituted benzenesulfonamides, specifically dimethylbenzene sulfonamide (xylene sulfonamide) intermediates. By introducing two methyl groups onto the benzene ring, synthetic chemists unlocked a new level of steric control and lipophilicity. This whitepaper, written from the perspective of a Senior Application Scientist, explores the historical context, the causality behind their chemical design, and the self-validating protocols required to synthesize and utilize these critical intermediates in modern drug development.

Historical Context and Discovery

Historically, early sulfonamides like Prontosil were utilized almost exclusively as broad-spectrum antibacterials. However, as the understanding of structure-activity relationships (SAR) deepened, researchers discovered that ring substitutions dramatically altered the biological target. The transition from unsubstituted benzenesulfonamides to dimethylated variants was driven by the need to navigate narrow, highly specific receptor pockets.

In the late 20th and early 21st centuries, the discovery of specific transmembrane tumor-associated Carbonic Anhydrase (CA) isoforms (hCA IX and hCA XII) necessitated inhibitors with precise spatial geometries 1[1]. Dimethylbenzenesulfonamides emerged as the solution. Furthermore, in the development of CCR10 antagonists for inflammatory skin diseases, intermediates like 2,4-dimethylbenzenesulfonamide and 2,5-dimethylbenzenesulfonamide were found to provide the exact spatial orientation required to block lymphocyte trafficking[2]. In oncology, these intermediates became foundational for CYP17 inhibitors used in prostate cancer therapies[3].

G A Early Sulfonamides (e.g., Prontosil) B Unsubstituted Benzenesulfonamides A->B C Mono-methylated Intermediates B->C D Dimethylbenzene Sulfonamides C->D

Evolutionary trajectory of sulfonamide intermediates in drug discovery.

Chemical Significance & Causality in Drug Design

As an Application Scientist, I emphasize that methyl groups are not merely "grease" added to a molecule to increase its mass; they are precision stereoelectronic tools. The causality behind selecting a dimethylbenzene sulfonamide intermediate over a standard benzenesulfonamide relies on three pillars:

  • Steric Shielding : The methyl groups (particularly in the ortho position relative to the sulfonamide) restrict the rotational freedom of the S-N bond. This locks the molecule into a bioactive conformation, significantly reducing the entropic penalty upon target binding.

  • Lipophilicity (LogP) Tuning : The addition of two methyl groups increases the partition coefficient, enhancing cellular permeability. This is a critical factor for targeting intracellular kinases or transmembrane receptors 1[1].

  • Electronic Modulation : Methyl groups are weakly electron-donating via inductive effects (+I). This subtly increases the electron density on the sulfonamide nitrogen, modulating its pKa and enhancing its ability to coordinate with metal ions, such as the zinc ion (Zn²⁺) in the active site of Carbonic Anhydrase.

G Ligand Dimethylbenzene Sulfonamide Pocket Target Active Site (e.g., hCA IX) Ligand->Pocket Steric fit Zinc Zn2+ Coordination / Receptor Binding Pocket->Zinc N-binding Block Enzymatic Inhibition Zinc->Block

Mechanism of Carbonic Anhydrase inhibition by dimethylbenzenesulfonamides.

Quantitative Data: Isomer Comparison

The positioning of the methyl groups dictates the downstream application of the intermediate. Below is a summary of the primary isomers and their validated targets.

Intermediate IsomerCAS NumberKey Application / TargetStructural Role of Dimethylation
2,4-Dimethylbenzenesulfonamide 8QJT2MD5UA[4]CYP17 Inhibitors (Oncology)Steric bulk prevents off-target binding; increases lipophilicity.
3,5-Dimethylbenzenesulfonamide N/AAntiviral / AntitubercularModulates electron density of the sulfonamide nitrogen 5[5].
2,5-Dimethylbenzenesulfonamide 6292-58-6CCR10 AntagonistsSpecific spatial orientation for receptor pocket fitting 2[2].
N-Benzyl-N,4-dimethylbenzenesulfonamide N/AProtected Secondary AminesActs as a robust electron-withdrawing protecting group6[6].

Experimental Protocols & Synthetic Workflows

To utilize these intermediates, robust, self-validating synthetic protocols are required. The synthesis of a dimethylbenzenesulfonamide typically begins with the chlorosulfonation of xylene, followed by amidation or coupling.

Protocol 1: Core Synthesis of 2,4-Dimethylbenzenesulfonamide

Objective : Convert m-xylene to 2,4-dimethylbenzenesulfonamide with high regioselectivity.

Step-by-Step Methodology :

  • Chlorosulfonation : Charge a dry reactor with chlorosulfonic acid (ClSO₃H, 4.0 equivalents). Cool the system to 0–5°C.

    • Causality: Chlorosulfonic acid acts as both the electrophile and the solvent. The low temperature is critical to suppress the highly exothermic nature of the reaction and prevent polysulfonation or the formation of sulfone byproducts.

  • Substrate Addition : Add m-xylene dropwise over 2 hours, strictly maintaining the internal temperature below 5°C. The ortho/para directing effects of the methyl groups primarily yield 2,4-dimethylbenzenesulfonyl chloride.

  • Quenching : Carefully pour the reaction mixture over crushed ice under vigorous stirring.

    • Causality: Water hydrolyzes the excess chlorosulfonic acid into sulfuric acid and HCl. The sulfonyl chloride precipitates as a white solid. Immediate filtration is required to minimize hydrolysis back to the sulfonic acid.

  • Amidation : Resuspend the sulfonyl chloride intermediate in tetrahydrofuran (THF) and cool to 0°C. Add aqueous ammonium hydroxide (NH₄OH, 28%, 5.0 equivalents) dropwise.

    • Causality: The excess ammonia serves as both the nucleophile and the base to neutralize the HCl generated. The biphasic nature (THF/Water) ensures the sulfonyl chloride remains dissolved while reacting at the interface.

  • Isolation : Stir for 4 hours at room temperature. Evaporate the THF, filter the resulting precipitate, and recrystallize from ethanol to yield pure 2,4-dimethylbenzenesulfonamide 4[4].

G Start m-Xylene (Dimethylbenzene) Step1 Chlorosulfonation (ClSO3H, 0-5°C) Start->Step1 Int1 2,4-Dimethylbenzenesulfonyl chloride Step1->Int1 Step2 Amidation (NH4OH, <20°C) Int1->Step2 Product 2,4-Dimethylbenzenesulfonamide Step2->Product

Standard synthetic workflow for 2,4-dimethylbenzenesulfonamide.

Protocol 2: Application in Advanced API Synthesis (Kinase Inhibitor Precursor)

Dimethylbenzenesulfonamides are often further functionalized. For example, 5-amino-N,2-dimethylbenzenesulfonamide is a critical building block for targeted therapies like the anticancer drug Pazopanib7[7].

Step-by-Step Methodology :

  • Coupling Setup : To a mixture of 5-amino-2-methylbenzenesulfonamide (20 g) in ethanol (208 ml) and THF (52 ml), add 2,4-dichloropyrimidine (44 g) and sodium bicarbonate (36 g) at room temperature.

  • Thermal Activation : Heat the reaction mixture to 70–75°C and maintain for 13 hours.

    • Causality: The weak base (NaHCO₃) scavenges the HCl byproduct without hydrolyzing the pyrimidine chloride. The elevated temperature provides the activation energy required for the nucleophilic aromatic substitution (S_NAr) of the amine onto the pyrimidine ring.

  • Crystallization and Isolation : Cool the reaction mass to 10°C and maintain for 2 hours. Filter the separated solid, wash with cold ethanol, and dry to yield the coupled intermediate (5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide)7[7].

References

  • Benchchem :7

  • NCATS Inxight Drugs :4

  • ACS Omega :6

  • Google Patents (US8916553B2) :3

  • Google Patents (US8586748B2) :2

  • MDPI :5

  • Nanobioletters : 1

Sources

Exploratory

Thermodynamic Stability of 2-Amino-3,6-Dimethyl Substituted Sulfonamides: A Technical Guide for Rational Drug Design

Executive Summary The rational design of sulfonamide-based therapeutics—ranging from antibiotics to carbonic anhydrase inhibitors—relies heavily on understanding their thermodynamic stability. The introduction of specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of sulfonamide-based therapeutics—ranging from antibiotics to carbonic anhydrase inhibitors—relies heavily on understanding their thermodynamic stability. The introduction of specific functional groups, such as the 2-amino-3,6-dimethyl substitution pattern, profoundly alters the physicochemical profile of the sulfonamide core. This whitepaper provides an in-depth mechanistic analysis of how this specific substitution dictates conformational stability, aqueous


, and target-binding thermodynamics. Furthermore, it outlines self-validating experimental workflows to accurately quantify these thermodynamic parameters.

Structural Thermodynamics: The 2-Amino-3,6-Dimethyl Motif

The thermodynamic stability of a substituted sulfonamide is governed by a delicate interplay of steric and electronic effects. In the 2-amino-3,6-dimethyl substituted sulfonamide, these two forces act synergistically:

  • Electronic Influence (2-Amino Group): The 2-amino group acts as a strong electron-donating group via resonance. This electron density propagates through the aromatic ring, directly influencing the equilibrium bond lengths of the

    
     moiety. Recent predictive models demonstrate a strongly correlated linear relationship between the equilibrium 
    
    
    
    bond length and the aqueous
    
    
    of the sulfonamide group[1]. By altering the bond length, the 2-amino group fine-tunes the thermodynamic barrier for proton transfer, directly impacting the molecule's ionization state at physiological pH[2].
  • Steric Hindrance (3,6-Dimethyl Groups): The bulky methyl groups at the 3 and 6 positions create a significant steric shield around the aromatic core. This hindrance restricts the rotational degrees of freedom of the sulfonamide group. In the presence of implicit solvation, such steric crowding heavily favors the anti conformation over the syn conformation to minimize steric clash[1].

This conformational locking is thermodynamically highly significant. By restricting the molecule to an anti conformation, the conformational entropy (


) of the unbound state is reduced. Consequently, when the molecule binds to a target receptor, the entropic penalty of binding is minimized, leading to a more favorable overall Gibbs free energy of binding (

).

G A 2-Amino-3,6-Dimethyl Sulfonamide Core B Steric Hindrance (3,6-Dimethyl) A->B C Electron Donation (2-Amino Group) A->C D Conformational Restriction (Anti-conformer favored) B->D E Altered S-N Bond Length & pKa Shift C->E F Thermodynamic Stability (ΔG, ΔH, ΔS) D->F E->F

Logic flow of structural substitutions dictating thermodynamic stability.

Solvation and Phase Thermodynamics

Understanding the transfer of sulfonamides between aqueous and organic phases is critical for predicting bioavailability. The 3,6-dimethyl substitution significantly increases the lipophilicity (


) of the molecule, while the 2-amino group provides a distinct hydrogen-bonding site.

To isolate and evaluate the hydrophobic interactions without the interference of solvent hydrogen bonding, thermodynamic solubility studies are often conducted in non-polar lipophilic solvents like cyclohexane. The thermodynamic functions of solution—Gibbs energy, enthalpy, and entropy—reveal that the dissolution of heavily substituted sulfonamides is highly dependent on the energy required to disrupt the crystal lattice versus the energy gained from solvent cavity formation. The 2-amino-3,6-dimethyl derivative exhibits a unique thermodynamic signature where intramolecular hydrogen bonding between the 2-amino group and the sulfonyl oxygen can further stabilize the neutral form, altering its partition coefficient[2].

Target Binding Thermodynamics: The Linked Protonation Model

When evaluating the stability of the 2-amino-3,6-dimethyl sulfonamide in a biological complex (e.g., binding to Carbonic Anhydrase), one must account for linked protonation events. Sulfonamide inhibitors bind to the active site zinc as anions, yet they exist predominantly as electrostatically neutral molecules in solution at pH 7.0[3].

The observed thermodynamics (


) are therefore a composite of:
  • Deprotonation of the sulfonamide group.

  • Protonation of the active site zinc-bound hydroxide.

  • Compensating protonation/deprotonation of the buffer[3].

To understand the intrinsic stability of the drug-target complex, these linked reactions must be mathematically dissected. The intrinsic binding of substituted sulfonamides is typically enthalpy-driven (


), but the pre-organization afforded by the 3,6-dimethyl groups provides a distinct entropic advantage by lowering the initial state entropy[3].

Quantitative Data Summary

The following table summarizes the comparative thermodynamic parameters, illustrating how the 2-amino-3,6-dimethyl substitution shifts the thermodynamic profile relative to a baseline unsubstituted sulfonamide.

CompoundAqueous

Intrinsic Binding Enthalpy (

)
Conformational Entropy Penalty (

)
Lipophilicity (

)
Unsubstituted Sulfanilamide ~10.4-45.0 kJ/molHigh (Flexible)~0.8
2-Amino-3,6-Dimethyl Sulfonamide ~8.2-56.5 kJ/molLow (Sterically Locked)~2.1

(Note: Values are representative extrapolations based on the thermodynamic principles of substituted arylsulfonamides and carbonic anhydrase binding models[1][2][3].)

Experimental Methodologies

Protocol 1: Isothermal Titration Calorimetry (ITC) for Intrinsic Thermodynamics

Causality & Self-Validation: Because binding is coupled with proton transfer, testing in a single buffer yields convoluted data. This protocol uses three buffers with distinct enthalpies of ionization (e.g., Phosphate, HEPES, Tris). By plotting


 against the buffer's ionization enthalpy (

), the system self-validates: a strictly linear plot confirms a single proton transfer event, and the y-intercept reveals the true intrinsic binding enthalpy (

)[3].

Step-by-Step Workflow:

  • Protein Equilibration: Dialyze the target protein (e.g., CA II) extensively against the chosen buffer (pH 7.4) at 4°C to ensure exact thermodynamic matching between the protein solution and the bulk solvent.

  • Ligand Preparation: Dissolve the 2-amino-3,6-dimethyl sulfonamide directly into the final dialysate to prevent heat-of-mixing artifacts during titration.

  • Titration Execution: Load the protein into the ITC sample cell and the ligand into the syringe. Execute 20-30 automated injections at a constant temperature (e.g., 25°C), allowing the baseline to stabilize between injections.

  • Blank Subtraction: Perform a control titration of the ligand into the bare buffer. Subtract this heat of dilution from the raw binding data.

  • Data Dissection: Repeat steps 1-4 for all three buffers. Plot

    
     vs. 
    
    
    
    . Calculate
    
    
    from the y-intercept and the number of transferred protons (
    
    
    ) from the slope.

Workflow Step1 Buffer & Ligand Equilibration Step2 ITC Titration (Varying Enthalpies) Step1->Step2 Inject Step3 Dissection of Linked Reactions Step2->Step3 Analyze Step4 Intrinsic Thermodynamic Parameters Step3->Step4 Calculate

Self-validating ITC workflow for isolating intrinsic binding thermodynamics.

Protocol 2: Thermodynamic Solubility Profiling in Non-Polar Solvents

Causality & Self-Validation: To evaluate the hydrophobic interactions dictated by the 3,6-dimethyl groups, solubility is measured in cyclohexane. Cyclohexane acts as an aprotic, non-polar medium, eliminating complex hydrogen-bonding networks. The system is self-validating via the Van 't Hoff analysis: a linear relationship over the tested temperature range confirms that the enthalpy of solution is constant, validating that true thermodynamic equilibrium was achieved.

Step-by-Step Workflow:

  • Saturation: Add an excess amount of the 2-amino-3,6-dimethyl sulfonamide to 50 mL of high-purity cyclohexane in sealed, temperature-controlled glass ampoules.

  • Equilibration: Agitate the ampoules continuously at specific temperatures (e.g., 20.0, 25.0, 30.0, 35.0, and 40.0 °C) for a minimum of 48 hours to ensure complete thermodynamic equilibrium.

  • Extraction: Due to low solubility in aprotic solvents, remove the cyclohexane via a rotary evaporator. Extract the remaining solute using a mixture of water and 50% (v/v) HCl.

  • Quantification: Quantify the dissolved sulfonamide using a modified Bratton-Marshall colorimetric assay (adding 0.1% sodium nitrite) or via reverse-phase HPLC.

  • Van 't Hoff Analysis: Plot the natural log of the ideal mole fraction solubility (

    
    ) against the inverse of temperature (
    
    
    
    ). Extract the enthalpy (
    
    
    ) and entropy (
    
    
    ) of solution from the slope and intercept, respectively.

References

  • Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - RSC Publishing. 1

  • Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II - Taylor & Francis. 3

  • Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity - ACS Publications. 2

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane - SciELO.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Executive Summary & Strategic Overview The target molecule, 2-amino-3,6-dimethylbenzene-1-sulfonamide (CAS 1699018-33-1)[1], is a highly substituted aniline derivative featuring a sterically congested ortho-sulfonamide m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The target molecule, 2-amino-3,6-dimethylbenzene-1-sulfonamide (CAS 1699018-33-1)[1], is a highly substituted aniline derivative featuring a sterically congested ortho-sulfonamide motif. Traditional electrophilic aromatic substitution (e.g., direct chlorosulfonation of 2,5-dimethylaniline) fails to yield this specific isomer efficiently. The electron-donating amino group directs incoming electrophiles primarily to the less sterically hindered para-position (C4), yielding 4-amino-2,5-dimethylbenzenesulfonamide as the major product.

To circumvent this innate electronic bias, we employ a Directed Ortho Metalation (DoM) strategy[2]. By protecting the amine with a tert-butyloxycarbonyl (Boc) group, the resulting carbamate acts as a potent Directed Metalation Group (DMG). The Boc group coordinates the alkyllithium base and directs deprotonation exclusively to the sterically hindered C6 position (since C2 is blocked by a methyl group). Subsequent trapping with sulfur dioxide (SO


) yields a lithium sulfinate, which is directly aminated using hydroxylamine-O-sulfonic acid (HOSA) to furnish the primary sulfonamide[3].

Retrosynthetic Analysis & Reaction Pathway

SynthesisPathway A p-Xylene B 2-Nitro-1,4-dimethylbenzene A->B HNO3, H2SO4 0 °C to RT C 2,5-Dimethylaniline B->C H2, Pd/C MeOH, RT D N-Boc-2,5-dimethylaniline C->D Boc2O, THF Reflux E Lithium 2-(Boc-amino)- 3,6-dimethylbenzenesulfinate D->E 1. sec-BuLi, TMEDA, -78 °C 2. SO2 (g), -78 °C to RT F N-Boc-2-amino-3,6- dimethylbenzenesulfonamide E->F HOSA, NaOAc H2O/THF, RT G 2-Amino-3,6-dimethylbenzene- 1-sulfonamide F->G TFA, CH2Cl2 RT, 2 h

Fig 1: Regioselective synthesis of 2-amino-3,6-dimethylbenzene-1-sulfonamide via DoM.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Preparation of 2,5-Dimethylaniline from p-Xylene
  • Procedure : p-Xylene is nitrated using a standard nitrating mixture (HNO

    
    /H
    
    
    
    SO
    
    
    ) at 0–5 °C to yield 2-nitro-1,4-dimethylbenzene. The nitroarene is then subjected to catalytic hydrogenation (10% Pd/C, H
    
    
    balloon) in methanol at room temperature to afford 2,5-dimethylaniline.
  • Causality : Starting from p-xylene establishes the required para-relationship of the two methyl groups (positions 3 and 6 in the final product) early in the synthesis, avoiding complex isomeric separations later.

Step 2: Protection to N-Boc-2,5-dimethylaniline
  • Procedure : To a solution of 2,5-dimethylaniline (1.0 equiv) in THF, di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv) is added. The mixture is refluxed for 12 hours. After solvent removal, the product is recrystallized from hexane.
    
  • Causality : The Boc group serves a dual purpose: it prevents the amine from reacting with the highly basic alkyllithium reagent in the next step, and its oxygen atoms provide the necessary Lewis basic sites to coordinate the lithium cation, facilitating the DoM[2].

Step 3: Directed Ortho Metalation (DoM) and Sulfinylation
  • Procedure : N-Boc-2,5-dimethylaniline (1.0 equiv) is dissolved in anhydrous THF under argon and cooled to -78 °C. Tetramethylethylenediamine (TMEDA, 2.2 equiv) is added, followed by the dropwise addition of sec-butyllithium (2.2 equiv). The mixture is stirred at -20 °C for 2 hours to ensure complete metalation. The solution is re-cooled to -78 °C, and anhydrous SO

    
     gas is bubbled through the solution for 15 minutes. The mixture is allowed to warm to room temperature, yielding the intermediate lithium 2-(Boc-amino)-3,6-dimethylbenzenesulfinate.
    
  • Causality : sec-BuLi is chosen over n-BuLi due to its higher kinetic basicity, which is required to deprotonate the sterically hindered ortho position. TMEDA is critical as it breaks up the alkyllithium hexamers into more reactive monomers/dimers. Two equivalents of base are required: the first deprotonates the acidic N-H carbamate proton, and the second performs the C-H metalation[2].

Step 4: Electrophilic Amination to Sulfonamide
  • Procedure : The crude lithium sulfinate from Step 3 is dissolved in a 1:1 mixture of THF and water. Sodium acetate (NaOAc, 3.0 equiv) and hydroxylamine-O-sulfonic acid (HOSA, 2.0 equiv)[4] are added at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is extracted with EtOAc, washed with brine, dried over Na

    
    SO
    
    
    
    , and concentrated to yield N-Boc-2-amino-3,6-dimethylbenzenesulfonamide.
  • Causality : HOSA acts as an electrophilic source of the "NH

    
    " synthon. The nucleophilic sulfur of the sulfinate attacks the nitrogen of HOSA, displacing the sulfate leaving group. This directly forms the primary sulfonamide without needing to isolate a moisture-sensitive sulfonyl chloride intermediate[3]. NaOAc acts as a buffer to prevent the acidic degradation of the Boc group.
    
Step 5: Deprotection to Target Molecule
  • Procedure : The Boc-protected sulfonamide is dissolved in dichloromethane (CH

    
    Cl
    
    
    
    ). Trifluoroacetic acid (TFA, 10 equiv) is added dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours. Volatiles are removed in vacuo, and the residue is neutralized with saturated aqueous NaHCO
    
    
    , extracted with EtOAc, and purified by silica gel chromatography to yield 2-amino-3,6-dimethylbenzene-1-sulfonamide.
  • Causality : TFA selectively cleaves the tert-butyl ester via an E1 mechanism, releasing isobutylene and CO

    
    , cleanly unmasking the primary aniline.
    

Quantitative Data & Expected Yields

StepReactionReagents & ConditionsTime / TempExpected Yield
1a Nitrationp-Xylene, HNO

, H

SO

2 h / 0 °C85%
1b Reduction2-Nitro-p-xylene, H

, Pd/C, MeOH
12 h / 25 °C95%
2 Boc Protection2,5-Dimethylaniline, Boc

O, THF
12 h / 65 °C90%
3 DoM & SulfinylationN-Boc-aniline, sec-BuLi, TMEDA, SO

2 h / -78 to -20 °C>95% (crude)
4 AminationLithium sulfinate, HOSA, NaOAc, H

O/THF
12 h / 25 °C65 - 70%
5 DeprotectionN-Boc-sulfonamide, TFA, CH

Cl

2 h / 25 °C85 - 90%
Overall Linear Synthesis From p-Xylene to Target ~48 hours ~35 - 40%

Analytical Validation (Self-Validating System)

To ensure protocol integrity, intermediate validation is required:

  • Post-Step 3 (DoM) : Quenching a small aliquot of the metalated intermediate with D

    
    O should show >95% deuterium incorporation at the C6 position via 
    
    
    
    H-NMR (evidenced by the disappearance of the aromatic singlet).
  • Final Product :

    
    H-NMR (DMSO-d6) should display two distinct methyl singlets (positions 3 and 6). The aromatic protons at C4 and C5 are adjacent and will couple with each other, producing an AB system of two doublets with an ortho coupling constant of 
    
    
    
    ~ 7.5-8.0 Hz. The sulfonamide (-SO
    
    
    NH
    
    
    ) and aniline (-NH
    
    
    ) protons will appear as broad exchangeable singlets. MS (ESI+) should show the [M+H]
    
    
    ion at m/z 201.07.

References

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 1990, 90, 879-933. URL:[Link][2]

  • Davies, T. Q., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO". Organic Letters, 2020. URL:[Link][3]

  • Wikipedia Contributors. "Hydroxylamine-O-sulfonic acid". Wikipedia, The Free Encyclopedia. URL:[Link][4]

Sources

Application

Application Note: Advanced Diazotization Protocols for 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Introduction and Structural Causality 2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS 1699018-33-1) is a highly functionalized aniline derivative utilized as a critical building block in the synthesis of complex azo dyes,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Causality

2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS 1699018-33-1) is a highly functionalized aniline derivative utilized as a critical building block in the synthesis of complex azo dyes, benzannulated triazoles, and pharmaceutical intermediates (1[1], 2[2]). The diazotization of primary aromatic amines typically involves the nitrosation of the amine to produce a reactive diazonium salt (3[3]). However, this specific substrate presents two distinct chemical challenges that dictate the experimental design:

  • Severe Steric Hindrance : The amino group at the C2 position is flanked by a bulky sulfonamide group at C1 and a methyl group at C3. This di-ortho substitution severely restricts the spatial approach of the nitrosating agent.

  • Electronic Deactivation : The sulfonamide (-SO₂NH₂) group is strongly electron-withdrawing. This reduces the electron density on the amine nitrogen, significantly lowering its nucleophilicity (4[4]).

Causality in Method Design : Because of these structural deactivations, weak nitrosating agents (such as N₂O₃ formed in dilute weak acids) are kinetically insufficient. The reaction demands a high concentration of the highly electrophilic nitrosonium ion (NO⁺), which can only be generated at a very low pH using strong acids (e.g., 37% HCl or p-Toluenesulfonic acid).

Mechanism N1 NaNO2 + HCl N2 HNO2 (Nitrous Acid) N1->N2 H+ N3 NO+ (Nitrosonium Ion) N2->N3 H+, -H2O I1 Ar-NH2+-NO (N-Nitrosammonium) N3->I1 + Ar-NH2 A1 Ar-NH2 (Sterically Hindered Amine) A1->I1 I2 Ar-N=N-OH (Diazohydroxide) I1->I2 -H+, Tautomerization D1 Ar-N≡N+ Cl- (Diazonium Salt) I2->D1 H+, -H2O

Mechanistic pathway of nitrosonium ion formation and subsequent diazotization.

Experimental Protocols (Self-Validating Systems)

To ensure high yields and prevent the formation of deleterious Sandmeyer-type byproducts (e.g., hydroxylation of the diazonium salt), the following protocols integrate built-in validation steps.

Protocol A: Classical Aqueous Diazotization (For Azo Coupling)

Table 1: Reagent Stoichiometry for Aqueous Diazotization

ReagentMW ( g/mol )EquivalentsAmount
2-Amino-3,6-dimethylbenzene-1-sulfonamide200.261.02.00 g (10.0 mmol)
Hydrochloric Acid (37% aq)36.463.52.90 mL (~35.0 mmol)
Sodium Nitrite (NaNO₂)69.001.10.76 g (11.0 mmol)
Sulfamic Acid97.100.10.10 g (~1.0 mmol)

Step-by-Step Methodology:

  • Acidification : Suspend 2.00 g of the amine in 15 mL of distilled water. Add 2.90 mL of 37% HCl dropwise under vigorous stirring.

    • Causality: Complete conversion to the hydrochloride salt is necessary to partially solubilize the hindered amine and provide the highly acidic medium required to drive NO⁺ generation.

  • Cooling : Chill the suspension to 0–5 °C using an ice-salt bath.

    • Causality: Diazonium salts of electron-deficient anilines are highly unstable and prone to spontaneous nitrogen evolution at elevated temperatures.

  • Nitrosation : Dissolve 0.76 g of NaNO₂ in 5 mL of cold water. Add this solution dropwise over 15–20 minutes, strictly maintaining the internal temperature below 5 °C. Stir for an additional 45 minutes.

  • Self-Validation (Reaction Completion) : Spot the reaction mixture onto starch-iodide paper.

    • Validation: An immediate, persistent blue-black color confirms the presence of excess nitrous acid. This proves the nitrosation is complete and the amine is no longer consuming the reagent.

  • Quenching : Add 0.10 g of sulfamic acid in small portions.

    • Validation: The cessation of effervescence (N₂ gas evolution from the destruction of HONO) visually confirms the complete neutralization of the excess nitrosating agent, ensuring it will not oxidize the nucleophile in the subsequent coupling step.

Protocol B: Non-Aqueous Polymer-Supported Diazotization

For moisture-sensitive downstream applications (e.g., cyclization to benzannulated triazoles), a non-aqueous approach utilizing polymer-supported nitrite is preferred (5[5]).

Step-by-Step Methodology:

  • Dissolution : Dissolve the amine (1.0 eq) and p-Toluenesulfonic acid monohydrate (p-TsOH, 3.0 eq) in anhydrous methanol.

  • Cooling : Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).

  • Nitrosation : Add polymer-supported nitrite (3.0 eq of NO₂).

    • Causality: The solid-phase reagent drives the reaction forward via a high localized concentration of nitrite without introducing aqueous byproducts.

  • Incubation : Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature for an additional 1 hour.

  • Self-Validation : Monitor via TLC (UV active). The complete disappearance of the starting material spot confirms full conversion to the diazonium tosylate.

  • Workup : Filter the polymer resin and wash it with cold methanol. The filtrate contains the pure diazonium salt ready for anhydrous coupling.

Workflow Start 2-Amino-3,6-dimethylbenzene- 1-sulfonamide Acid Acidification (HCl or p-TsOH) Start->Acid Nitrite Nitrosation Agent (NaNO2 or Polymer-NO2) Acid->Nitrite Diazo Diazonium Salt Intermediate (Keep < 5°C) Nitrite->Diazo Quench Quench Excess HONO (Sulfamic Acid/Urea) Diazo->Quench Coupling Electrophilic Coupling (Phenols/Anilines) Quench->Coupling Product Azo Compound / Triazine Derivative Coupling->Product

Workflow for the diazotization and downstream coupling of the sulfonamide.

Quantitative Method Comparison

Table 2: Comparative Analysis of Diazotization Methodologies

ParameterProtocol A: Classical AqueousProtocol B: Polymer-Supported
Solvent System Water / HClAnhydrous Methanol
Nitrosating Agent NaNO₂ (1.1 eq)Polymer-NO₂ (3.0 eq)
Acid Catalyst Hydrochloric Acid (37%)p-Toluenesulfonic Acid
Temperature Profile Strictly 0 – 5 °C0 °C to Room Temperature
Reaction Time 45 – 60 min2 hours
Workup Requirement Sulfamic acid quench, direct useFiltration of resin, concentration
Primary Application Aqueous azo dye couplingMoisture-sensitive cyclizations

References

  • AK Scientific . "2-Amino-3,6-dimethylbenzenesulfonamide Catalog Details". 1

  • ChemScene . "1699018-33-1 | 2-Amino-3,6-dimethylbenzenesulfonamide". 2

  • ResearchGate . "The diazotization process. The reaction of aniline (or other aryl amine) with nitrous acid". 3

  • Chemistry LibreTexts . "24.8: Reactions of Arylamines - Diazonium Salts". 4

  • RSC Advances . "One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts". 5

Sources

Method

Application Notes &amp; Protocols: 2-Amino-3,6-dimethylbenzene-1-sulfonamide as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-Amino-3,6-dimethylbenzene-1-sulfonamide as a key in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-Amino-3,6-dimethylbenzene-1-sulfonamide as a key intermediate in pharmaceutical synthesis. The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to a wide array of therapeutics.[1][2][3] This document elucidates the chemical properties, reactivity, and practical application of 2-Amino-3,6-dimethylbenzene-1-sulfonamide in the synthesis of a representative tyrosine kinase inhibitor. Detailed, step-by-step protocols for synthesis, purification, and analytical characterization are provided, underpinned by a rationale for experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a privileged scaffold in drug discovery, renowned for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] Its ability to act as a structural mimic of p-aminobenzoic acid (PABA) is the basis for its classic antibacterial action, where it competitively inhibits dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][5][6] In modern drug development, the sulfonamide group is a key pharmacophore in drugs targeting enzymes like carbonic anhydrase and various kinases.[2][4][7]

2-Amino-3,6-dimethylbenzene-1-sulfonamide is a valuable building block, offering multiple reaction sites for the construction of complex molecular architectures. The presence of the primary amine, the sulfonamide group, and the substituted aromatic ring allows for a variety of chemical transformations, making it a versatile intermediate for creating libraries of compounds for drug screening.

Chemical Properties of 2-Amino-3,6-dimethylbenzene-1-sulfonamide:

PropertyValueSource
CAS Number 1699018-33-1[8]
Molecular Formula C₈H₁₂N₂O₂S[9][10]
Molecular Weight 200.26 g/mol [9][10]
Purity ≥95%[9]
Appearance Off-white to light yellow solidGeneric
Solubility Soluble in DMSO, methanol, and other polar organic solventsGeneric

Application in Kinase Inhibitor Synthesis: A Hypothetical Example

To illustrate the utility of 2-Amino-3,6-dimethylbenzene-1-sulfonamide, we present a synthetic protocol for a hypothetical tyrosine kinase inhibitor. Many kinase inhibitors, such as Pazopanib, feature a core heterocyclic structure linked to a sulfonamide-containing fragment.[7][11] The following protocol outlines a similar synthetic strategy.

Synthetic Workflow Overview

The synthesis involves a nucleophilic aromatic substitution reaction between 2-Amino-3,6-dimethylbenzene-1-sulfonamide and a chlorinated pyrimidine derivative, a common core in kinase inhibitors.

G A 2-Amino-3,6-dimethylbenzene-1-sulfonamide C Coupling Reaction (Nucleophilic Aromatic Substitution) A->C B 2,4-Dichloropyrimidine B->C D Purification (Column Chromatography) C->D Crude Product E Final Product (Hypothetical Kinase Inhibitor) D->E Pure Product

Caption: Synthetic workflow for the preparation of a hypothetical kinase inhibitor.

Detailed Experimental Protocols

Synthesis of N-(2-chloro-pyrimidin-4-yl)-2-amino-3,6-dimethyl-benzenesulfonamide

This protocol details the coupling of the sulfonamide intermediate with 2,4-dichloropyrimidine.

Reagents and Materials:

  • 2-Amino-3,6-dimethylbenzene-1-sulfonamide (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-Amino-3,6-dimethylbenzene-1-sulfonamide (1.0 eq) in DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.

  • Add 2,4-dichloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification of the Final Product

The crude product is purified by column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Analytical Workflow

G A Synthesized Product B Purity Assessment (HPLC) A->B C Structural Elucidation (¹H NMR, ¹³C NMR) A->C D Molecular Weight Confirmation (Mass Spectrometry) A->D E Final Characterized Compound B->E C->E D->E

Caption: Logical flow for the analytical characterization of the synthesized product.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the final product.

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the product in methanol to a concentration of approximately 1 mg/mL.

Expected Result: A single major peak with a purity of >98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of the final product.

¹H NMR (400 MHz, DMSO-d₆):

  • Sample Preparation: Dissolve 5-10 mg of the product in ~0.7 mL of DMSO-d₆.

  • Expected Signals: Characteristic peaks for the aromatic protons, the pyrimidine protons, the methyl groups, and the amine/sulfonamide protons. The chemical shifts and coupling constants will be indicative of the final structure.

¹³C NMR (100 MHz, DMSO-d₆):

  • Sample Preparation: Same as for ¹H NMR.

  • Expected Signals: Resonances corresponding to all unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the final product.

Technique: Electrospray Ionization (ESI) in positive mode.

Sample Preparation: Infuse a dilute solution of the product in methanol into the mass spectrometer.

Expected Result: A peak corresponding to the [M+H]⁺ ion of the synthesized compound.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling 2-Amino-3,6-dimethylbenzene-1-sulfonamide and all other reagents.[12][13][14]

Handling:

  • Avoid inhalation of dust and contact with skin and eyes.[12]

  • Use in a well-ventilated area or a fume hood.[14]

  • Wash hands thoroughly after handling.[12][13]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[9][14]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[12][13]

Conclusion

2-Amino-3,6-dimethylbenzene-1-sulfonamide is a highly valuable and versatile intermediate for the synthesis of complex molecules of pharmaceutical interest. Its strategic use, as demonstrated in the synthesis of a hypothetical kinase inhibitor, allows for the efficient construction of drug-like scaffolds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the full potential of this important building block in their drug discovery endeavors.

References

  • The Enduring Legacy of Sulfonamides in Medicinal Chemistry: An In-Depth Technical Guide - Benchchem. (n.d.).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1981, February 18).
  • Celecoxib Intermediates: Key Steps In Synthesis. (2025, June 13).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23).
  • A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor - Benchchem. (n.d.).
  • Custom Synthesis Celecoxib Intermediates: Challenges And Solutions. (2025, June 22).
  • Analysis of sulfonamides | PPTX - Slideshare. (n.d.).
  • The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. (n.d.).
  • A Technical Guide to the Synthesis and Characterization of Celecoxib Derivatives - Benchchem. (n.d.).
  • The recent progress of sulfonamide in medicinal chemistry - SciSpace. (2020, December 15).
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (2025, January 15).
  • Sulfonamide (medicine) - Wikipedia. (n.d.).
  • What is the method of analysis of sulphonamides? - Quora. (2023, April 10).
  • Synthesis of celecoxib - ResearchGate. (n.d.).
  • 2-amino-3,6-dimethylbenzene-1-sulfonamide | 1699018-33-1 - Sigma-Aldrich. (n.d.).
  • WO2016141548A1 - Method for preparing high-purity sulfonamide compound, and ... - Google Patents. (n.d.).
  • A very fast and simple method for the determination of sulfonamide residues in seawaters. (2025, August 6).
  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug - ResearchGate. (2025, August 7).
  • A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase - World Scientific Publishing. (2024, May 27).
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (n.d.).
  • CN112538073A - Preparation method of pazopanib intermediate - Google Patents. (n.d.).
  • 1699018-33-1 | 2-Amino-3,6-dimethylbenzenesulfonamide - ChemScene. (n.d.).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024, December 6).
  • SAFETY DATA SHEET - Acros Organics. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).
  • Modular Two-Step Route to Sulfondiimidamides | Journal of the American Chemical Society. (2022, June 21).
  • US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate ... - Google Patents. (n.d.).
  • SAFETY DATA SHEET - CymitQuimica. (2023, October 12).
  • 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9 - Matrix Fine Chemicals. (n.d.).
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - RJPT. (n.d.).
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. (2024, November 15).
  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide - Cihan University-Erbil Repository. (n.d.).
  • What are the chemical properties of 5-Amino-n,2-dimethylbenzenesulfonamide? - Benchchem. (n.d.).
  • 3-amino-N,N-dimethylbenzene-1-sulfonamide | C8H12N2O2S | CID 235520 - PubChem. (n.d.).
  • Design and synthesis of 2-amino-6-(1H,3H-benzo[de]isochromen - DORA 4RI. (2013, November 25).
  • Which, of two amino group in sulfanilamide, will be most reactive for alkylation? (2015, September 22).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.).
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ResearchGate. (n.d.).
  • 2,6-Dimethylbenzene-1-sulfonamide | C8H11NO2S | CID 14008327 - PubChem. (n.d.).

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Application

Application Notes and Protocols: A Guide to the Recrystallization of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Abstract This comprehensive guide provides a detailed, step-by-step protocol for the purification of 2-Amino-3,6-dimethylbenzene-1-sulfonamide via recrystallization. Designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the purification of 2-Amino-3,6-dimethylbenzene-1-sulfonamide via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of instructions. It delves into the rationale behind each procedural choice, offering insights grounded in the physicochemical properties of sulfonamides to ensure a robust and reproducible purification process. This guide also includes a troubleshooting section for common issues and a visual workflow to facilitate understanding.

Introduction: The Imperative of Purity

In the realm of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities can alter the efficacy, stability, and safety profile of a drug substance. 2-Amino-3,6-dimethylbenzene-1-sulfonamide, a member of the sulfonamide class of compounds, often requires purification to remove byproducts from its synthesis, unreacted starting materials, or degradation products.[1] Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures.[2]

The fundamental principle of recrystallization is to dissolve the impure solid in a suitable hot solvent to create a saturated solution.[3] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes the impurities, which remain dissolved in the mother liquor.[2] This guide will provide a robust framework for the successful recrystallization of 2-Amino-3,6-dimethylbenzene-1-sulfonamide.

Physicochemical Properties and Safety Considerations

  • Molecular Formula: C₈H₁₂N₂O₂S[5]

  • Molecular Weight: 200.26 g/mol [5]

The molecule possesses both polar functional groups (the amino and sulfonamide moieties capable of hydrogen bonding) and a non-polar aromatic ring with methyl substituents. This amphiphilic nature suggests that a solvent pair, typically a combination of a polar and a less polar solvent, will be effective for recrystallization.[6] Ethanol-water or isopropanol-water mixtures are often successful for sulfonamides.[6]

Safety Precautions: Sulfonamides, as a class of chemicals, require careful handling. Always consult the specific Safety Data Sheet (SDS) for the compound before use. General safety practices include:

  • Working in a well-ventilated fume hood.[7]

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Avoiding inhalation of dust and contact with skin and eyes.[8]

  • Washing hands thoroughly after handling.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized yet detailed procedure. The optimal solvent ratios and volumes should be determined on a small scale before proceeding with a larger batch.

Materials and Equipment
  • Crude 2-Amino-3,6-dimethylbenzene-1-sulfonamide

  • Selected solvent system (e.g., Isopropanol and Deionized Water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Desiccator or vacuum oven

Step 1: Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[2] For sulfonamides, a 70% isopropanol-water mixture is a common starting point.[6]

Table 1: Predicted Solubility of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Solvent TypePredicted SolubilityRationale
Polar Protic (e.g., water, ethanol, isopropanol)Moderate to HighThe amino and sulfonamide groups can form hydrogen bonds with the solvent.
Polar Aprotic (e.g., acetone, ethyl acetate)ModerateThe polar nature of the solvent can interact with the polar functional groups.
Non-polar (e.g., hexane, toluene)LowThe non-polar nature of the solvent will not effectively solvate the polar functional groups.
Step 2: Dissolution of the Crude Solid
  • Place the crude 2-Amino-3,6-dimethylbenzene-1-sulfonamide into an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the hot solvent mixture (e.g., 70% isopropanol) to the flask.[6]

  • Gently heat the mixture on a hot plate with continuous stirring.[3]

  • Continue to add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.[3]

Step 3: Decolorization (Optional)

If the resulting solution has a noticeable color due to impurities, a decolorizing agent can be used.

  • Remove the flask from the heat source.

  • Add a small amount of activated charcoal to the hot solution.[2]

  • Reheat the solution to boiling for a few minutes while stirring.[6]

Step 4: Hot Gravity Filtration

This step is crucial for removing insoluble impurities and activated charcoal, if used.

  • Pre-heat a second Erlenmeyer flask and a glass funnel. This prevents premature crystallization of the product in the funnel.[6]

  • Place a fluted filter paper in the pre-heated funnel.

  • Quickly pour the hot solution through the filter paper into the clean, pre-heated flask.[1]

Step 5: Crystallization

The rate of cooling directly impacts the size and purity of the resulting crystals. Slow cooling generally yields larger and purer crystals.

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.[6]

  • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[6]

Step 6: Crystal Collection and Washing
  • Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor containing impurities.[1]

Step 7: Drying
  • Continue to draw air through the Buchner funnel to partially dry the crystals.

  • Transfer the crystals to a watch glass and allow them to air-dry completely. For a more thorough drying, place the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[1]

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Crude Crude Solid Dissolution Dissolution in Hot Solvent Crude->Dissolution HotFiltration Hot Gravity Filtration Dissolution->HotFiltration Removes insoluble impurities Cooling Slow Cooling & Crystallization HotFiltration->Cooling InsolubleImpurities Insoluble Impurities HotFiltration->InsolubleImpurities Collection Vacuum Filtration & Washing Cooling->Collection Drying Drying Collection->Drying Impurities Soluble Impurities in Mother Liquor Collection->Impurities Separated via filtration PureCrystals Pure Crystals Drying->PureCrystals

Caption: A generalized workflow for the recrystallization of 2-Amino-3,6-dimethylbenzene-1-sulfonamide.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The melting point of the solid is lower than the boiling point of the solvent; high concentration of impurities.Re-heat the solution to dissolve the oil, add more hot solvent, and allow it to cool more slowly.[6] Consider using a different solvent system.[6]
No Crystals Form Too much solvent was used; the solution is supersaturated.If too much solvent was used, evaporate some of it and allow the solution to cool again.[6] To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[6]
Low Yield Too much solvent was added; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure filtration glassware is pre-heated.[6] Cool the solution in an ice bath to minimize solubility.
Crystals Appear Impure Cooling was too rapid, trapping impurities; the washing step was insufficient.Allow the solution to cool more slowly.[6] Ensure the crystals are washed with a small amount of cold, fresh solvent.

Conclusion

Recrystallization is a nuanced yet highly effective technique for the purification of 2-Amino-3,6-dimethylbenzene-1-sulfonamide. By carefully selecting a solvent system and meticulously following the procedural steps of dissolution, filtration, crystallization, and drying, a significant increase in purity can be achieved. This guide provides the foundational knowledge and practical steps for researchers to successfully implement this crucial purification method, ensuring the quality and reliability of their scientific endeavors.

References

  • Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]

  • Al-Dies, A. A., et al. (2019).
  • ResearchGate. (2025). Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Retrieved from [Link]

  • Paruta, A. N., & Macek, T. J. (1988). Solubility of sulfonamides. Pergamon Press.

Sources

Method

Application Note: Chemoselective Coupling Strategies for 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Executive Summary & Mechanistic Rationale 2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS: 1699018-33-1) is a highly functionalized, sterically encumbered building block utilized in the synthesis of advanced pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS: 1699018-33-1) is a highly functionalized, sterically encumbered building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and diuretic analogs. The molecule presents a unique chemoselectivity challenge: it possesses two nucleophilic centers—a primary aniline and a primary sulfonamide—both of which are flanked by sterically demanding groups (the 3,6-dimethyl substituents).

Designing coupling reactions for this substrate requires a deep understanding of steric hindrance and electronic differentiation.

  • Aniline vs. Sulfonamide Reactivity: The primary aniline is inherently more nucleophilic than the sulfonamide due to the strong electron-withdrawing nature of the sulfonyl group. However, the aniline is sterically hindered by the adjacent methyl (C3) and sulfonamide (C1) groups.

  • Overcoming Steric Hindrance in Buchwald-Hartwig: To selectively N-arylate the aniline without engaging the sulfonamide, palladium catalysis must be paired with a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos). This ligand accelerates reductive elimination, preventing catalyst trapping by the sterically hindered intermediate [1].

  • Orthogonal Chan-Lam Coupling: The sulfonamide can be selectively functionalized via Copper-catalyzed Chan-Lam coupling. Because sulfonamides are poor nucleophiles, the reaction requires an oxidative Cu(II)/Cu(III) catalytic cycle. The use of basic conditions (e.g., pyridine or Na₂CO₃) deprotonates the sulfonamide, increasing its coordination affinity to the copper center over the neutral aniline [2].

Divergent Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways available for functionalizing the two distinct nucleophilic centers of the molecule.

G A 2-Amino-3,6-dimethylbenzene -1-sulfonamide B Buchwald-Hartwig (Aniline N-Arylation) A->B Pd cat., Aryl Halide Base, Ligand C Chan-Lam Coupling (Sulfonamide N-Arylation) A->C Cu cat., Arylboronic Acid O2, Base D Diazotization (Azo Coupling) A->D NaNO2, HCl then Ar-H

Divergent chemoselective coupling pathways for 2-Amino-3,6-dimethylbenzene-1-sulfonamide.

Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig N-Arylation of the Aniline

Objective: Selective C-N bond formation at the sterically hindered 2-amino position. Causality & Self-Validating Design: The use of strong bases like sodium tert-butoxide (NaOtBu) is avoided because they can deprotonate the sulfonamide, leading to competitive binding or catalyst poisoning. Instead, the weaker base Cesium Carbonate (Cs₂CO₃) is used, ensuring only the more nucleophilic aniline reacts. The visual transition of the pre-catalyst solution to a deep red/purple validates the formation of the active L₁Pd(0) species.

Materials:

  • 2-Amino-3,6-dimethylbenzene-1-sulfonamide (1.0 equiv)

  • Aryl Bromide (1.1 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • BrettPhos (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Methodology:

  • Preparation of the Pre-catalyst: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ and BrettPhos. Add 1,4-dioxane and stir at room temperature for 15 minutes until a deep red/purple solution forms.

  • Substrate Addition: Add 2-Amino-3,6-dimethylbenzene-1-sulfonamide, the aryl bromide, and Cs₂CO₃ to the flask.

  • Reaction Execution: Seal the flask, remove from the glovebox, and heat to 100 °C in an oil bath for 16 hours.

    • In-process control: Monitor via LC-MS; the disappearance of the starting mass (m/z 200.26) and appearance of the coupled product mass validates conversion.

  • Work-up: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Directed Chan-Lam N-Arylation of the Sulfonamide

Objective: Selective N-arylation of the sulfonamide group using an arylboronic acid. Causality & Self-Validating Design: The reaction requires oxygen to turn over the Cu(I) to Cu(II) [3]. The color change of the reaction mixture from blue/green (Cu(II)) to brown/black (intermediate complexes) and back to green is a visual validation of the catalytic cycle operating. Molecular sieves are critical to scavenge water generated during boronic acid trimerization, which otherwise hydrolyzes the active copper complex.

Materials:

  • 2-Amino-3,6-dimethylbenzene-1-sulfonamide (1.0 equiv)

  • Arylboronic Acid (2.0 equiv)

  • Cu(OAc)₂ (10 mol%)

  • Pyridine (2.0 equiv)

  • Activated 4Å Molecular Sieves (500 mg/mmol)

  • Dichloromethane (DCM) (0.1 M)

Methodology:

  • Reagent Assembly: In an open-air round-bottom flask, combine the sulfonamide substrate, arylboronic acid, Cu(OAc)₂, and powdered 4Å molecular sieves.

  • Catalyst Activation: Add DCM followed by pyridine. Leave the flask open to the atmosphere (or fit with an O₂ balloon).

  • Reaction Execution: Stir vigorously at room temperature for 24 hours. Causality: Vigorously stirring maximizes the surface area for oxygen diffusion, which is the rate-limiting step for catalyst turnover.

  • Work-up: Filter the crude green/brown suspension through Celite, washing thoroughly with MeOH/DCM (1:9).

  • Purification: Wash the organic filtrate with 1M HCl to remove pyridine, dry over MgSO₄, and purify via reverse-phase HPLC or silica gel chromatography.

Protocol C: Diazotization and Electrophilic Azo Coupling

Objective: Conversion of the aniline to a diazonium salt for azo dye synthesis. Causality & Self-Validating Design: The 3,6-dimethyl groups increase the electron density on the benzene ring, making the aniline highly reactive. However, to form the diazonium salt, strong acidic conditions (HCl) are required to protonate the amine and generate the nitrosonium ion (NO⁺). The sulfonamide group remains completely unreactive under these cold, acidic aqueous conditions.

Methodology:

  • Amine Hydrochloride Formation: Suspend the starting material in water and add concentrated HCl (3.0 equiv). Stir at room temperature until a homogenous suspension forms.

  • Diazotization: Cool the suspension to 0–5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 equiv) dropwise. Causality: Maintaining the internal temperature below 5 °C prevents the decomposition of the diazonium salt into a phenol.

  • Validation: After 15 minutes, test the solution with starch-iodide paper. A positive blue/black spot confirms the presence of the active nitrosating agent. Destroy excess nitrous acid with a small amount of sulfamic acid.

  • Azo Coupling: Add the cold diazonium solution dropwise to a vigorously stirred, pre-cooled solution of 2-naphthol (1.0 equiv) in 10% NaOH. In-process control: An immediate precipitation of a brightly colored (orange/red) azo compound validates the coupling.

  • Work-up: Stir for 1 hour at room temperature, adjust the pH to 5-6 to fully precipitate the product, filter, wash with cold water, and dry under a vacuum.

Quantitative Data Summaries

Table 1: Comparison of Chemoselective Coupling Conditions and Outcomes

Coupling TypeTarget Functional GroupCatalyst / LigandBase / AdditiveTemp / TimeChemoselectivity (Target:Other)Typical Yield
Buchwald-Hartwig Primary Aniline (-NH₂)Pd₂(dba)₃ / BrettPhosCs₂CO₃100 °C / 16 h> 95:575 - 85%
Chan-Lam Primary Sulfonamide (-SO₂NH₂)Cu(OAc)₂Pyridine, 4Å MS, O₂25 °C / 24 h> 90:1065 - 80%
Diazotization Primary Aniline (-NH₂)None (NaNO₂/HCl)Naphthol (Coupling)0 °C / 2 h100:085 - 95%

Mechanistic Visualizations

The following diagram maps the catalytic cycle for the Buchwald-Hartwig amination, highlighting the specific stages where the steric bulk of the 3,6-dimethyl groups impacts the reaction kinetics.

G Pd0 Active Pd(0)L Catalyst OA Oxidative Addition [Pd(II)Ar(Br)L] Pd0->OA + Aryl Bromide Amine Amine Coordination (Steric Barrier Overcome) OA->Amine + 2-Amino-3,6-dimethyl... (Aniline Binding) Deprot Deprotonation by Cs2CO3 Amine->Deprot - HBr RE Reductive Elimination (Product Release) Deprot->RE Intermediate Complex RE->Pd0 Regeneration of Pd(0)

Catalytic cycle of the Buchwald-Hartwig amination highlighting steric checkpoints.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (2016). Available at:[Link][1]

  • Data Science-Driven Discovery of Optimal Conditions and a Condition-Selection Model for the Chan–Lam Coupling of Primary Sulfonamides. ACS Catalysis (2025). Available at:[Link][2]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances (2019). Available at:[Link][3]

Sources

Application

The Synthesis of Novel Azo Dyes from 2-Amino-3,6-dimethylbenzene-1-sulfonamide: A Comprehensive Guide for Advanced Research

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the preparation, characterization, and potential applications of novel azo dyes derived from 2-Amino-3...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the preparation, characterization, and potential applications of novel azo dyes derived from 2-Amino-3,6-dimethylbenzene-1-sulfonamide. This guide is structured to provide not only a step-by-step protocol but also a deep understanding of the chemical principles and experimental considerations that underpin the synthesis of this unique class of sulfonamide-based azo dyes.

Introduction: The Significance of Sulfonamide-Based Azo Dyes

Azo dyes, characterized by the presence of the nitrogen-nitrogen double bond (–N=N–), represent the largest and most versatile class of synthetic colorants.[1][2] Their significance extends beyond their vibrant colors, with applications in pharmaceuticals, diagnostics, and advanced materials.[2][3] The incorporation of a sulfonamide moiety (–SO₂NH₂) into the azo dye structure is of particular interest. The sulfonamide group can impart valuable properties, including enhanced water solubility, improved lightfastness, and, most notably, potential biological activity.[1][2] Historically, sulfonamide-containing compounds, such as the prodrug Prontosil, were pivotal in the discovery of antibacterial agents.[4]

This guide focuses on the use of 2-Amino-3,6-dimethylbenzene-1-sulfonamide as a precursor for novel azo dyes. The presence of methyl and sulfonamide groups on the aromatic ring of this starting material presents both unique opportunities and challenges in the synthesis process, influencing the reactivity of the amine and the properties of the resulting dyes.

Chemical Rationale and Mechanistic Insights

The synthesis of azo dyes from a primary aromatic amine is a well-established two-step process: diazotization followed by azo coupling.[1][5]

Step 1: Diazotization of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Diazotization is the conversion of the primary amino group (–NH₂) into a diazonium salt (–N₂⁺) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[6][7] This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[5][7][8]

The substituents on the aromatic ring of 2-Amino-3,6-dimethylbenzene-1-sulfonamide play a crucial role in this process:

  • Sulfonamide Group (–SO₂NH₂): As an electron-withdrawing group, it decreases the basicity of the amino group, which can make the initial nitrosation step slower. However, it significantly increases the stability of the resulting diazonium salt and enhances its electrophilicity, making it a more effective coupling agent.

  • Methyl Groups (–CH₃): As electron-donating groups, they increase the basicity of the amino group, facilitating the initial reaction with nitrous acid.

The interplay of these opposing electronic effects necessitates careful control of the reaction conditions to achieve efficient diazotization.

Step 2: Azo Coupling

The freshly prepared, cold diazonium salt solution is then immediately reacted with a coupling component. This is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and an electron-rich aromatic compound serves as the nucleophile.[9][10] Common coupling components include:

  • Phenols and Naphthols: These are highly activated coupling partners that typically react at the para-position to the hydroxyl group. The reaction is carried out in a slightly alkaline medium (pH 8-10) to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion.

  • Aromatic Amines: These are also effective coupling components, with the coupling reaction generally occurring at the para-position to the amino group. The reaction is typically performed in a slightly acidic medium (pH 4-7) to prevent the deactivation of the diazonium salt at higher pH and to avoid the formation of diazoamino compounds.[11]

The choice of the coupling component is the primary determinant of the final color and properties of the azo dye.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of azo dyes from 2-Amino-3,6-dimethylbenzene-1-sulfonamide.

Protocol 1: Diazotization of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Materials:

  • 2-Amino-3,6-dimethylbenzene-1-sulfonamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-3,6-dimethylbenzene-1-sulfonamide (1.0 equivalent) in a mixture of distilled water and concentrated hydrochloric acid (3.0 equivalents).

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous, vigorous stirring. A fine slurry of the amine hydrochloride may form.[7]

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in cold distilled water.

  • Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension. The rate of addition should be carefully controlled to maintain the reaction temperature between 0 °C and 5 °C.[7][8]

  • Monitor the completion of the diazotization by testing for the presence of excess nitrous acid. To do this, a drop of the reaction mixture is streaked on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.[12]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure the diazotization is complete. The resulting clear solution of the diazonium salt should be used immediately in the next step.

Protocol 2: Azo Coupling Reaction

The freshly prepared diazonium salt solution can be coupled with a variety of electron-rich aromatic compounds. Below are example protocols for coupling with a phenol (2-naphthol) and an aromatic amine (N,N-dimethylaniline).

A. Coupling with 2-Naphthol (a Phenolic Coupling Component)

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve 2-naphthol (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the 2-naphthoxide with vigorous stirring.[13]

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolate the azo dye by vacuum filtration, wash thoroughly with cold distilled water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the purified azo dye in a vacuum oven at a low temperature.

B. Coupling with N,N-Dimethylaniline (an Aromatic Amine Coupling Component)

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-Dimethylaniline

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve N,N-dimethylaniline (1.0 equivalent) in a minimal amount of dilute hydrochloric acid and then add a solution of sodium acetate to buffer the mixture to a pH of 4-5.

  • Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of N,N-dimethylaniline with vigorous stirring.

  • A colored precipitate of the azo dye will form.

  • Maintain the reaction mixture at 0-5 °C with stirring for 1-2 hours.

  • Isolate the azo dye by vacuum filtration, wash with a dilute sodium carbonate solution, followed by cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure azo dye.

Visualization of the Synthetic Pathway

Azo_Dye_Synthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling Start_Material 2-Amino-3,6-dimethyl- benzene-1-sulfonamide Reagents_D NaNO₂ / HCl 0-5 °C Start_Material->Reagents_D Diazonium_Salt Diazonium Salt Intermediate Reagents_D->Diazonium_Salt Coupling_Component Coupling Component (e.g., 2-Naphthol) Diazonium_Salt->Coupling_Component Electrophilic Aromatic Substitution Azo_Dye Azo Dye Product Coupling_Component->Azo_Dye

Caption: General workflow for the synthesis of azo dyes.

Data Presentation and Characterization

The synthesized azo dyes should be characterized using a range of spectroscopic and analytical techniques to confirm their structure and purity.

Table 1: Expected Spectroscopic Data for a Representative Azo Dye (Coupled with 2-Naphthol)

Technique Expected Observations Interpretation
FT-IR (cm⁻¹) 3400-3200 (broad), 3300-3100, 1620-1580, 1470-1440, 1350-1310 & 1170-1150O-H stretch (from naphthol), N-H stretch (sulfonamide), C=C aromatic stretch, N=N stretch, Asymmetric & Symmetric SO₂ stretch
¹H NMR (δ, ppm) 10-16 (broad s), 7.0-8.5 (m), 2.2-2.5 (s)Phenolic OH, Aromatic protons, Methyl protons
UV-Vis (λmax, nm) 400-550π → π* transition of the conjugated azo system. The exact λmax will depend on the solvent and the specific coupling component.
Mass Spec. [M+H]⁺ or [M-H]⁻Confirms the molecular weight of the synthesized dye.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. Key checkpoints include:

  • Completion of Diazotization: The starch-iodide test provides a clear and reliable endpoint for the diazotization reaction, preventing the addition of excess nitrous acid which can lead to side reactions.

  • Purity Assessment: The purity of the final azo dye should be assessed by techniques such as Thin Layer Chromatography (TLC) and melting point determination. A sharp melting point and a single spot on the TLC plate are indicators of high purity.

  • Spectroscopic Confirmation: The structural identity of the synthesized dye must be unequivocally confirmed by a combination of FT-IR, ¹H NMR, and Mass Spectrometry. The obtained data should be consistent with the expected structure.

Applications and Future Directions

Azo dyes derived from 2-Amino-3,6-dimethylbenzene-1-sulfonamide have potential applications in several fields:

  • Textile Dyes: The sulfonamide group can enhance the affinity of the dye for protein fibers such as wool and silk, and potentially improve wash fastness.

  • Pharmaceutical and Medicinal Chemistry: The sulfonamide moiety is a well-known pharmacophore. Novel azo compounds containing this group could be screened for a variety of biological activities, including antibacterial, antifungal, and anticancer properties.[2][13]

  • Non-linear Optics and Materials Science: The extended π-conjugated system of azo dyes can give rise to interesting photophysical properties, making them candidates for applications in non-linear optics and as components in advanced materials.

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of novel azo dyes from 2-Amino-3,6-dimethylbenzene-1-sulfonamide. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can successfully prepare a diverse range of these promising compounds for various applications. The provided protocols are intended as a starting point, and optimization may be necessary depending on the specific coupling component and desired properties of the final product.

References

  • Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. (2019). E-Journal of Chemistry.
  • Abdel-Ghaffar, M. A., et al. (2020).
  • Demirayak, Ş., et al. (2014).
  • Al-Ayed, A. S. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Methyl-4-(methylsulfanyl)aniline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis. BenchChem.
  • El-Ghamry, H. A., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Molecular Structure.
  • Patai, S. (Ed.). (1978). The chemistry of diazonium and diazo groups. John Wiley & Sons.
  • Falih, M. S., et al. (2024).
  • Obadahun, J., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF AZO DYES DERIVED FROM SULPHANILIC ACID. Journal of Science and Technology.
  • Organic Chemistry Portal. (n.d.). Azo Coupling. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.).
  • Van Arman, S. A., et al. (2004).
  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for the Diazotization of 2'-Amino-6'-methylacetophenone. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid. BenchChem.
  • Bellettini, A. G., & Franklin, R. C. (1975). U.S. Patent No. 3,887,540. U.S.
  • Hunger, K., & Raue, R. (1988). U.S. Patent No. 4,874,847. U.S.
  • Al-Adilee, K. J., & Al-Juboori, A. M. H. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal.
  • Scribd. (n.d.). Azo Coupling Mechanism Overview. Scribd.
  • Wikipedia. (n.d.). Diazonium compound. Wikipedia.
  • Galt, J. R. S., & Paul, J. (1987). Evidence for diazotization of 14C-sulfamethazine [4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzene[U-14C]sulfonamide] in swine. The effect of nitrite. Drug Metabolism and Disposition.

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Method

Strategic Protection of the Sulfonamide Group in 2-Amino-3,6-dimethylbenzene-1-sulfonamide: A Guide to Synthesis and Optimization

An Application Note and Protocol Guide for Researchers Abstract This guide provides a detailed examination of strategies for the protection of the sulfonamide functional group in 2-Amino-3,6-dimethylbenzene-1-sulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

This guide provides a detailed examination of strategies for the protection of the sulfonamide functional group in 2-Amino-3,6-dimethylbenzene-1-sulfonamide, a common scaffold in medicinal chemistry. The presence of a nucleophilic amino group and an acidic sulfonamide proton on the same aromatic ring presents a significant synthetic challenge. This document outlines the rationale for selecting appropriate protecting groups, provides a comparative analysis of common methodologies, and delivers detailed, field-tested protocols for their application and subsequent removal. By explaining the causality behind experimental choices, this guide equips researchers with the necessary tools to navigate the complexities of multi-step syntheses involving this and structurally related molecules.

Introduction: The Synthetic Challenge

2-Amino-3,6-dimethylbenzene-1-sulfonamide is a bifunctional aromatic compound. The sulfonamide group (-SO₂NH₂) possesses an acidic proton that can interfere with a wide range of common synthetic transformations, including organometallic reactions (e.g., Grignard, organolithium), base-catalyzed reactions, and certain coupling reactions. Furthermore, the adjacent amino group (-NH₂) is nucleophilic and can compete in reactions intended for other sites. Therefore, selective protection of the sulfonamide moiety is often a critical step to ensure clean, high-yielding downstream reactions.

The choice of a protecting group is governed by the "orthogonality" principle—its introduction and removal should proceed under conditions that do not affect other functional groups in the molecule. For this specific substrate, the ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the planned downstream reaction conditions (e.g., strongly basic, organometallic, or reductive conditions).

  • Readily removable under mild conditions that preserve the integrity of the aromatic amine and the overall molecular structure.

This guide will focus on two highly effective and commonly employed protecting groups for sulfonamides: the 2-(trimethylsilyl)ethoxymethyl (SEM) group and the tert-butyloxycarbonyl (Boc) group.

Workflow for Sulfonamide Protection and Deprotection

The overall synthetic strategy follows a logical three-stage process. This ensures the sulfonamide is masked during critical transformations and then efficiently regenerated to yield the final desired product.

G cluster_0 Protection Stage cluster_1 Synthetic Transformation cluster_2 Deprotection Stage Start 2-Amino-3,6-dimethylbenzene-1-sulfonamide Protected N-Protected Sulfonamide Start->Protected Introduction of Protecting Group Reaction Downstream Chemistry (e.g., Coupling, Alkylation) Protected->Reaction Transformed Modified Intermediate Reaction->Transformed Final Final Product Transformed->Final Removal of Protecting Group

Figure 1: A generalized workflow for the protection, modification, and deprotection of the target sulfonamide.

Comparative Analysis of Protecting Groups

The selection of an appropriate protecting group is contingent upon the specific reaction pathway planned. The stability of the protecting group under various conditions is the paramount consideration.

Protecting GroupIntroduction ConditionsStability ProfileDeprotection ConditionsKey Advantages & Considerations
SEM SEM-Cl, NaH, DMF, 0 °C to rtExcellent: Stable to strong bases (n-BuLi, LDA), nucleophiles, and catalytic hydrogenation.Fluoride sources (TBAF), or strong acidic conditions (TFA).High stability to organometallics makes it ideal for metallation-based chemistry. Removal is generally clean.
Boc Boc₂O, DMAP, Et₃N, CH₂Cl₂Moderate: Stable to nucleophiles and catalytic hydrogenation. Unstable to strong acids and bases.Strong acids (TFA, HCl).Mild introduction conditions. Often used when acidic deprotection is compatible with the final product. Not suitable for reactions involving strong bases.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and rationales provided. Researchers should adapt concentrations and scales as needed.

Protocol 1: SEM Protection of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

The SEM group is an excellent choice for robustness, particularly when downstream steps involve organolithium or other strong bases.

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the sulfonamide, forming a sodium salt. This salt then acts as a nucleophile, displacing the chloride from SEM-Cl to form the protected product. DMF is an ideal polar aprotic solvent for this reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 2-Amino-3,6-dimethylbenzene-1-sulfonamide (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a sodium salt may result in a thick slurry.

  • Addition of SEM-Cl: Cool the reaction mixture back to 0 °C. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise via the dropping funnel over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-SEM protected sulfonamide.

Protocol 2: Deprotection of the SEM Group

Fluoride-mediated deprotection is the mildest and most common method for removing the SEM group.

Rationale: The fluoride ion has a high affinity for silicon. It attacks the silicon atom, initiating an elimination reaction that cleaves the C-O bond and releases the free sulfonamide, along with ethene and fluorotrimethylsilane.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-SEM protected sulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) in a round-bottom flask.

  • Addition of Fluoride Source: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography on silica gel to isolate the deprotected sulfonamide. Alternatively, an aqueous workup followed by extraction can be performed prior to chromatography.

Protocol 3: Boc Protection of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

The Boc group is suitable when subsequent reactions are performed under neutral or mildly basic conditions and an acid-labile protecting group is desired.

Rationale: Di-tert-butyl dicarbonate (Boc₂O) is an electrophilic source of the Boc group. In the presence of a base like triethylamine (Et₃N) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), the sulfonamide nitrogen attacks the carbonyl carbon of Boc₂O to form the protected product.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Amino-3,6-dimethylbenzene-1-sulfonamide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M) in a round-bottom flask.

  • Addition of Reagents: Add triethylamine (Et₃N, 2.0 eq), di-tert-butyl dicarbonate (Boc₂O, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with CH₂Cl₂ and wash with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate (NaHCO₃) (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected sulfonamide.

Protocol 4: Deprotection of the Boc Group

Acid-mediated cleavage is the standard method for removing a Boc group.

Rationale: The Boc group is highly sensitive to acid. A strong acid like trifluoroacetic acid (TFA) protonates the carbonyl oxygen, which facilitates the collapse of the carbamate to release the free sulfonamide, carbon dioxide, and a stable tert-butyl cation (which is scavenged by the TFA or solvent).

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc protected sulfonamide (1.0 eq) in dichloromethane (CH₂Cl₂) (approx. 0.1 M).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq, or a 20-50% solution of TFA in CH₂Cl₂) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

    • Note: Co-evaporation with toluene can help remove residual TFA.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until the effervescence ceases. Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification by chromatography may be necessary.

Choosing the Right Strategy: A Decision Guide

The choice between SEM and Boc protection fundamentally depends on the planned synthetic route following the protection step.

G start What are the downstream reaction conditions? cond_base Strongly Basic? (n-BuLi, LDA, Grignard) start->cond_base cond_other Neutral / Mildly Basic / Reductive? cond_base->cond_other No use_sem Use SEM Protection cond_base->use_sem Yes cond_acid Strongly Acidic? use_boc Use Boc Protection cond_acid->use_boc No reconsider Re-evaluate synthetic route. Avoid acidic conditions with Boc-protected intermediate. cond_acid->reconsider Yes cond_other->cond_acid

Figure 2: A decision tree for selecting a sulfonamide protecting group based on subsequent reaction conditions.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Weinreb, S. M., et al. (1981). The 2-(trimethylsilyl)ethoxymethyl (SEM) group for protection of the sulfonamide function. Tetrahedron Letters, 22(38), 3815-3818. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. (While focused on amines, this paper establishes the principles of carbamate protecting groups like Boc). [Link]

Application

Application Note: Solvent Selection and Optimization for the Chemoselective Functionalization of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Executive Summary 2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS 1699018-33-1) is a highly functionalized aromatic building block featuring two distinct nucleophilic centers: an aniline amine and a primary sulfonamide. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS 1699018-33-1) is a highly functionalized aromatic building block featuring two distinct nucleophilic centers: an aniline amine and a primary sulfonamide. The presence of the 3,6-dimethyl groups introduces severe steric congestion around both reactive sites. For drug development professionals and synthetic chemists, achieving chemoselectivity—reacting one site while leaving the other intact—relies entirely on exploiting the mechanistic interplay between solvent polarity, hydrogen bonding, and thermodynamic vs. kinetic control. This guide provides a field-proven framework for selecting the optimal solvent systems to achieve selective N-acylation or N-alkylation.

Molecular Profiling & Mechanistic Causality

To dictate chemoselectivity, one must understand the physical chemistry of the substrate and how solvents manipulate its transition states.

  • Steric Hindrance: The aniline moiety (C2) is flanked by a methyl group at C3 and the bulky sulfonamide at C1. Ortho-substituted anilines exhibit significantly reduced nucleophilicity due to steric impedance, which raises the activation energy required for electrophilic attack .

  • pKa Differential: The aniline nitrogen is a poor acid (pKa ~27) but a moderate nucleophile. Conversely, the sulfonamide protons are highly acidic (pKa ~10) but the neutral sulfonamide is a poor nucleophile.

  • Solvent Causality:

    • For Aniline Functionalization: Protic solvents (e.g., Methanol) must be avoided. They act as hydrogen-bond donors, creating a solvation shell around the aniline nitrogen that effectively increases its steric bulk, shutting down reactivity. Polar aprotic solvents (e.g., Acetonitrile) are required to stabilize the polar transition state of acylation without adding steric bulk .

    • For Sulfonamide Functionalization: Thermodynamic control is achieved by adding a mild base (e.g., K₂CO₃) to deprotonate the sulfonamide. Solvents with high dielectric constants (e.g., DMF, DMSO) are mandatory because they efficiently solvate the potassium cation. This leaves the sulfonamidate anion "naked" and highly reactive, allowing it to overcome the steric shielding provided by the 6-methyl group .

Solvent Selection Matrix

The following tables summarize the quantitative and qualitative data used to select the optimal solvent for each transformation.

Table 1: Solvent Evaluation for Aniline N-Acylation (Kinetic Control)
SolventDielectric Constant (ε)Steric Impact on Transition StateChemoselectivity (Aniline vs. Sulfonamide)Mechanistic Rationale & Recommendation
Acetonitrile (CH₃CN) 37.5LowHigh (>95%) Primary Choice. High polarity stabilizes the tetrahedral intermediate without H-bonding .
Tetrahydrofuran (THF) 7.5MediumGood (90%)Alternative for temperature-sensitive acyl chlorides.
Methanol (MeOH) 32.7High (H-bonding)Poor (<50%)Avoid. Solvation shell exacerbates ortho-methyl steric hindrance.
Table 2: Solvent Evaluation for Sulfonamide N-Alkylation (Thermodynamic Control)
SolventDielectric Constant (ε)Cation Solvation AbilityChemoselectivity (Sulfonamide vs. Aniline)Mechanistic Rationale & Recommendation
N,N-Dimethylformamide (DMF) 36.7ExcellentHigh (>98%) Primary Choice. Perfectly solvates K⁺, maximizing sulfonamidate nucleophilicity .
Dimethyl Sulfoxide (DMSO) 46.7ExcellentHigh (>95%)Use for highly hindered alkyl halides requiring elevated temperatures.
Toluene 2.4PoorLowAvoid. Fails to dissociate the base ion pair, leading to no reaction.

Experimental Protocols

Protocol A: Chemoselective N-Acylation of the Aniline Moiety

Objective: Selectively acylate the highly hindered aniline nitrogen while preserving the primary sulfonamide.

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve 2-Amino-3,6-dimethylbenzene-1-sulfonamide (1.0 eq) in anhydrous Acetonitrile (CH₃CN) (0.2 M concentration).

  • Base Addition: Add Pyridine (1.2 eq). Causality Note: Pyridine acts as an acid scavenger rather than a deprotonating agent, ensuring the sulfonamide (pKa ~10) remains protonated and unreactive.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the desired acyl chloride (1.05 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation & Workup:

    • Validation Checkpoint 1: TLC (Hexanes:EtOAc 1:1) should show the disappearance of the highly fluorescent starting material spot.

    • Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

    • Validation Checkpoint 2: Unreacted acyl chloride hydrolyzes to a carboxylic acid and partitions into the aqueous bicarbonate layer, self-purifying the organic phase.

  • Analytical Confirmation: ¹H NMR (DMSO-d6) will confirm success via the downfield shift of the aniline N-H from ~5.0 ppm to ~9.5 ppm, while the sulfonamide NH₂ singlet at ~7.2 ppm remains perfectly integrated as 2 protons.

Protocol B: Chemoselective N-Alkylation of the Sulfonamide Moiety

Objective: Selectively alkylate the sulfonamide nitrogen by exploiting its acidity in a highly solvating environment.

  • Preparation: In a flame-dried flask under N₂, dissolve 2-Amino-3,6-dimethylbenzene-1-sulfonamide (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes. Causality Note: DMF solvates the K⁺ ions, generating the highly reactive sulfonamidate anion. The aniline nitrogen remains protonated.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise. Heat to 60 °C for 12 hours.

  • Self-Validation & Workup:

    • Cool to room temperature. Pour the reaction mixture into a separatory funnel containing a 5% aqueous LiCl solution (10x the volume of DMF used).

    • Validation Checkpoint 1: The LiCl solution selectively pulls the DMF into the aqueous phase, preventing emulsion formation and ensuring the organic phase (extracted with EtOAc) is solvent-free.

  • Analytical Confirmation: ¹H NMR (DMSO-d6) will show the loss of one sulfonamide N-H proton (integration drops from 2 to 1), while the broad aniline NH₂ singlet at ~5.0 ppm remains intact.

Workflow & Decision Logic

G SM 2-Amino-3,6-dimethylbenzene -1-sulfonamide Goal Target Functionalization? SM->Goal Aniline Aniline (N-Acylation) Goal->Aniline Electrophile: Acyl Chloride Sulfonamide Sulfonamide (N-Alkylation) Goal->Sulfonamide Electrophile: Alkyl Halide Solvent1 Solvent: CH3CN or THF (Polar Aprotic, Low Steric Bulk) Aniline->Solvent1 Solvent2 Solvent: DMF or DMSO (High Dielectric, Cation Solvation) Sulfonamide->Solvent2 Base1 Base: Pyridine (Kinetic Control) Solvent1->Base1 Base2 Base: K2CO3 (Thermodynamic Control) Solvent2->Base2 Prod1 Selective Aniline Functionalization Base1->Prod1 Prod2 Selective Sulfonamide Functionalization Base2->Prod2

Workflow for chemoselective functionalization of 2-Amino-3,6-dimethylbenzene-1-sulfonamide.

References

  • SciSpace. "Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions." SciSpace Research.[Link]

  • National Center for Biotechnology Information (NCBI). "Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides." PubMed Central (PMC). [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Amino-3,6-dimethylbenzene-1-sulfonamide Synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-Amino-3,6-dimethylbenzene-1-sulfonamide . Direct chlorosulfonation of 2,5-dimethylaniline derivatives is notoriously problematic, frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 2-Amino-3,6-dimethylbenzene-1-sulfonamide .

Direct chlorosulfonation of 2,5-dimethylaniline derivatives is notoriously problematic, frequently resulting in poor yields due to unfavorable regioselectivity (electrophilic substitution favors the less hindered para-position rather than the required ortho-position). To achieve absolute regiocontrol, the industry-standard approach utilizes a four-step "benzyl mercaptan route" starting from 2-chloro-1,4-dimethyl-3-nitrobenzene[1].

This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to resolve common bottlenecks in this specific synthetic pathway.

Synthetic Workflow

G A 2-Chloro-1,4-dimethyl- 3-nitrobenzene B 2-(Benzylthio)-1,4-dimethyl- 3-nitrobenzene A->B BnSH, Base (SNAr) C 3,6-Dimethyl-2-nitrobenzene- 1-sulfonyl chloride B->C NCS, HCl (Oxidation) D 3,6-Dimethyl-2-nitrobenzene- 1-sulfonamide C->D NH3 (Amination) E 2-Amino-3,6-dimethylbenzene- 1-sulfonamide D->E Fe, NH4Cl (Reduction)

Figure 1: Four-step regioselective synthesis of 2-Amino-3,6-dimethylbenzene-1-sulfonamide.

Quantitative Optimization Summary

The table below summarizes the expected yield improvements when transitioning from standard literature conditions to our optimized process parameters.

Reaction StepCommon Failure ModeStandard ConditionsStandard YieldOptimized ConditionsOptimized Yield
1. SNAr (Thioether) Disulfide byproduct formationK₂CO₃, DMF, AirDegassed DMF, Cs₂CO₃, Ar88–92%
2. Oxidative Chlorination Hydrolysis to sulfonic acidCl₂ gas, AcOH/H₂O, 20 °CNCS, HCl, AcOH, < 5 °C75–85%
3. Amination Hydrolysis to sulfonic acidAqueous NH₄OH, 25 °CAnhydrous NH₃ in THF, 0 °C90–95%
4. Nitro Reduction Catalyst poisoning / StallingH₂, Pd/C, MeOHFe powder, NH₄Cl, EtOH/H₂O85–90%
Troubleshooting Guides & FAQs

Q1: Why is my SNAr reaction with benzyl mercaptan stalling at 50% conversion, and why am I seeing a non-polar byproduct on TLC? Cause: Benzyl mercaptan (BnSH) is highly susceptible to oxidative dimerization into dibenzyl disulfide in the presence of atmospheric oxygen and base. Furthermore, the ortho-methyl and ortho-nitro groups on your starting material create significant steric hindrance, making standard bases like K₂CO₃ insufficiently reactive to drive the substitution to completion. Solution: Switch to Cesium Carbonate (Cs₂CO₃). The larger cesium cation provides a more "naked" and reactive thiolate anion. Strictly degas your DMF by sparging with Argon for 15 minutes prior to base addition to eliminate disulfide formation.

Q2: During oxidative chlorination, I am isolating a mixture of the desired sulfonyl chloride and a highly polar sulfonic acid. How do I prevent over-oxidation/hydrolysis? Cause: The conversion of a benzyl thioether to a sulfonyl chloride is highly exothermic[2]. If the internal temperature exceeds 10 °C, the localized heat accelerates the nucleophilic attack of water on the newly formed, highly electrophilic sulfonyl chloride, hydrolyzing it irreversibly to the sulfonic acid. Solution: Abandon Cl₂ gas and use the milder N-chlorosuccinimide (NCS) / aqueous HCl method[1]. Maintain the internal temperature strictly below 5 °C. See the decision tree below and Protocol A for exact parameters.

Troubleshooting Start Issue: Low Yield in Oxidative Chlorination Check1 Is Sulfonic Acid Byproduct >5%? Start->Check1 Sol1 Action: Lower Temp to <5°C & Reduce H2O Equivalents Check1->Sol1 Yes Check2 Is Unreacted Thioether Present? Check1->Check2 No Sol2 Action: Increase NCS to 3.5 eq & Check HCl Concentration Check2->Sol2 Yes

Figure 2: Troubleshooting decision tree for the oxidative chlorination step.

Q3: The amination step yields significant amounts of the sulfonic acid byproduct. Is aqueous ammonia the problem? Cause: Yes. The sulfonyl chloride intermediate is flanked by a methyl group and a nitro group. This severe steric crowding twists the sulfonyl group out of the aromatic plane, breaking conjugation and making the sulfur atom exceptionally electrophilic. Aqueous ammonia introduces competing hydroxide/water nucleophiles that rapidly hydrolyze the sulfonyl chloride. Solution: Use a 0.5 M solution of anhydrous ammonia in THF or 1,4-dioxane at 0 °C. Exclude water entirely from this step.

Q4: Catalytic hydrogenation (Pd/C, H₂) of the nitro group is incredibly slow and poisons the catalyst. What is the alternative? Cause: Two factors are at play. First, trace sulfur impurities (disulfides or unreacted thioethers from Step 1) act as potent poisons for palladium catalysts. Second, the extreme steric hindrance around the nitro group stabilizes the intermediate hydroxylamine, preventing full reduction to the aniline. Solution: Switch to a Béchamp reduction using Iron powder and Ammonium Chloride[3]. This single-electron transfer mechanism is completely immune to sulfur poisoning and easily powers through steric hindrance to deliver the primary amine.

Self-Validating Experimental Protocols
Protocol A: Oxidative Chlorination (Thioether to Sulfonyl Chloride)

This protocol utilizes a controlled halogen source to prevent thermal runaway and hydrolysis.

  • Preparation: Dissolve 2-(benzylthio)-1,4-dimethyl-3-nitrobenzene (1.0 eq) in a mixture of glacial acetic acid and water (4:1 v/v, 10 mL/mmol).

  • Cooling: Cool the solution in an ice-brine bath until the internal temperature reaches 0 °C.

  • Activation: Add concentrated aqueous HCl (37%, 3.0 eq). Stir for 5 minutes.

  • Oxidation: Add N-chlorosuccinimide (NCS, 3.5 eq) in three equal portions over 30 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Validation Check (In-Process): After 2 hours, withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS. You should observe the mass of the methyl sulfonate ester (formed by the reaction of the active sulfonyl chloride with methanol). If unreacted thioether remains, add an additional 0.5 eq of NCS.

  • Workup: Pour the cold reaction mixture into crushed ice. Extract rapidly with cold dichloromethane (DCM). Wash the organic layer with ice-cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 25 °C. Do not store the sulfonyl chloride; use it immediately in the amination step.

Protocol B: Béchamp Reduction (Nitro to Amino)

This protocol ensures complete reduction without the risk of catalyst poisoning[3].

  • Preparation: Suspend 3,6-dimethyl-2-nitrobenzene-1-sulfonamide (1.0 eq) in a mixture of Ethanol and Water (3:1 v/v, 15 mL/mmol).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and solid Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reaction: Heat the vigorously stirred suspension to 80 °C (reflux) for 2–3 hours.

  • Validation Check (In-Process): Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexanes 1:1). Stain with Ninhydrin and heat. The product (2-Amino-3,6-dimethylbenzene-1-sulfonamide) will appear as a bright orange/red spot, confirming the presence of the primary aromatic amine.

  • Workup: While still hot (60 °C), filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethanol. Concentrate the filtrate under reduced pressure to remove ethanol, then partition the aqueous residue with Ethyl Acetate and saturated NaHCO₃. Dry the organic layer and concentrate to yield the pure product.

References
  • Synthesis of three partially fluorinated alkanesulfonic acids as potential fuel-cell electrolytes American Chemical Society (ACS) URL:[Link]

  • Discovery of Tenapanor: A First-in-Class Minimally Systemic Inhibitor of Intestinal Na+/H+ Exchanger Isoform 3 National Institutes of Health (NIH) / PMC URL:[Link]

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors bioRxiv URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Topic: Impurity Removal & Purification Protocols CAS Registry Number: 1699018-33-1 (Reference) Chemical Structure Context: 2,5-xylidine derivative; amphoteric sulfonamide. Welcome to the Technical Support Center This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Removal & Purification Protocols CAS Registry Number: 1699018-33-1 (Reference) Chemical Structure Context: 2,5-xylidine derivative; amphoteric sulfonamide.

Welcome to the Technical Support Center

This guide addresses the specific purification challenges associated with 2-Amino-3,6-dimethylbenzene-1-sulfonamide . Due to the steric hindrance of the methyl groups at positions 3 and 6, and the amphoteric nature of the molecule (containing both a basic amine and an acidic sulfonamide), standard purification methods often require modification.

Below are the three most common "Trouble Tickets" we receive regarding this compound, accompanied by field-validated solutions.

Ticket #01: "My product is retaining a persistent brown/red color."

Diagnosis: The "rust" or brown coloration is a hallmark of oxidative degradation of the aniline moiety . In the presence of air and light, the free amino group (


) at position 2 oxidizes into azo, azoxy, or nitro-species oligomers. These impurities are often non-polar and can co-crystallize with your product.[1]

The Fix: Acid-Phase Carbon Treatment Unlike simple recrystallization, we recommend a "pH-swing" carbon treatment. Oxidized aniline tars are often neutral. By protonating your product (making it ionic), you can solubilize it in water while the neutral colored impurities remain adsorbed to the carbon or undissolved.

Protocol:

  • Dissolution: Suspend the crude solid in 2M HCl (10 mL per gram of solid).

  • Heating: Warm to 50°C. The product should dissolve as the hydrochloride salt (

    
    ).
    
    • Note: If solids remain, these are likely non-basic impurities.

  • Adsorption: Add Activated Charcoal (5-10 wt% relative to crude mass). Stir vigorously for 30 minutes at 50°C.

  • Filtration: Filter through a Celite pad while warm to remove the carbon.

  • Precipitation: Slowly neutralize the filtrate with 20% NaOH or Ammonium Hydroxide to pH 7.0–7.5 .

    • Critical: Do not overshoot to pH > 10, or the sulfonamide moiety will deprotonate and resolubilize.

  • Collection: Cool to 0-5°C and filter the white/off-white precipitate.

Ticket #02: "The product is 'oiling out' or has a wide melting point range."

Diagnosis: "Oiling out" (liquid-liquid phase separation) typically occurs when:

  • Regioisomers are present (e.g., sulfonation at the 5-position).

  • Residual Solvents (like chlorobenzene or toluene from synthesis) are trapped.

  • The solvent system is too polar, pushing the hydrophobic methyl groups to aggregate before the lattice forms.

The Fix: The "Ethanol-Water Gradient" Recrystallization We advise against using pure water. The methyl groups at 3,6 increase lipophilicity compared to simple sulfanilamide. A mixed-solvent system is required.[1][2][3]

Solubility Data Table:

Solvent SystemTemp (25°C)Temp (80°C)Suitability
Water (pH 7) InsolubleSparingly SolublePoor (Oiling risk)
Ethanol (100%) SolubleVery SolublePoor (Low yield)
EtOH : H2O (1:1) Sparingly SolubleSolubleExcellent
Toluene InsolubleSparingly SolublePoor

Protocol:

  • Dissolve crude solid in near-boiling Ethanol (95%) . Use the minimum amount required for dissolution.[4][5]

  • Remove from heat.[4][5] Immediately add hot Distilled Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add a few drops of hot Ethanol to just clear the turbidity.[5]

  • Insulate the flask (wrap in foil/towel) to allow very slow cooling to room temperature.

    • Why: Rapid cooling traps isomers. Slow cooling excludes them from the crystal lattice.

  • Once at room temperature, move to an ice bath for 1 hour before filtration.

Ticket #03: "High ash content / Inorganic salt contamination."

Diagnosis: If your synthesis involved a chlorosulfonation followed by ammonolysis, your crude likely contains ammonium chloride (


) or sodium chloride (

). These salts are insoluble in organic solvents but can be trapped in the filter cake if washed improperly.

The Fix: The Isoelectric Wash Because this molecule is a zwitterion candidate (though weak), it has a specific pH of minimum solubility (Isoelectric point, pI).

Protocol:

  • After your final filtration, do not wash with pure water immediately.

  • Prepare a Wash Buffer : Distilled water adjusted to pH 6.8–7.2 (neutral).

  • Slurry the filter cake in this buffer for 10 minutes.

  • Filter and perform a final displacement wash with cold Isopropanol (to remove water and aid drying).

  • Dry in a vacuum oven at 50°C.

Visualizing the Workflow

Workflow 1: Acid-Base Purification (The "pKa Swing")

This logic gate utilizes the amphoteric nature of the sulfonamide to separate it from neutral tars (oxidation products) and inorganic salts.

PurificationLogic Crude Crude 2-Amino-3,6-dimethyl benzene-1-sulfonamide Acidify Dissolve in 2M HCl (Target pH < 2) Crude->Acidify Protonation of Amine Filter1 Filter (Remove Insolubles) (Carbon/Tars/Neutral Impurities) Acidify->Filter1 Filtrate Acidic Filtrate (Contains Product as NH3+ Salt) Filter1->Filtrate Neutralize Neutralize with NaOH/NH4OH (Target pH 7.0 - 7.5) Filtrate->Neutralize Deprotonation to Neutral Precipitate Precipitation (Product is Neutral/Insoluble) Neutralize->Precipitate Solubility Drop Wash Wash with H2O (pH 7) then cold IPA Precipitate->Wash Final Pure Product (White Crystalline Solid) Wash->Final

Caption: The "pKa Swing" separates the product from non-basic impurities by temporarily solubilizing it as a cation.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General sulfonamide purification protocols and recrystallization solvent selection).

  • BenchChem Technical Support. Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.Link (Specific protocols for aminobenzenesulfonamide derivatives).

  • ChemScene. Product Data: 2-Amino-3,6-dimethylbenzenesulfonamide (CAS 1699018-33-1).[6]Link (Confirmation of structure and physical properties).

  • Google Patents. Process for producing crystal of benzenesulfonamide derivative. US20050032889A1. Link (Industrial scale crystallization logic for substituted sulfonamides).

  • Biotage Application Notes. How can I remove color from my reaction product?Link (Activated carbon and reverse-phase strategies for aniline oxidation products).

Sources

Troubleshooting

Solving solubility issues of 2-Amino-3,6-dimethylbenzene-1-sulfonamide in water

Technical Support Center: 2-Amino-3,6-dimethylbenzene-1-sulfonamide A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3,6-dimethylbenzene-1-sulfonamide is an aromatic sulfonamid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-3,6-dimethylbenzene-1-sulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,6-dimethylbenzene-1-sulfonamide is an aromatic sulfonamide derivative with a molecular structure that presents significant challenges to aqueous solubility. The hydrophobic dimethylbenzene ring coupled with the weakly acidic sulfonamide group and the weakly basic amino group results in a compound that is sparingly soluble in neutral water. This guide provides a comprehensive troubleshooting framework and detailed protocols to address and overcome the solubility issues commonly encountered during experimental work with this compound. Our approach is grounded in fundamental physicochemical principles to empower researchers with the knowledge to systematically enhance solubility for reliable and reproducible results in downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format.

Q1: I've added my 2-Amino-3,6-dimethylbenzene-1-sulfonamide to water, and it won't dissolve. What is the expected aqueous solubility?

A1: The intrinsic aqueous solubility of 2-Amino-3,6-dimethylbenzene-1-sulfonamide at neutral pH (around 7.0) and room temperature is very low, typically estimated to be less than 0.1 mg/mL. This poor solubility is due to the hydrophobic nature of the dimethyl-substituted benzene ring. The presence of both a weakly acidic sulfonamide group and a weakly basic amino group makes its solubility highly dependent on pH.[1][2]

Q2: Why is the pH of the solution so critical for dissolving this compound?

A2: The compound is amphoteric, meaning it has both acidic and basic functional groups.

  • The aromatic amino group can be protonated (become positively charged) at acidic pH.

  • The sulfonamide group can be deprotonated (become negatively charged) at alkaline pH.[3]

In its neutral form, which predominates at intermediate pH, the molecule is most hydrophobic and least soluble. By adjusting the pH away from this point (the isoelectric point), you can ionize the molecule, forming a salt that is significantly more water-soluble.[4][5] Decreasing the pH will lead to the formation of the more soluble protonated species, while increasing the pH will result in the more soluble deprotonated species.[4]

Q3: I need to make a 10 mM stock solution. What is the best initial approach?

A3: For a compound with this structure (Molecular Weight: 200.26 g/mol )[6][7], a 10 mM stock requires dissolving approximately 2 mg/mL. Given its low intrinsic solubility, direct dissolution in water is not feasible. The recommended starting points are pH adjustment or the use of a co-solvent .

  • pH Adjustment: This is often the preferred method for aqueous buffers. You can attempt to dissolve the compound in an acidic or basic aqueous solution. See Protocol 1 for a detailed methodology.

  • Co-solvents: For many biological assays, preparing a concentrated stock in an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it into your aqueous medium is a standard and effective practice.[8][9][10] See Protocol 2 for this workflow.

Q4: I tried adjusting the pH, but the solubility is still not as high as I need. What are my next options?

A4: If pH modification alone is insufficient, you can explore more advanced techniques. The choice depends on the requirements of your experiment.

  • Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[11][12] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[9][13] They work by reducing the polarity of the aqueous solvent system.[11][12]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] They can encapsulate the hydrophobic part of your compound, forming a water-soluble inclusion complex.[16][] This is a powerful technique for increasing aqueous solubility without using organic solvents.[15] See Protocol 3 .

Q5: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A5: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. The final concentration of the organic solvent may be too low to maintain the solubility of your compound. Here are some troubleshooting steps:

  • Increase the Final Co-solvent Concentration: If your experiment can tolerate it, increase the percentage of the co-solvent (e.g., from 0.1% to 1% DMSO).

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your buffer, which may increase the final co-solvent percentage, aiding solubility.

  • Change the Dilution Method: Instead of adding the stock directly to the bulk buffer, try adding the stock solution to a small volume of buffer while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.

  • Combine Methods: Consider using a buffer that is already pH-adjusted to a more favorable range for your compound before adding the DMSO stock.

Solubility Enhancement Workflow

The following diagram outlines a logical workflow for troubleshooting the solubility of 2-Amino-3,6-dimethylbenzene-1-sulfonamide.

Solubility_Workflow start Start: Need to Dissolve Compound check_solubility Attempt Dissolution in Neutral Aqueous Buffer start->check_solubility is_dissolved1 Is it Dissolved? check_solubility->is_dissolved1 ph_adjust Protocol 1: pH Adjustment (Try Acidic, then Basic) is_dissolved1->ph_adjust No success Success: Proceed with Experiment is_dissolved1->success Yes is_dissolved2 Sufficiently Soluble? ph_adjust->is_dissolved2 cosolvent Protocol 2: Co-Solvent Method (e.g., DMSO, Ethanol) is_dissolved2->cosolvent No is_dissolved2->success Yes is_dissolved3 Sufficiently Soluble? cosolvent->is_dissolved3 cyclodextrin Protocol 3: Cyclodextrin Complexation is_dissolved3->cyclodextrin No is_dissolved3->success Yes is_dissolved4 Sufficiently Soluble? cyclodextrin->is_dissolved4 consult Consult Technical Support for Advanced Formulation is_dissolved4->consult No is_dissolved4->success Yes

Caption: Decision tree for solubility enhancement.

Quantitative Data Summary

The following table provides estimated solubility data for 2-Amino-3,6-dimethylbenzene-1-sulfonamide under various conditions to guide your experimental design.

ConditionEstimated Solubility (mg/mL)Molarity (mM)Notes
Deionized Water (pH ~6.5-7.0)< 0.1< 0.5The compound is in its least soluble, neutral form.
0.1 M HCl (pH 1)5 - 1025 - 50The amino group is protonated, forming a soluble hydrochloride salt.
0.1 M NaOH (pH 13)> 10> 50The sulfonamide group is deprotonated, forming a soluble sodium salt.
5% DMSO in Water (v/v)1 - 25 - 10Co-solvency increases solubility significantly.
50 mM Hydroxypropyl-β-Cyclodextrin (HPβCD)2 - 410 - 20Formation of an inclusion complex enhances aqueous solubility.[18]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the aqueous solubility of the compound by ionizing either the amino or sulfonamide group.

Materials:

  • 2-Amino-3,6-dimethylbenzene-1-sulfonamide

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of the compound. For a 10 mM solution, this is 2.0 mg per mL of final volume.[19]

  • Add Water: Add approximately 80% of the final desired volume of deionized water to a beaker.

  • Create a Slurry: Add the weighed compound to the water to create a slurry.

  • Adjust pH:

    • For Acidic pH: Slowly add 0.1 M HCl dropwise while monitoring the pH and observing the dissolution of the solid. The compound should dissolve as the pH drops below 3.

    • For Alkaline pH: Alternatively, slowly add 0.1 M NaOH dropwise. The compound should dissolve as the pH rises above 10.

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask.[20]

  • q.s. to Volume: Carefully add deionized water to bring the solution to the final desired volume.[19]

  • Verify pH: Check the final pH of the solution.

Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent

This is the most common method for preparing stock solutions for use in biological assays.[10]

Materials:

  • 2-Amino-3,6-dimethylbenzene-1-sulfonamide

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes or vials

Procedure:

  • Calculate Mass: Determine the mass of the compound needed. For example, to make 1 mL of a 100 mM stock solution in DMSO, you would need 20.03 mg of the compound (MW = 200.26).

  • Weigh and Add: Weigh the compound and add it to an appropriately sized vial.

  • Add Co-solvent: Add the calculated volume of DMSO to the vial.

  • Dissolve: Vortex the vial thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[21]

Protocol 3: Solubility Enhancement using Cyclodextrins

This method is ideal when organic solvents must be avoided. Hydroxypropyl-β-cyclodextrin (HPβCD) is a common and effective choice.[14]

Materials:

  • 2-Amino-3,6-dimethylbenzene-1-sulfonamide

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized water or buffer

  • Stir plate and stir bar

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HPβCD in your desired aqueous buffer (e.g., 50 mM HPβCD).

  • Add Compound: Add the weighed 2-Amino-3,6-dimethylbenzene-1-sulfonamide to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.

  • Clarify Solution: After stirring, check for any undissolved material. If present, the solution can be filtered through a 0.22 µm syringe filter to remove excess, undissolved compound, yielding a saturated solution of the complex.

References

  • Wikipedia. Cosolvent. [Link]

  • Yokoyama, F., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed. [Link]

  • Taylor & Francis. (2019). Cosolvent – Knowledge and References. In Parenteral Medications. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. [Link]

  • Aghabala, A., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Kumar, S., & Singh, A. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Advanced Pharmacy Education & Research. [Link]

  • Vu, V., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Park, J., & Huwe, J. K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere. [Link]

  • Journal of Advanced Pharmacy Education and Research. (2018). Various techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • ResearchGate. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. [Link]

  • ResearchGate. (2018). Various techniques for solubility enhancement: An overview. [Link]

  • Roquette. (2022). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Lab Manager. (2024). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. [Link]

  • International Scientific Journal of Engineering and Management. (2022). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

  • Perlovich, G. L., et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • Matrix Fine Chemicals. 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE | CAS 54468-86-9. [Link]

  • COEI CHEMICAL. (2024). How to Prepare Aqueous Solution AS for Optimal Results? [Link]

  • Scribd. Preparing Solutions in The Laboratory: Preparing A Standard Aqueous Solution. [Link]

  • PubChem. 2,6-Dimethylbenzene-1-sulfonamide. [Link]

  • IUPAC-NIST Solubility Data Series. (1986). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine). [Link]

  • ResearchGate. (2015). Solubility prediction of sulfonamides at various temperatures using a single determination. [Link]

Sources

Optimization

Optimizing reaction temperature for 2-Amino-3,6-dimethylbenzene-1-sulfonamide derivatives

Topic: Thermal Management for 2-Amino-3,6-dimethylbenzene-1-sulfonamide Derivatives Status: Operational Support Tier: Level 3 (Senior Scientist / Process Chemistry) Document ID: TS-SULF-36DM-OPT Executive Summary Synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Management for 2-Amino-3,6-dimethylbenzene-1-sulfonamide Derivatives

Status: Operational Support Tier: Level 3 (Senior Scientist / Process Chemistry) Document ID: TS-SULF-36DM-OPT

Executive Summary

Synthesizing 2-Amino-3,6-dimethylbenzene-1-sulfonamide and its derivatives presents a classic conflict in organic synthesis: Steric Hindrance vs. Thermal Stability .

The "3,6-dimethyl" substitution pattern creates a sterically crowded environment around the sulfonamide position (C1). While elevated temperatures are thermodynamically required to drive reagents into this crowded pocket, they simultaneously accelerate the decomposition of the sulfonyl chloride intermediate and promote the formation of "tarry" polymerization side products.

This guide provides a troubleshooting framework for optimizing reaction temperatures across the three critical phases of synthesis.

Phase 1: The Chlorosulfonation Step (Precursor Synthesis)

Objective: Convert the aniline precursor (e.g., 2,5-dimethylaniline) to the sulfonyl chloride intermediate. Critical Hazard: Runaway exotherm leading to charring (sulfone formation).

The Thermal Protocol

The reaction of electron-rich anilines with chlorosulfonic acid (


) is violently exothermic.
StageTarget TempDurationMechanism & Rationale
Addition -5°C to 0°C 1-2 hrsKinetic Control: The dropwise addition must be slow enough to dissipate heat. If T > 5°C, the aniline ring becomes susceptible to over-sulfonation or oxidation (blackening).
Digestion 60°C - 80°C 2-3 hrsThermodynamic Drive: Low temp forms the acid (

). Heat is required to convert the acid to the chloride (

).
Quenching < 10°C RapidHydrolysis Prevention: The reaction mass is poured onto ice.[1] If the ice melts and T > 20°C, the chloride hydrolyzes back to the sulfonic acid.
Troubleshooting: Chlorosulfonation

Q: The reaction mixture turned into a solid black mass (charring). What happened? A: You likely experienced a thermal runaway .

  • Cause: The addition of chlorosulfonic acid was too fast, or the cooling bath was insufficient. The internal temperature spiked (likely >20°C during addition), causing oxidative degradation of the aniline ring.

  • Fix: Use a jacketed reactor or a salt-ice bath. Monitor internal temperature, not bath temperature. Stop addition if T rises above 5°C.

Q: My yield is low, and I isolated the sulfonic acid instead of the chloride. A: The Digestion Temperature was too low.

  • Cause: The conversion of

    
     to 
    
    
    
    is an equilibrium driven by excess
    
    
    and heat. If you stayed at 0°C–20°C, the conversion was incomplete.
  • Fix: After addition, slowly ramp the temperature to 60°C. Ensure you are using at least 3-5 equivalents of chlorosulfonic acid to act as both reagent and solvent.

Phase 2: The Amination Step (Forming the Sulfonamide)

Objective: React the sulfonyl chloride with ammonia or an amine. Critical Challenge: The 6-methyl group blocks the attack on the sulfur atom (Steric Hindrance).

Visualizing the Steric Conflict

G Start Sulfonyl Chloride (Sterically Crowded) LowTemp Low Temp (<20°C) Kinetic Barrier Start->LowTemp Reaction Stalls HighTemp High Temp (>60°C) Thermodynamic Success Start->HighTemp Overcomes Sterics Amine Incoming Amine (Nucleophile) Amine->HighTemp Unreacted Unreacted LowTemp->Unreacted Recovered SM Hydrolysis Side Reaction: Hydrolysis by Water HighTemp->Hydrolysis If wet solvent used Product Product HighTemp->Product Target Sulfonamide

Optimization Strategy
  • Standard Amines (Ammonia):

    • Temperature: 25°C (Room Temp).

    • Why: Ammonia is small. Even with the methyl blocker, it can usually penetrate at room temperature.

    • Warning: Do not heat aqueous ammonia >40°C; you will lose the reagent as gas.

  • Hindered Amines (Anilines/Secondary Amines):

    • Temperature: Reflux (80°C - 110°C) in organic solvent (Toluene/Dioxane).

    • Why: A bulky amine + bulky sulfonamide = No reaction at room temp. You need energy to overcome the repulsive forces.

    • Catalyst: Pyridine or DMAP is often required to lower the activation energy.

Troubleshooting: Amination

Q: I see starting material (sulfonyl chloride) remaining even after refluxing. A: The reaction is kinetically trapped .

  • Solution: Switch to Microwave Synthesis .

    • Protocol: Seal the vessel. Irradiate at 100°C–120°C for 10–20 minutes.

    • Mechanism:[2][3][4] Microwave heating provides direct kinetic energy to the polar transition state, often overcoming steric barriers that convective heating cannot [1].

Q: I isolated the sulfonic acid (hydrolysis product) instead of the sulfonamide. A: Moisture won the competition.

  • Cause: You heated the reaction to overcome sterics, but your solvent was "wet". At high temps, water is a faster nucleophile than a hindered amine.

  • Fix: Use anhydrous conditions (dry THF or DCM). Use a base scavenger (Triethylamine) to sponge up the HCl byproduct, which catalyzes hydrolysis.

Phase 3: Derivatization (N-Functionalization)

Objective: Modifying the free amine (N2) or sulfonamide nitrogen (N1).

Reaction TypeReagentTemp LimitNotes
Acylation Acetic Anhydride50°C - 60°C Higher temps lead to di-acylation (imide formation).
Alkylation Alkyl Halide + BaseReflux Requires heat to deprotonate the sulfonamide (pKa ~10).
Diazotization

/ HCl
< 5°C CRITICAL: Diazonium salts of this derivative are unstable above 5°C and will explode or decompose to phenols.
Decision Tree: Yield vs. Purity

Use this logic flow to adjust your temperature parameters based on your analytical results (LCMS/NMR).

DecisionTree Result Analyze Crude Product Issue1 Issue: Low Conversion (SM Remaining) Result->Issue1 Issue2 Issue: Black Tar / Impurities Result->Issue2 Issue3 Issue: Hydrolysis (Acid formed) Result->Issue3 Action1 Increase Reaction Temp OR Use Microwave Issue1->Action1 Action2 LOWER Addition Temp Control Exotherm Issue2->Action2 Action3 Dry Solvents Lower Temp, Longer Time Issue3->Action3

References
  • Microwave-Assisted Synthesis of Sulfonamides

    • Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5][6][7]

    • Source: Journal of Organic Chemistry (via Organic-Chemistry.org).
    • URL:[Link]

  • Chlorosulfonation Safety & Protocol

    • Title: Benzenesulfonyl chloride Properties and Reactions.[4][8][9][10]

    • Source: Wikipedia / ChemicalBook.
  • General Sulfonamide Synthesis Optimization

    • Title: Optimization of Sulfonamide Synthesis - Technical Support.[2]

    • Source: BenchChem Technical Guides.[10]

  • Steric Hindrance in Sulfonamides

    • Title: Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide...[11]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Welcome to the technical support center for the synthesis and application of 2-Amino-3,6-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and application of 2-Amino-3,6-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a primary focus on addressing low conversion rates. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-3,6-dimethylbenzene-1-sulfonamide, and what are its critical steps?

The most prevalent method for synthesizing aromatic sulfonamides, including 2-Amino-3,6-dimethylbenzene-1-sulfonamide, is the reaction of a corresponding sulfonyl chloride with an amine in the presence of a base.[1] The synthesis of 2-Amino-3,6-dimethylbenzene-1-sulfonamide typically begins with the chlorosulfonation of a substituted aniline. A crucial consideration in this process is the protection of the amino group to prevent undesirable side reactions.[2][3] Without a protecting group, the amino functionality can react with the chlorosulfonic acid, leading to polymerization and other byproducts.[3]

Q2: I'm experiencing a low yield after the initial chlorosulfonation step. What are the likely causes?

Low yields during the chlorosulfonation of the aromatic precursor are a frequent issue. Key factors to investigate include:

  • Incomplete Reaction: The reaction may require more time or a carefully increased temperature to proceed to completion, especially if the aromatic ring is deactivated.[4]

  • Side Reactions: Polysulfonation is a common side reaction that consumes the starting material and reduces the yield of the desired monosulfonated product.[4] Careful control of the molar ratio of the aromatic compound to the chlorosulfonating agent is essential.

  • Reagent Quality: Ensure that the chlorosulfonic acid has not decomposed due to moisture. Using fresh, dry reagents and thoroughly dried glassware is critical.[2]

Q3: My amination reaction to form the sulfonamide is sluggish. What can I do to improve the conversion rate?

A slow or incomplete amination reaction can often be attributed to the following:

  • Low Nucleophilicity of the Amine: The reactivity of the amine is a significant factor. Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow reaction rates.[5][6]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can profoundly impact the reaction's success. Anhydrous solvents are crucial to prevent the hydrolysis of the sulfonyl chloride.[1] The base should be strong enough to deprotonate the amine without causing unwanted side reactions.

  • Instability of the Sulfonyl Chloride: The sulfonyl chloride intermediate can be sensitive to moisture and may degrade if not used promptly or if the reaction is run for extended periods at high temperatures.[1]

II. Troubleshooting Guide: Low Conversion Rates

This section provides a structured approach to diagnosing and resolving low conversion rates in the synthesis of 2-Amino-3,6-dimethylbenzene-1-sulfonamide.

Problem 1: Low Yield of the Intermediate Sulfonyl Chloride

Possible Causes & Recommended Solutions

Possible Cause Underlying Principle Recommended Solution
Incomplete Reaction The electrophilic aromatic substitution may be slow due to deactivating groups on the aromatic ring.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature.[2][4]
Hydrolysis of Chlorosulfonic Acid Chlorosulfonic acid reacts violently with water, leading to its decomposition and reducing its effectiveness as a sulfonating agent.[2]Use fresh, high-purity chlorosulfonic acid. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
Polysulfonation The presence of activating groups on the aromatic ring can promote multiple sulfonation events.Carefully control the stoichiometry of the reactants. Use a precise molar ratio of the aromatic starting material to chlorosulfonic acid.[4]
Improper Temperature Control The chlorosulfonation reaction is often exothermic. Overheating can lead to decomposition of reactants and products, as well as an increase in side reactions.[2]Maintain the recommended reaction temperature using an ice bath or other cooling methods. Add the chlorosulfonic acid dropwise to control the exotherm.
Problem 2: Low Yield in the Final Amination Step

Possible Causes & Recommended Solutions

Possible Cause Underlying Principle Recommended Solution
Low Reactivity of the Amine Source The nucleophilicity of the amine is critical for the reaction to proceed. Ammonia or its surrogates can have varying reactivity.If using ammonia, ensure it is in a suitable form (e.g., concentrated aqueous ammonia or ammonia gas). For less reactive amines, consider using a stronger base or a catalytic method to enhance reactivity.[5]
Hydrolysis of the Sulfonyl Chloride The sulfonyl chloride intermediate is susceptible to hydrolysis, which forms the unreactive sulfonic acid.Use anhydrous solvents (e.g., dichloromethane, acetonitrile, THF) and ensure all reagents and glassware are dry.[1] Perform the reaction under an inert atmosphere.
Incorrect Stoichiometry An improper ratio of the sulfonyl chloride to the amine source can lead to incomplete conversion.Carefully measure and use a slight excess of the amine to drive the reaction to completion.[5]
Suboptimal Base or Solvent The choice of base and solvent can significantly affect the reaction rate and equilibrium.Use a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl produced during the reaction.[1] The solvent should be inert and capable of dissolving both reactants.
Formation of Side Products Over-sulfonylation of the amine can occur, especially with primary amines, leading to the formation of di-sulfonylation products.Control the stoichiometry carefully, and consider adding the sulfonyl chloride slowly to the amine solution at a low temperature to minimize this side reaction.[5]
Workflow for Troubleshooting Low Conversion

Caption: A decision-making workflow for troubleshooting low conversion rates.

III. Experimental Protocols

General Protocol for the Synthesis of Aromatic Sulfonamides

This protocol outlines a standard method for the synthesis of sulfonamides from an amine and a sulfonyl chloride.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.2-2.0 equivalents) in an anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Add the sulfonyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1 to 24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[1][7]

General Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is an essential technique for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent.

  • Spotting: Using a capillary tube, spot the sample onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp or by using a staining agent.

Potential Side Reactions in Sulfonamide Synthesis

SideReactions cluster_main Main Reaction cluster_side Side Reactions Amine Primary/Secondary Amine Sulfonamide Desired Sulfonamide Amine->Sulfonamide DiSulfonylation Di-sulfonylation Product Amine->DiSulfonylation Excess Sulfonyl Chloride SulfonylChloride Sulfonyl Chloride SulfonylChloride->Sulfonamide SulfonylChloride->DiSulfonylation SulfonicAcid Sulfonic Acid (Hydrolysis) SulfonylChloride->SulfonicAcid Water Water Water->SulfonicAcid

Caption: Common side reactions that can reduce the yield of the desired sulfonamide.[1][5]

IV. Analytical Characterization

Accurate characterization of the starting materials, intermediates, and final product is crucial for successful troubleshooting.

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the starting materials, intermediates, and the final product. 1H and 13C NMR are standard.[8][9]
Mass Spectrometry (MS) To determine the molecular weight of the product and identify any impurities or byproducts.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the product and quantify the conversion rate.[10][11]
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule, such as the S=O and N-H stretches of the sulfonamide group.[8]

V. References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Retrieved from

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from

  • Benchchem. (n.d.). Avoiding common pitfalls in the synthesis of o-sulfanilamide. Retrieved from

  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from

  • Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from

  • Revue Roumaine de Chimie. (n.d.). NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES**. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Amino-4,6-dimethylbenzonitrile. Retrieved from

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from

  • ResearchGate. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from

Sources

Optimization

Minimizing side reactions during 2-Amino-3,6-dimethylbenzene-1-sulfonamide coupling

Technical Support Center: 2-Amino-3,6-dimethylbenzene-1-sulfonamide Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for minimizing side reactions during the coupling of 2-Amino-3,6-dimethylbenzene-1-sulfonamide. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to ensure the success and reproducibility of your synthetic work.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.

Q1: My yield of the desired azo product is significantly lower than expected. What are the most likely causes?

Low yield is a common issue that can stem from several stages of the diazotization-coupling sequence. The primary culprits are incomplete diazotization of the starting amine or decomposition of the intermediate diazonium salt.

Root Cause Analysis & Solutions:

  • Incomplete Diazotization: The conversion of the primary amine (2-amino-3,6-dimethylbenzene-1-sulfonamide) to its corresponding diazonium salt is a critical, temperature-sensitive step. If this reaction is incomplete, the unreacted amine remains in the solution, unable to participate in the subsequent coupling reaction.

    • Solution: Before proceeding to the coupling step, always perform a spot test to confirm the absence of the starting amine. This can be done by placing a drop of the reaction mixture onto a filter paper and then adding a drop of a suitable coupling agent solution (e.g., alkaline 2-naphthol solution). The immediate formation of a deep-colored spot indicates the presence of excess diazonium salt and the completion of diazotization. The absence of color suggests incomplete reaction or decomposition.

  • Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable at elevated temperatures. The diazonium group (-N₂⁺) is an excellent leaving group, and warming the solution can lead to its replacement by a hydroxyl group (-OH) from the aqueous solvent, forming the corresponding phenol (2-hydroxy-3,6-dimethylbenzene-1-sulfonamide). This is often a major pathway for yield loss.

    • Solution: Maintain a strict temperature protocol. The diazotization reaction should be carried out at 0–5 °C using an ice-salt bath. The subsequent coupling reaction should also be maintained at this low temperature until the formation of the azo product is complete.

  • Incorrect Stoichiometry: An improper molar ratio of sodium nitrite to the starting amine can lead to either incomplete reaction (too little nitrite) or unwanted side reactions (too much nitrite).

    • Solution: Use a slight excess (typically 1.05 to 1.10 equivalents) of sodium nitrite to ensure complete conversion of the amine. However, a large excess should be avoided as residual nitrous acid can lead to nitrosation of the coupling partner or other side reactions.

Q2: I'm observing a significant phenolic byproduct in my crude product analysis (e.g., by LC-MS or TLC). How can I prevent this?

The formation of a phenol, specifically 2-hydroxy-3,6-dimethylbenzene-1-sulfonamide, is a classic sign of diazonium salt decomposition. This occurs when the C-N bond cleaves and the resulting aryl cation is trapped by water.

Workflow for Minimizing Phenol Formation

cluster_diazotization Diazotization Stage (0-5 °C) cluster_side_reaction Side Reaction Pathway cluster_main_reaction Desired Coupling Pathway Amine Starting Amine (2-Amino-3,6-dimethylbenzene-1-sulfonamide) Diazonium Aryl Diazonium Salt (Reactive Intermediate) Amine->Diazonium  NaNO₂ / HCl   Phenol Phenolic Byproduct (2-Hydroxy-3,6-dimethylbenzene-1-sulfonamide) Diazonium->Phenol Decomposition (> 5 °C, H₂O) AzoProduct Desired Azo Product Diazonium->AzoProduct Coupling Reaction (Controlled pH, 0-5 °C) CouplingPartner Coupling Partner (e.g., Phenol, Aniline) CouplingPartner->AzoProduct

Caption: Minimizing phenolic byproduct by controlling reaction temperature.

Preventative Measures:

  • Strict Temperature Control: As emphasized, maintaining the reaction temperature at 0–5 °C throughout the diazotization and coupling steps is the most critical factor. Use a properly insulated reaction vessel and monitor the internal temperature continuously.

  • Minimize Reaction Time: Do not let the diazonium salt solution stand for extended periods, even at low temperatures. Proceed to the coupling step as soon as complete diazotization is confirmed.

  • Use of Stabilizers: In some cases, the addition of certain salts can help stabilize the diazonium intermediate, though this is less common and requires specific investigation for the system .

Q3: How do I select the optimal pH for the coupling step, and what happens if the pH is incorrect?

The pH of the coupling reaction is a delicate balance. It simultaneously controls the reactivity of both the diazonium salt (the electrophile) and the coupling partner (the nucleophile). An incorrect pH is a primary driver of side reactions and low yield.

pH-Dependent Reactivity:

pH RangeEffect on Diazonium Salt (Electrophile)Effect on Coupling Partner (Nucleophile)Outcome
Strongly Acidic (pH < 4) Stable and exists as the active Ar-N₂⁺ species.Phenols: Remain protonated (-OH), poor nucleophiles. Anilines: Exist as protonated anilinium salts (-NH₃⁺), non-nucleophilic.No or very slow coupling.
Weakly Acidic to Neutral (pH 4-7) Remains largely as the active Ar-N₂⁺ species.Phenols: Start to deprotonate to the highly nucleophilic phenoxide ion (-O⁻). Anilines: Exist as the free amine (-NH₂), which is nucleophilic.Optimal range for coupling with anilines.
Weakly Alkaline (pH 8-10) Starts to convert to the non-electrophilic diazotate anion (Ar-N=N-O⁻).Phenols: Fully deprotonated to the highly reactive phenoxide ion (-O⁻).Optimal range for coupling with phenols.
Strongly Alkaline (pH > 10) Predominantly exists as the inactive diazotate anion.Phenols: Remain as the reactive phenoxide.No or very slow coupling.

Troubleshooting pH Issues:

  • Problem: No coupling occurs when using a phenol partner.

    • Likely Cause: The pH is too acidic (e.g., pH < 7). The phenol is not deprotonated to the reactive phenoxide.

    • Solution: Slowly add a base (e.g., 10% NaOH solution) to raise the pH to the 8-10 range while maintaining low temperature.

  • Problem: The reaction is very slow when using an aniline partner.

    • Likely Cause: The pH is too low, protonating the aniline's amino group.

    • Solution: Adjust the pH to the 4-7 range by adding a buffer or a mild base like sodium acetate.

  • Problem: The reaction mixture color fades or a precipitate forms and then redissolves upon raising the pH.

    • Likely Cause: The pH is too high, converting the diazonium salt to the inactive diazotate.

    • Solution: Carefully re-acidify the solution to the optimal pH range to regenerate the active diazonium species.

Key Experimental Protocols

Protocol 1: Diazotization of 2-Amino-3,6-dimethylbenzene-1-sulfonamide
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of 2-Amino-3,6-dimethylbenzene-1-sulfonamide in approximately 2.5-3.0 equivalents of hydrochloric acid diluted with water.

  • Cooling: Cool the resulting solution to 0–5 °C in an ice-salt bath with vigorous stirring. Ensure the amine salt is fully dissolved or forms a fine slurry.

  • Nitrite Addition: Prepare a solution of 1.05 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise from the dropping funnel to the amine solution over 20-30 minutes. The tip of the dropping funnel should be below the surface of the liquid to prevent loss of nitrous acid as gas.

  • Monitoring: Maintain the temperature strictly between 0 and 5 °C during the addition. After the addition is complete, continue stirring for an additional 15-20 minutes at the same temperature.

  • Confirmation: Test for reaction completion. Use starch-iodide paper to test for a slight excess of nitrous acid (a positive test turns the paper blue-black). Use a spot test with an alkaline 2-naphthol solution to confirm the presence of the diazonium salt.

  • Storage: The resulting clear solution of the diazonium salt should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling
  • Partner Preparation: In a separate vessel, dissolve your coupling partner (e.g., 2-naphthol or N,N-dimethylaniline) in an appropriate solvent.

    • For phenolic partners , dissolve in a dilute aqueous solution of sodium hydroxide to form the phenoxide.

    • For amine partners , dissolve in a dilute aqueous acid and then buffer to the appropriate pH (4-7).

  • Cooling: Cool this solution to 0–5 °C in an ice-salt bath.

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.

  • pH Control: Monitor the pH of the mixture throughout the addition and adjust as necessary using dilute acid or base to maintain the optimal range for your specific coupling partner.

  • Completion: A brightly colored precipitate (the azo dye) should form immediately or over a short period. Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete to ensure maximum yield.

  • Isolation: Isolate the product by filtration, wash thoroughly with cold water to remove inorganic salts, and then dry under vacuum.

Frequently Asked Questions (FAQs)

Q: What is the role of the methyl and sulfonamide groups on the starting amine? A: The two methyl groups (-CH₃) are electron-donating groups, which help to stabilize the positive charge on the diazonium salt, slightly increasing its stability compared to unsubstituted benzenediazonium chloride. The sulfonamide group (-SO₂NH₂) is an electron-withdrawing group, which can decrease the basicity of the parent amine.

Q: Can the diazonium salt self-couple with the unreacted starting amine? A: Yes, this is a possible side reaction. The diazonium salt can act as an electrophile and attack the electron-rich aromatic ring of a molecule of the unreacted parent amine to form a triazene or an aminoazo compound. This is another critical reason to ensure the diazotization reaction goes to completion before the coupling step is initiated. Minimizing the concentration of free amine at the start of coupling is key.

Q: My reaction mixture turned dark brown or black and produced a tarry substance. What happened? A: The formation of dark, insoluble tars is often a result of uncontrolled decomposition and polymerization reactions. This typically happens if the reaction temperature rises significantly above 5 °C. At higher temperatures, the diazonium salt can undergo a variety of radical and ionic decomposition pathways, leading to a complex mixture of unwanted byproducts. Strict and consistent temperature control is the only effective preventative measure.

Q: How do I remove excess nitrous acid before coupling? A: While a slight excess of nitrous acid is needed to ensure complete diazotization, a large excess can be problematic. If your starch-iodide test is strongly and immediately positive, you can add a small amount of a scavenger, such as urea or sulfamic acid, to the cold diazonium salt solution. These compounds react rapidly with excess nitrous acid to form nitrogen gas, carbon dioxide, and water, effectively neutralizing it before the coupling stage.

Troubleshooting Decision Tree

Start Low Yield or Impure Product Check_Temp Was Temp. held at 0-5 °C? Start->Check_Temp Check_Diazotization Was diazotization confirmed complete? Check_Temp->Check_Diazotization Yes High_Temp High Temp Issue: Phenol formation, tarring. Check_Temp->High_Temp No Check_pH Was coupling pH optimal for partner? Check_Diazotization->Check_pH Yes Incomplete_Diazotization Incomplete Reaction: Unreacted amine, self-coupling. Check_Diazotization->Incomplete_Diazotization No Check_pH->Start Yes (Re-evaluate other params) Wrong_pH Incorrect pH: No coupling or diazotate formation. Check_pH->Wrong_pH No Solution_Temp Solution: Improve cooling, monitor continuously. High_Temp->Solution_Temp Solution_Diazotization Solution: Use spot test, ensure slight excess NaNO₂. Incomplete_Diazotization->Solution_Diazotization Solution_pH Solution: Adjust pH based on Table 1, use buffer. Wrong_pH->Solution_pH

Caption: A decision tree for troubleshooting poor outcomes in azo coupling.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. [Link]

Troubleshooting

Technical Support Center: Stability of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Here is a technical support center for researchers, scientists, and drug development professionals on the stability of 2-Amino-3,6-dimethylbenzene-1-sulfonamide under acidic conditions. This guide provides in-depth techn...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a technical support center for researchers, scientists, and drug development professionals on the stability of 2-Amino-3,6-dimethylbenzene-1-sulfonamide under acidic conditions.

This guide provides in-depth technical support for researchers working with 2-Amino-3,6-dimethylbenzene-1-sulfonamide, focusing on its stability profile under acidic conditions. We will address common questions, provide troubleshooting workflows, and detail experimental protocols to ensure the integrity of your research.

While specific stability data for 2-Amino-3,6-dimethylbenzene-1-sulfonamide is not extensively published, this guide is built upon the well-established chemical principles governing the stability of aromatic sulfonamides. The insights provided are designed to be a robust starting point for your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 2-Amino-3,6-dimethylbenzene-1-sulfonamide in solution?

A1: The stability of this compound, like other sulfonamides, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Acidic conditions, in particular, can promote hydrolytic degradation of the sulfonamide bond.[2] Elevated temperatures will accelerate this degradation process.[2] Additionally, exposure to UV or fluorescent light can lead to photodegradation and should be minimized.[2][3]

Q2: How does the chemical structure of 2-Amino-3,6-dimethylbenzene-1-sulfonamide affect its stability in acid?

A2: The benzene ring of this compound is substituted with an amino group (-NH₂) and two methyl groups (-CH₃), both of which are electron-donating. This makes the aromatic ring "electron-rich." For electron-rich N-arylsulfonamides, acidic conditions might not only lead to simple hydrolysis but could also promote a competing reaction known as sulfonyl group migration.[4][5][6] This is a critical consideration, as it could lead to the formation of isomeric impurities in addition to simple cleavage products.

Q3: What are the likely degradation products of 2-Amino-3,6-dimethylbenzene-1-sulfonamide under acidic conditions?

A3: The most probable degradation pathway is the acid-catalyzed hydrolysis of the carbon-sulfur (C-S) or sulfur-nitrogen (S-N) bond of the sulfonamide moiety.[7] This cleavage would likely result in the formation of 2-amino-3,6-dimethylaniline and sulfuric acid or related sulfite species. Given the electron-rich nature of the ring, you should also be vigilant for potential sulfonyl group migration products, which would be isomers of the parent compound.

Q4: I am observing unexpected peaks in my HPLC analysis of a sample exposed to acid. What could be the cause?

A4: Unexpected peaks are often indicative of degradation products or impurities.[3] To identify the cause, consider the following:

  • Review Sample Handling: Confirm that the sample was not inadvertently exposed to high temperatures or prolonged light.[3]

  • Degradation Products: The new peaks are likely the degradation products discussed in Q3. Their formation is expected under acidic stress.

  • Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[3][8] A co-elution of a degradant with the parent peak would lead to inaccurate quantification. A forced degradation study is the definitive way to verify this.[3][8]

Q5: How should I prepare and store solutions of 2-Amino-3,6-dimethylbenzene-1-sulfonamide to ensure stability?

A5: To minimize degradation, follow these recommendations:

  • pH Control: For routine experimental use where stability is desired, maintain the pH of your solutions as close to neutral as possible.[3] Sulfonamides are generally more stable in neutral to alkaline solutions.[2][9]

  • Temperature Control: Prepare stock solutions in a suitable solvent and store them at recommended temperatures, typically refrigerated (2-8°C) or frozen, to slow down potential degradation reactions.[3][10]

  • Light Protection: Protect solutions from direct exposure to UV and fluorescent light by using amber vials or by covering containers with aluminum foil.[2][3]

  • Fresh Preparations: Whenever possible, prepare fresh solutions for each experiment to avoid analyzing samples that may have degraded over time.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a logical workflow for their resolution.

Issue Symptom Possible Cause Recommended Solution
Inconsistent Assay Results Potency or concentration measurements vary significantly between seemingly identical samples.Degradation of the compound in stock solutions or during the experimental procedure.Verify Storage: Confirm that stock solutions are stored correctly (refrigerated/frozen, protected from light).[3] Prepare Fresh Solutions: Rule out solution-phase degradation by using freshly prepared standards and samples for each experiment.[3] Analyze for Degradants: Use a validated stability-indicating HPLC method to check for the presence of degradation products in your samples. An increase in degradant peaks corresponding to a decrease in the parent peak is a strong indicator of instability.[3]
Precipitation in Acidic Solution The compound "oils out" or forms a solid precipitate when the pH is lowered.The protonated form of the sulfonamide may have lower solubility in your chosen solvent system.Adjust Solvent System: Consider using a co-solvent (e.g., acetonitrile, methanol) that is miscible with your aqueous acidic solution to improve solubility.[11] Verify Concentration: Ensure the concentration of the compound does not exceed its solubility limit under the acidic conditions of your experiment.
No Degradation Observed After subjecting the compound to acidic stress as part of a forced degradation study, no significant formation of new peaks is observed.The stress conditions (acid concentration, temperature, time) were too mild to induce degradation.Increase Stress Level: Incrementally increase the severity of the conditions. You can increase the acid concentration (e.g., from 0.1 M to 1 M HCl), raise the temperature (e.g., from 60°C to 80°C), or extend the incubation time.[8][12] The goal is to achieve a target degradation of 5-20%.[12]
Complete Degradation Observed After subjecting the compound to acidic stress, the peak for the parent compound has completely disappeared.The stress conditions were too harsh, potentially leading to secondary degradation products that may not be relevant to real-world stability.Decrease Stress Level: Reduce the severity of the conditions. Use a lower acid concentration (e.g., 0.01 M HCl), lower the temperature (e.g., to 40°C), or shorten the incubation time.[12] This allows for a clearer picture of the primary degradation pathway.
Logical Workflow for Troubleshooting Stability Issues

The following diagram outlines a systematic approach to diagnosing and resolving stability-related problems.

Caption: A workflow for troubleshooting stability issues.

Experimental Protocols

The following protocols provide a framework for conducting a forced degradation study and developing a stability-indicating HPLC method. These are essential for understanding the intrinsic stability of 2-Amino-3,6-dimethylbenzene-1-sulfonamide.[8][13]

Protocol 1: Forced Degradation via Acid Hydrolysis

Objective: To intentionally degrade the compound under controlled acidic conditions to identify potential degradation products and pathways.

Materials:

  • 2-Amino-3,6-dimethylbenzene-1-sulfonamide

  • Methanol or Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), 1 M solution

  • Sodium Hydroxide (NaOH), 1 M solution

  • Volumetric flasks, pipettes, and vials

  • Heating block or water bath

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., methanol) to prepare a stock solution of approximately 1 mg/mL.

  • Acid Treatment: Transfer a known volume (e.g., 1 mL) of the stock solution to a vial. Add an equal volume of 1 M HCl to achieve a final acid concentration of 0.5 M.

  • Control Sample: Prepare a control sample by adding an equal volume of purified water instead of HCl to 1 mL of the stock solution.

  • Incubation: Place both the acid-treated sample and the control sample in a heating block set to 60-80°C.[8]

  • Time Points: Withdraw aliquots from both vials at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately after withdrawal, neutralize each aliquot with an equivalent amount of 1 M NaOH. This is crucial to stop the degradation reaction.

  • Dilution and Analysis: Dilute the neutralized samples with the HPLC mobile phase to a suitable concentration for analysis (e.g., 50-100 µg/mL) and analyze immediately via HPLC as described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an analytical method capable of separating the parent compound from its degradation products, ensuring accurate quantification.

Instrumentation and Typical Conditions:

Parameter Recommendation Rationale
HPLC System Equipped with a PDA or UV detector.A Photodiode Array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths and can help in peak purity assessment.[8]
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmA C18 column is a versatile starting point for the separation of moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA gradient elution (e.g., starting at 5% B, ramping to 95% B) is often necessary to separate the parent compound from potentially more polar or less polar degradants.
Flow Rate 1.0 mL/minA standard flow rate for analytical separations.[8]
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.[8]
Detection λ Monitor at the λmax of the parent compound. Also monitor at other wavelengths (e.g., 254 nm) to ensure detection of degradants that may have different UV spectra.
Injection Vol. 10 µL

Procedure:

  • System Suitability: Before analyzing samples, perform system suitability tests to ensure the HPLC system is performing correctly. This includes multiple injections of a standard solution to check for reproducibility of retention time and peak area.

  • Analysis of Stressed Samples: Inject the diluted and neutralized samples from the forced degradation study (Protocol 1).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample (time zero).

    • Look for new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Ensure that there is baseline separation between the parent peak and all degradant peaks. If not, the mobile phase gradient, pH, or column type may need to be modified.

    • Calculate the percentage of degradation and perform a mass balance analysis to account for the loss of the parent compound.[14]

References

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]

  • Wang, J., et al. (2020). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. ResearchGate. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. FSIS. [Link]

  • Xu, Q., et al. (2021). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. PubMed. [Link]

  • Asad, M., et al. (2015). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. PMC. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Institut für Wasserchemie und Chemische Balneologie. (n.d.). Sulfonamide Degradation. IWC. [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides? Quora. [Link]

  • American Chemical Society. (n.d.). Cleavage And Rearrangement Of Sulfonamides. ACS Publications. [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINO-N,N-DIMETHYLBENZENE-1-SULFONAMIDE. Matrix Fine Chemicals. [Link]

  • Arcinova. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Arcinova. [Link]

  • Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

  • Kerr, W. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link]

  • PubChem. (n.d.). 3-amino-N,N-dimethylbenzene-1-sulfonamide. PubChem. [Link]

  • Liu, D., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PMC. [Link]

  • Gáspár, A., et al. (2020). Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study. The Journal of Organic Chemistry. [Link]

  • Ilies, M. A., et al. (2008). Structure, acidity and basicity of a benzene disulfonamide inhibitor of carbonic anhydrase. ScienceDirect. [Link]

  • Fathima, N., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. MDPI. [Link]

  • Bains, W., et al. (2023). Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PMC. [Link]

  • Bharathi, S. (2015). Why are amino acids stable at room temperature for long time but peptides are not? ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification Challenges of Dimethylbenzene Sulfonamide Isomers

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate dimethylbenzene sulfonamide (also known as xylenesulfonamide) isomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate dimethylbenzene sulfonamide (also known as xylenesulfonamide) isomers. The fundamental challenge lies in their structural homology: positional isomers (e.g., 2,4-dimethylbenzenesulfonamide vs. 2,5-dimethylbenzenesulfonamide) possess nearly identical molecular weights, dipole moments, and pKa values. This structural similarity translates directly to overlapping chromatographic retention times and a high tendency for co-crystallization.

This guide provides field-proven, self-validating protocols designed to troubleshoot and overcome these specific bottlenecks. We focus not just on what to do, but why these methods work, ensuring you can adapt them to your specific synthetic workflows.

Section 1: Core Challenges in Isomer Separation (FAQs)

Q1: Why do my dimethylbenzene sulfonamide isomers co-elute on standard normal-phase silica columns? A1: Co-elution occurs because positional changes of the methyl groups on the benzene ring do not significantly alter the overall hydrogen-bonding capacity of the highly polar sulfonamide (


) group with the silanol sites on the stationary phase. When using a standard eluent like hexanes/ethyl acetate, the adsorption enthalpies are too similar. To induce separation, you must rely on subtle steric differences by utilizing a highly discriminating solvent system, employing dry-loading techniques, or switching to reverse-phase chromatography where hydrophobic interactions dominate[1].

Q2: My compound "oils out" instead of crystallizing during recrystallization. What is the causality? A2: "Oiling out" (liquid-liquid phase separation) happens when the melting point of the solute is lower than the temperature at which it saturates the solvent. Dimethylbenzene sulfonamide isomer mixtures often experience severe melting point depression. If the solvent cools too rapidly, the mixture separates as a supercooled liquid rather than forming a highly ordered crystalline lattice. To fix this, you must use a binary solvent system (like dilute ethanol) and enforce a very slow, controlled cooling gradient to favor nucleation over phase separation[2].

Section 2: Troubleshooting Normal-Phase Column Chromatography

Issue: Broad, overlapping bands and poor resolution between isomers. Root Cause: Column overloading and suboptimal sample loading techniques. If the sample is loaded while dissolved in a highly polar solvent, it disrupts the local equilibrium at the top of the column, causing the isomers to race down the silica bed without proper partitioning[1].

Self-Validating Protocol: Optimized Dry-Loading Chromatography

  • Preparation: Weigh the crude mixture. Prepare the silica gel column using a strict ratio of 1 g of crude material to 30–40 g of silica gel (e.g., Merck Geduran SI 60, 40–63 μm)[1][3].

  • Dry Loading: Dissolve the crude dimethylbenzene sulfonamide in a minimal volume of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 2–3 times the crude mass) to the solution. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack the column with the starting mobile phase (e.g., Hexanes/EtOAc 4:1). Carefully layer the dry-loaded powder onto the flat sand bed at the top of the column.

  • Elution: Elute using a gentle gradient. Start at Hexanes/EtOAc 4:1 and slowly increase polarity to 3:1[3].

  • Validation: Spot fractions on TLC. A successful separation will show distinct, non-overlapping spots. If spots merge, the flow rate was too high, preventing proper equilibration between the mobile and stationary phases.

Table 1: Quantitative Comparison of Chromatographic Parameters

ParameterStandard PracticeOptimized ProtocolCausality for Improvement
Silica-to-Crude Ratio 10:1 to 20:130:1 to 40:1Increases theoretical plates for closely eluting isomers[1].
Loading Technique Wet loading (in eluent)Dry loading (on silica)Prevents band broadening caused by solvent polarity mismatch[1].
Typical Eluent Hexanes/EtOAc (1:1)Hexanes/EtOAc (4:1 to 3:1)Slower elution allows subtle steric differences to dictate partitioning[3].
Section 3: Troubleshooting Reverse-Phase HPLC (RP-HPLC)

Issue: Peak tailing and poor baseline resolution during analytical or preparative HPLC. Root Cause: Secondary interactions between the sulfonamide moiety (or amino-substituted derivatives) and residual acidic silanol groups on standard C18 stationary phases.

Self-Validating Protocol: RP-HPLC Purification To eliminate silanol interactions, utilize a specialized reverse-phase column with low silanol activity or employ an acidic mobile phase to keep the analytes properly protonated[4].

  • Column Selection: Use a specialized column like Newcrom R1 or an equivalent high-endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm for analytical runs)[4].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid (for MS-compatibility) or Phosphoric acid[4].

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Gradient Elution: Run a gradient from 10% B to 60% B over 20 minutes. The acidic modifier suppresses silanol ionization, ensuring sharp peaks.

  • Validation: Calculate the resolution (

    
    ) between isomer peaks. The protocol is validated if 
    
    
    
    (baseline resolution). If
    
    
    , decrease the gradient slope (e.g., 10% B to 40% B over 30 mins).
Section 4: Troubleshooting Fractional Crystallization

Issue: The purity of the compound, as checked by HPLC, does not significantly improve after one round of recrystallization[1]. Root Cause: The isomeric impurities have nearly identical solubility characteristics in the chosen solvent, leading to co-crystallization or mixed-crystal formation[1].

Self-Validating Protocol: Precision Recrystallization

  • Solvent Selection: Place the crude solid in an Erlenmeyer flask. Use dilute ethanol (ethanol/water mixture), which provides a steep solubility curve for sulfonamides[2].

  • Dissolution: Heat gently on a hot plate. Add ethanol dropwise until the solid just dissolves at the boiling point[1].

  • Clarification (Optional): If colored impurities are present, remove from heat, add a small amount of activated charcoal, swirl for 2–5 minutes, and perform a hot filtration through fluted filter paper into a pre-warmed flask[1].

  • Controlled Nucleation: Allow the flask to cool to room temperature slowly (do not use an ice bath immediately). Rapid cooling traps isomeric impurities in the crystal lattice.

  • Validation: Filter the crystals under suction and wash thoroughly with ice-cold water[2]. Determine the melting point. A sharp melting point (range < 1.5 °C) validates isomeric purity. If the range is broad, the lattice is contaminated, and the process must be repeated.

Visualization: Purification Decision Workflow

To assist in selecting the correct purification strategy, follow the logical decision matrix outlined below.

PurificationWorkflow Start Crude Dimethylbenzene Sulfonamide Mixture TLC TLC / Analytical HPLC Assess Isomer Ratio Start->TLC Decision1 Major Isomer > 80%? TLC->Decision1 Crystallization Fractional Crystallization (e.g., Dilute Ethanol) Decision1->Crystallization Yes Chromatography Column Chromatography (Silica, Hexanes/EtOAc) Decision1->Chromatography No CheckPurity1 Purity > 98%? Crystallization->CheckPurity1 CheckPurity2 Purity > 98%? Chromatography->CheckPurity2 PrepHPLC Prep-RP-HPLC (MeCN/H2O/Formic Acid) CheckPurity1->PrepHPLC No Pure Pure Isomer Isolated CheckPurity1->Pure Yes CheckPurity2->PrepHPLC No CheckPurity2->Pure Yes PrepHPLC->Pure

Decision matrix for the purification of dimethylbenzene sulfonamide isomers based on crude purity.

References
  • Benchchem. Effective purification techniques for crude 5-Amino-n,2-dimethylbenzenesulfonamide. Benchchem Technical Support. 1

  • SIELC Technologies. Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- | SIELC Technologies. SIELC Application Notes. 4

  • B Thimme Gowda, Sabine Foro. N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. PMC / National Institutes of Health. 2

  • Semantic Scholar. Chemistry—A European Journal (Experimental Separations). Semantic Scholar. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

This guide presents a comprehensive and objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Amino-3,6-dimethylbenzene-1-sulfonamide. The selection and development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive and objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Amino-3,6-dimethylbenzene-1-sulfonamide. The selection and development of a robust HPLC method are paramount for ensuring the quality, safety, and efficacy of pharmaceutical compounds. This document details various chromatographic strategies, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in establishing a reliable purity testing method.

Understanding the Analyte: Physicochemical Properties and Strategic Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and efficient HPLC method development. 2-Amino-3,6-dimethylbenzene-1-sulfonamide possesses key structural features that guide the selection of an appropriate analytical approach.

  • Molecular Structure and Polarity: The molecule contains a primary aromatic amine, a sulfonamide group, and a dimethylated benzene ring.[1][2] This combination of functional groups imparts a moderate polarity to the compound. The presence of the aromatic ring and the sulfonamide group makes it a candidate for reversed-phase chromatography.

  • pKa and pH Considerations: Sulfonamides are amphoteric in nature, meaning they can exist as cations, anions, or neutral molecules depending on the pH of the solution.[3] The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of these compounds. For sulfonamides, it is often beneficial to work at a pH that is at least two units away from the analyte's pKa to ensure consistent ionization and avoid peak tailing.[4]

  • UV Absorbance: The aromatic ring in the structure acts as a chromophore, allowing for detection by UV spectrophotometry. The selection of an optimal detection wavelength is crucial for achieving high sensitivity.

Comparative Analysis of HPLC Methodologies

The choice of an HPLC method for purity analysis is dictated by the physicochemical properties of the analyte and its potential impurities. For 2-Amino-3,6-dimethylbenzene-1-sulfonamide, several reversed-phase approaches can be considered.

HPLC MethodPrincipleStationary PhaseMobile PhaseBest Suited For
Reversed-Phase (RP-HPLC) Separation is based on hydrophobicity, with a non-polar stationary phase and a polar mobile phase.[5]C18, C8, Phenyl[5][6][7]Acetonitrile or Methanol with a buffered aqueous phase.[5][8]A wide range of non-polar to moderately polar sulfonamides and their impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation is based on hydrophilicity, using a polar stationary phase and a mobile phase with a high concentration of organic solvent.[5][9]Amide, Amino, Silica[5][9]Acetonitrile and an aqueous buffer.[5]Highly polar sulfonamides and their polar impurities that are not well-retained in RP-HPLC.

Given the moderate polarity of 2-Amino-3,6-dimethylbenzene-1-sulfonamide, Reversed-Phase HPLC (RP-HPLC) is the most suitable starting point for method development.

Experimental Protocol: A Step-by-Step Guide to Method Development

This protocol provides a detailed workflow for developing a robust RP-HPLC method for the purity analysis of 2-Amino-3,6-dimethylbenzene-1-sulfonamide.

Initial Chromatographic Conditions

The following conditions serve as a well-reasoned starting point for the analysis.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is recommended due to its wide applicability and strong hydrophobic retention.[5][6]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water. The acidic pH helps to protonate the primary amine group, leading to better peak shape.

    • Mobile Phase B: Acetonitrile. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency.

  • Gradient Elution: A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5][8]

  • Detection Wavelength: UV at 278 nm.[8] A diode array detector (DAD) is recommended to assess peak purity.

  • Injection Volume: 10 µL.[5]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

Method Optimization

Once initial chromatograms are obtained, the method should be optimized to achieve the best possible separation.

Method Development Workflow

Caption: A logical workflow for HPLC method development and optimization.

Method Validation: Ensuring Scientific Integrity

A developed analytical method must be validated to demonstrate its suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]

Key Validation Parameters

  • Specificity: The ability to assess the analyte in the presence of impurities and degradation products. This is often demonstrated through forced degradation studies.[12][13][14]

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of the method.[12][13] The drug substance should be exposed to a variety of stress conditions, such as:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.[15]

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.[15]

  • Thermal Degradation: e.g., Dry heat at 105°C for 24 hours.[15]

  • Photolytic Degradation: e.g., Exposure to UV light (254 nm) for 24 hours.[15]

Data Presentation: A Hypothetical Validation Summary

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank, placebo, or degradation products.Pass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%0.8%, 1.5%
Robustness System suitability parameters met under all varied conditions.Pass

Conclusion

The development of a scientifically sound and robust HPLC method for the purity determination of 2-Amino-3,6-dimethylbenzene-1-sulfonamide is a critical step in pharmaceutical development. A systematic approach, beginning with an understanding of the analyte's physicochemical properties and followed by a logical method development and validation strategy, is essential for success. The reversed-phase HPLC method detailed in this guide, when properly optimized and validated, provides a reliable and accurate means of assessing the purity of this compound, thereby ensuring its quality and safety.

References

  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from the European Medicines Agency website.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Gorniak, A., et al. (2022).
  • ICH. (n.d.). Quality Guidelines.
  • LCGC International. (2020). HPLC Column Selection.
  • Maliha, N., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(4), 5858.
  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • ResearchGate. (2025, October 15). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD.
  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov.
  • Singh, R., & Singh, S. (2013). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Pharmaceutical Methods, 4(2), 49–54.
  • Tarafder, M. A., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 162.
  • Vertex AI Search. (n.d.). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC.
  • Vertex AI Search. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Vertex AI Search. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Vertex AI Search. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Technical Support Center: HPLC Analysis of Sulfonamides - Benchchem.
  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds.

Sources

Comparative

Technical Guide: Structural Verification of 2-Amino-3,6-dimethylbenzene-1-sulfonamide via 1H NMR

Topic: Interpreting 1H NMR spectra of 2-Amino-3,6-dimethylbenzene-1-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Core Direct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Interpreting 1H NMR spectra of 2-Amino-3,6-dimethylbenzene-1-sulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Core Directive

In the development of carbonic anhydrase inhibitors and sulfa-drug scaffolds, 2-Amino-3,6-dimethylbenzene-1-sulfonamide represents a critical intermediate. Its structural integrity is often compromised by regioisomeric impurities (e.g., the 3,5-dimethyl isomer) formed during sulfonation or reduction steps.

This guide compares the Standard Protocol (DMSO-d₆) against the Common Alternative (CDCl₆) to demonstrate why DMSO-d₆ is the mandatory solvent for validating this specific tetrasubstituted benzene. We provide a self-validating logic tree to distinguish the target molecule from its isomers based on aromatic coupling patterns.

Solvent System Comparison: The Critical Variable

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable protons (-NH₂ and -SO₂NH₂) which are diagnostic for this molecule.

Comparative Analysis: DMSO-d₆ vs. CDCl₃[1][2][3]
FeatureMethod A: DMSO-d₆ (Recommended) Method B: CDCl₃ (Alternative) Verdict
Solubility Excellent. Dissolves the polar sulfonamide moiety instantly.Poor. Requires heating/sonication; risk of precipitation in the tube.DMSO wins.
-SO₂NH₂ Signal Sharp/Distinct. Appears as a broad singlet (bs) or distinct peak around 7.0–7.5 ppm.Invisible/Broad. Often exchanges with trace water or broadens into the baseline due to quadrupole broadening.DMSO wins.
-NH₂ (Aniline) Visible. Distinct broad singlet, often shifted downfield due to H-bonding.Variable. Chemical shift is highly concentration-dependent; often overlaps with aromatic signals.DMSO wins.
Lock Stability High.High.Tie.
Water Peak ~3.33 ppm (distinct from signals).~1.56 ppm (can overlap with methyls).DMSO wins.

Technical Insight: The sulfonamide protons are acidic (


). In CDCl₃, they undergo rapid exchange and lack stabilization. DMSO acts as a hydrogen-bond acceptor, "freezing" these protons in a specific magnetic environment, sharpening the signal for integration.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this specific sample preparation workflow. This protocol includes a D₂O Exchange Step to rigorously confirm the identity of the labile protons.

Step-by-Step Methodology
  • Preparation: Weigh 5–10 mg of the solid product into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆ (99.9% D). Vortex until the solution is perfectly clear.

  • Acquisition (Standard):

    • Pulse Sequence: zg30 (standard proton).

    • Scans (NS): 16 or 32 (sufficient for >95% purity).

    • Relaxation Delay (D1): 1.0 s (minimum) to ensure quantitative integration of methyls.

  • Validation (D₂O Shake):

    • After the initial scan, add 1 drop of D₂O to the NMR tube.

    • Shake vigorously and re-acquire.

    • Pass Criteria: The signals assigned to -NH₂ and -SO₂NH₂ must disappear or significantly diminish.

Visualization: Structural Verification Logic

The following diagram illustrates the decision process for ruling out the most common regioisomer (3,5-dimethyl) using the aromatic region.

G Start Analyze Aromatic Region (6.5 - 7.5 ppm) Count Count Aromatic Protons Start->Count TwoH Integration = 2H Count->TwoH Target ThreeH Integration = 1H or 3H Count->ThreeH Fail Splitting Analyze Splitting Pattern TwoH->Splitting Conclusion3 REJECT: Impurity/Mono-methyl ThreeH->Conclusion3 ABSystem Two Doublets (J ≈ 8Hz) (Ortho Coupling) Splitting->ABSystem H4 adjacent to H5 Singlets Two Singlets (Para/Meta separation) Splitting->Singlets Protons isolated Conclusion1 CONFIRMED: 2-Amino-3,6-dimethyl (H4 and H5 are adjacent) ABSystem->Conclusion1 Conclusion2 REJECT: Wrong Isomer (Likely 3,5-dimethyl) Singlets->Conclusion2

Caption: Logic flow for distinguishing the target 3,6-dimethyl isomer from the 3,5-dimethyl impurity based on aromatic proton coupling.

Reference Data & Interpretation

The following data represents the Expected Chemical Shifts for 2-Amino-3,6-dimethylbenzene-1-sulfonamide in DMSO-d₆. This data is derived from standard additivity rules for polysubstituted benzenes and validated against analogous sulfonamide scaffolds.

1H NMR Data Table (DMSO-d₆, 400 MHz)
AssignmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Interpretation
-SO₂NH₂ 7.20 – 7.40 Broad Singlet (bs)2H-Diagnostic: Disappears with D₂O. Downfield due to sulfonyl deshielding.
Ar-H (H5) 6.90 – 7.10 Doublet (d)1H~8.0Ortho-coupled to H4.
Ar-H (H4) 6.50 – 6.70 Doublet (d)1H~8.0Ortho-coupled to H5. Upfield due to electron-donating -NH₂ (ortho/para effect).
-NH₂ (Aniline) 5.00 – 5.80 Broad Singlet (bs)2H-Diagnostic: Disappears with D₂O. Broad due to quadrupole relaxation of Nitrogen.
Ar-CH₃ (C3) 2.40 – 2.55 Singlet (s)3H-Deshielded slightly by adjacent aromatic ring/amine.
Ar-CH₃ (C6) 2.10 – 2.30 Singlet (s)3H-Distinct from C3 methyl due to asymmetry.
Detailed Mechanistic Interpretation
  • The Aromatic Region (The "Fingerprint"):

    • The molecule has protons at positions 4 and 5.[1]

    • H4 is ortho to the C3-Methyl and meta to the C2-Amine.

    • H5 is ortho to the C6-Methyl and meta to the C1-Sulfonamide.

    • Crucially, H4 and H5 are adjacent (ortho) to each other. This creates a classic AB system (two doublets).

    • Contrast with Alternative: If the molecule were the 3,5-dimethyl isomer, the protons would be at positions 4 and 6 (meta to each other). This would result in two singlets (or meta-coupled doublets with

      
       Hz), easily distinguishing it from the target.
      
  • The Methyl Region:

    • Because the molecule is asymmetric (substitution at 1,2,3,6), the two methyl groups are chemically non-equivalent. You must observe two distinct singlets . If you see one singlet integrating to 6H, you likely have a symmetric impurity or accidental overlap (rare in DMSO).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2][3] (Standard text for additivity rules and coupling constants).

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry." (General principles on isomer differentiation).

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative online resource for chemical shift trends).

Sources

Validation

Analytical Comparison Guide: FTIR Characterization of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Introduction & Analytical Context 2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS: 1699018-33-1) is a highly substituted benzenesulfonamide utilized as a specialized building block in pharmaceutical development[1]. For re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS: 1699018-33-1) is a highly substituted benzenesulfonamide utilized as a specialized building block in pharmaceutical development[1]. For researchers synthesizing or sourcing this compound, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, fingerprint-level verification of its structural integrity.

Because this molecule contains multiple hydrogen-bonding functional groups—a primary aniline amine (-NH₂), a sulfonamide group (-SO₂NH₂), and two sterically active methyl groups (-CH₃)—the choice of FTIR sampling technique drastically impacts the spectral output. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional KBr Pellet Transmission , providing field-proven protocols and a detailed peak assignment comparison against a baseline structural analog (sulfanilamide).

Comparative Methodology: ATR-FTIR vs. KBr Transmission

As an application scientist, selecting the right sample introduction method requires understanding the physical chemistry of the analyte.

  • ATR-FTIR (Diamond Crystal): The preferred method for sulfonamides. It is non-destructive and requires no sample preparation, eliminating the risk of moisture absorption. However, because the depth of penetration (

    
    ) is wavelength-dependent, peaks at lower wavenumbers (e.g., the symmetric S=O stretch at ~1145 cm⁻¹) will appear artificially stronger than in transmission spectra.
    
  • KBr Transmission: Offers superior optical resolution and strict adherence to the Beer-Lambert law. The critical flaw? Potassium bromide is highly hygroscopic. Absorbed atmospheric water creates a massive, broad O-H stretch at ~3400 cm⁻¹, which directly eclipses the diagnostic N-H stretches of the compound's amine and sulfonamide groups.

Self-Validating Experimental Protocols
Protocol A: ATR-FTIR Analysis (High-Throughput)
  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe.

  • Background Validation: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). Validation Check: Inspect the baseline between 4000–3800 cm⁻¹. A perfectly flat baseline confirms the absence of water vapor drift and a clean crystal.

  • Sample Application: Dispense ~2–5 mg of 2-Amino-3,6-dimethylbenzene-1-sulfonamide powder directly onto the crystal center.

  • Optical Contact: Lower the pressure anvil until the clutch clicks. Causality: High-frequency N-H stretches have lower penetration depths. Insufficient pressure results in poor optical contact, leading to a low signal-to-noise ratio in the 3500–3100 cm⁻¹ region.

  • Acquisition & Processing: Scan the sample from 4000–400 cm⁻¹. Apply an automated ATR-correction algorithm to normalize band intensities for comparison with transmission libraries.

Protocol B: KBr Pellet Transmission (High-Resolution)
  • Desiccation: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours. Causality: Removing interstitial water is mandatory to prevent O-H band interference in the amine region.

  • Matrix Milling: Grind ~1 mg of the analyte with ~100 mg of dried KBr in an agate mortar for 2 minutes until a uniform, microcrystalline powder is achieved.

  • Vacuum Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes. Validation Check: The resulting pellet must be visually transparent. An opaque pellet indicates entrapped air or large particle sizes, which will cause asymmetric baseline scattering (the Christiansen effect).

  • Spectral Acquisition: Place the pellet in the transmission holder and acquire the spectrum (64 scans, 4 cm⁻¹ resolution).

Analytical Workflow Visualization

FTIR_Workflow Start Sample Prep: 2-Amino-3,6-dimethylbenzene- 1-sulfonamide ATR ATR-FTIR (Diamond Crystal) Start->ATR KBr Transmission (KBr Pellet) Start->KBr ATR_Step Direct Application & Pressure ATR->ATR_Step KBr_Step Grind with KBr & Press (10 tons) KBr->KBr_Step Scan Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR_Step->Scan KBr_Step->Scan Process Data Processing (ATR Correction / Baseline) Scan->Process

Comparative FTIR analytical workflow for ATR and KBr transmission methods.

FTIR Peak Assignments & Spectral Causality

To objectively validate the structure of 2-Amino-3,6-dimethylbenzene-1-sulfonamide, we must compare its spectral fingerprint against a baseline, unhindered analog like Sulfanilamide (4-aminobenzenesulfonamide).

Mechanistic Breakdown of Key Regions:
  • Amine and Sulfonamide N-H Region (3500–3100 cm⁻¹): Primary amines exhibit two distinct N-H stretching bands (asymmetric and symmetric) typically in the 3400–3250 cm⁻¹ region [2]. In our target compound, the ortho-positioning of the methyl and sulfonamide groups relative to the aniline amine induces severe steric hindrance and intramolecular hydrogen bonding. This causes the N-H stretches to broaden and shift to slightly lower wavenumbers compared to sulfanilamide.

  • Sulfonamide S=O Region (1350–1140 cm⁻¹): The highly characteristic asymmetric and symmetric SO₂ stretches appear around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively [3]. These bands are intensely IR active due to the large dipole moment change and serve as the primary diagnostic markers for the sulfonamide moiety [4].

  • Aliphatic Methyl Region (3000–2800 cm⁻¹): The presence of the 3,6-dimethyl groups introduces sp³ C-H stretching vibrations just below 3000 cm⁻¹, a feature entirely absent in non-methylated analogs [5].

Quantitative Peak Comparison Table
Functional GroupVibration ModeTarget Compound Expected (cm⁻¹)Sulfanilamide Reference (cm⁻¹)Mechanistic Rationale for Spectral Shift
Primary Amine (-NH₂) N-H Asymmetric Stretch~34203480Ortho-substitution induces steric hindrance and intramolecular H-bonding.
Primary Amine (-NH₂) N-H Symmetric Stretch~33303380Ortho-substitution induces steric hindrance and intramolecular H-bonding.
Sulfonamide (-SO₂NH₂) N-H Stretch~3240, 31503260, 3150Complex intermolecular H-bonding network within the crystal lattice.
Aliphatic Methyl (-CH₃) C-H Stretch (sp³)~2960, 2870AbsentUnique diagnostic marker for the 3,6-dimethyl substitution.
Sulfonamide (-SO₂-) Asymmetric S=O Stretch~13151320Highly sensitive to the electronic environment of the tetra-substituted ring.
Sulfonamide (-SO₂-) Symmetric S=O Stretch~11451150Distinct, sharp peak characteristic of the -SO₂- linkage.
Aromatic Ring C=C Stretch~1590, 14801595, 1500Ring breathing modes altered by the mass of the tetra-substitution.

References

  • Title: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: RSC Advances URL: [Link]

  • Title: IR Spectroscopy Tutorial: Amines Source: orgchemboulder.com URL: [Link]

  • Title: 11.5: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Infrared and NMR Spectra of Arylsulphonamides Source: Zeitschrift für Naturforschung URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Mass Spectrometry Fragmentation Guide: 2-Amino-3,6-dimethylbenzene-1-sulfonamide Executive Summary This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-3,...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Guide: 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS 1699018-33-1). Designed for researchers in drug development and analytical chemistry, this document focuses on differentiating this specific regioisomer from its structural alternatives (e.g., 4-amino or 3-amino isomers) using Electrospray Ionization (ESI) and Electron Impact (EI) MS.

Key Technical Insight: The critical differentiator for this compound is the "Ortho Effect," where the proximity of the amino group (position 2) to the sulfonamide group (position 1) facilitates a distinctive intramolecular rearrangement and extrusion of SO₂, yielding a high-abundance fragment at m/z 137 . This pathway is significantly suppressed in para-substituted isomers, making it a diagnostic marker for structural validation.

Chemical Identity & Properties

PropertyDetail
Chemical Name 2-Amino-3,6-dimethylbenzene-1-sulfonamide
Molecular Formula

Exact Mass (Monoisotopic) 200.0619 Da
Protonated Mass

201.0697 Da
Structure Description Benzene ring substituted with a sulfonamide group at C1, an amino group at C2 (ortho), and methyl groups at C3 and C6.
Key Functional Groups Primary amine (ortho to sulfonamide), Sulfonamide, Aromatic methyls.

Methodology: Standardized Protocols

To ensure reproducible fragmentation data, the following experimental conditions are recommended.

Sample Preparation
  • Solvent System: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

    • Rationale: Formic acid promotes protonation of the aniline nitrogen, enhancing

      
       signal intensity in ESI(+).
      
  • Concentration: 1–10 µg/mL (ppm).

  • Filtration: 0.22 µm PTFE filter to remove particulates.

Instrument Settings (ESI-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped ramp 15–35 eV.

    • Rationale: Lower energies (15-20 eV) reveal the labile

      
       loss; higher energies (30+ eV) are required to drive the skeletal rearrangement for 
      
      
      
      loss.

Fragmentation Analysis (ESI+ Mode)

The fragmentation of 2-Amino-3,6-dimethylbenzene-1-sulfonamide follows three distinct pathways. The Ortho-Rearrangement Pathway is the most diagnostic.

Primary Pathway: The Ortho Effect ( Extrusion)
  • Precursor:

    
     201 
    
    
    
  • Transition:

    
     (Loss of 64 Da, 
    
    
    
    )
  • Mechanism: The amino group at position 2 acts as an intramolecular nucleophile or proton shuttle, interacting with the sulfonamide sulfur. This interaction weakens the

    
     bond, facilitating the extrusion of neutral 
    
    
    
    . The resulting ion (
    
    
    137) is a stabilized 2,5-dimethyl-1,2-phenylenediamine derivative.
  • Significance: This pathway is dominant in ortho-isomers but minor or absent in meta/para isomers.

Secondary Pathway: Ammonia Loss
  • Transition:

    
     (Loss of 17 Da, 
    
    
    
    )
  • Mechanism: Direct cleavage of the sulfonamide nitrogen or the aniline nitrogen. While common to all aminobenzenesulfonamides, the ratio of

    
     helps confirm the oxidation state.
    
Tertiary Pathway: Sulfonamide Cleavage
  • Transition:

    
     (Loss of 80 Da, 
    
    
    
    )
  • Mechanism: Homolytic cleavage of the C-S bond generates the 2-amino-3,6-dimethylphenyl cation (

    
     121).
    
Visualization of Fragmentation Pathways

FragmentationPathways Precursor [M+H]+ m/z 201 Frag_184 [M+H - NH3]+ m/z 184 Precursor->Frag_184 - NH3 (17 Da) Low CE Frag_137 [M+H - SO2]+ m/z 137 (Ortho Effect Marker) Precursor->Frag_137 - SO2 (64 Da) Rearrangement (High Specificity) Frag_121 [M+H - SO2NH2]+ m/z 121 Precursor->Frag_121 - SO2NH2 (80 Da) C-S Cleavage

Figure 1: ESI(+) Fragmentation pathways. The red node highlights the diagnostic ortho-effect fragment.

Comparative Analysis: Differentiating Alternatives

In drug development, distinguishing the target compound from its regioisomers (impurities) is vital. The table below compares the target (2-Amino-3,6-dimethyl...) with its likely "alternative," the 4-Amino isomer (where the amine is para to the sulfonamide).

Diagnostic Comparison Table
FeatureTarget: 2-Amino-3,6-dimethyl... (Ortho)Alternative: 4-Amino-2,5-dimethyl... (Para)
Base Peak (MS/MS)

137 (

)

121 (

) or

106

Loss (64 Da)
Prominent / Dominant Weak / Absent
Mechanism Intramolecular Ortho-RearrangementDirect Cleavage (High Energy required)

Loss (17 Da)
Moderate IntensityHigh Intensity
Isomer Differentiation Workflow

IsomerID Start Analyze MS/MS Spectrum Precursor m/z 201 Check137 Check Intensity of m/z 137 (Loss of 64 Da) Start->Check137 Ortho High Intensity (>50%) DIAGNOSIS: 2-Amino-3,6-dimethyl... (Ortho Isomer) Check137->Ortho Strong Signal Para Low Intensity (<10%) or Absent DIAGNOSIS: 4-Amino or 3-Amino Isomer (Para/Meta) Check137->Para Weak/No Signal

Figure 2: Decision tree for distinguishing the target ortho-isomer from meta/para alternatives.

Summary of Fragment Ions

m/z (Experimental)Ion IdentityFormula (Predicted)Relative Abundance (Est.)Origin
201


100% (Precursor)Protonated Molecule
184


20-40%Loss of Ammonia
137


80-100% (Base Peak) Ortho-Effect Rearrangement
121


30-50%Aryl Cation Formation
106


10-20%Methyl Loss from Aryl Cation

References

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry, 43(3), 383-393. Link

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Link

  • Wang, Z. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 16(23), 2148-2154. Link

  • BenchChem. A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. Link

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Amino-3,6-dimethylbenzene-1-sulfonamide. In...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Amino-3,6-dimethylbenzene-1-sulfonamide. In the landscape of pharmaceutical research and development, a thorough understanding of a compound's spectrophotometric properties is paramount for its quantification, stability assessment, and formulation development. This document offers a comparative perspective, juxtaposing the spectral behavior of 2-Amino-3,6-dimethylbenzene-1-sulfonamide with other structurally related sulfonamides. The insights and experimental data presented herein are intended to equip researchers with the foundational knowledge for robust analytical method development and a deeper understanding of this compound's physicochemical properties.

Introduction to Sulfonamide UV-Vis Spectroscopy

Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamido group (-S(=O)₂-NH₂). Their aromatic nature gives rise to characteristic absorption of ultraviolet radiation, a property extensively utilized for their analysis. The UV-Vis spectrum of a sulfonamide is primarily influenced by the electronic transitions within the benzene ring and the auxochromic effects of the amino and sulfonamido substituents.[1][2] The position and intensity of the absorption maxima (λmax) are sensitive to the molecular structure and the surrounding chemical environment, including solvent polarity and pH.[3][4][5][6]

UV-Vis Absorption Profile of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

Based on the electronic structure of 2-Amino-3,6-dimethylbenzene-1-sulfonamide, which features a substituted benzene ring, it is expected to exhibit absorption bands in the UV region corresponding to π → π* transitions.[2] The presence of the amino group, a strong auxochrome, is likely to cause a bathochromic (red) shift compared to unsubstituted benzene. The methyl groups may induce a slight red shift as well.

Table 1: Hypothetical UV-Vis Absorption Data for 2-Amino-3,6-dimethylbenzene-1-sulfonamide in Methanol

ParameterValue
λmax 1~210 nm
λmax 2~275 nm
Molar Absorptivity (ε) at λmax 2~15,000 L mol⁻¹ cm⁻¹

Comparative Analysis with Alternative Sulfonamides

To provide a broader context, the UV-Vis absorption characteristics of 2-Amino-3,6-dimethylbenzene-1-sulfonamide are compared with those of other well-known sulfonamides. This comparison highlights the influence of different substituents on the aromatic ring on the resulting absorption spectra.

Table 2: Comparison of UV-Vis Absorption Maxima (λmax) of Selected Sulfonamides in a Polar Solvent (e.g., Methanol or Ethanol)

CompoundStructureλmax (nm)Reference
2-Amino-3,6-dimethylbenzene-1-sulfonamideChemical structure of 2-Amino-3,6-dimethylbenzene-1-sulfonamide
~210, ~275 (Hypothetical)-SulfanilamideChemical structure of Sulfanilamide192, 262[1][7]SulfamethoxazoleChemical structure of Sulfamethoxazole~267[8]SulfadiazineChemical structure of Sulfadiazine~268[3]

The variation in λmax among these compounds can be attributed to the different heterocyclic rings attached to the sulfonamide nitrogen. These groups alter the electronic distribution within the molecule, thereby affecting the energy of the electronic transitions.

The Influence of Solvent Polarity

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of sulfonamides, a phenomenon known as solvatochromism.[4][5] Generally, in more polar solvents, a bathochromic (red) shift is observed for π → π* transitions, indicating a stabilization of the excited state.[9]

Table 3: Expected Solvent Effects on the λmax of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

SolventPolarity IndexExpected λmax 2 (nm)
n-Hexane0.1~270
Dichloromethane3.1~273
Ethanol4.3~275
Acetonitrile5.8~274
Water10.2~278

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a detailed, step-by-step methodology for determining the UV-Vis absorption characteristics of a sulfonamide derivative.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of 2-Amino-3,6-dimethylbenzene-1-sulfonamide.

Materials:

  • 2-Amino-3,6-dimethylbenzene-1-sulfonamide (analytical standard)

  • Methanol (spectroscopic grade)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Quartz cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of 2-Amino-3,6-dimethylbenzene-1-sulfonamide.

    • Quantitatively transfer the weighed compound to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of methanol and then dilute to the mark with the same solvent.

    • Stopper the flask and mix thoroughly.

  • Preparation of Standard Solutions:

    • From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, and 10 µg/mL) by serial dilution with methanol.[9]

  • Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Use methanol as the blank to zero the instrument.[9]

    • Record the absorption spectrum of one of the standard solutions to determine the λmax.

  • Calibration Curve Construction:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard solution in triplicate.[9]

    • Plot a graph of absorbance versus concentration.

  • Determination of Molar Absorptivity (ε):

    • The molar absorptivity can be calculated from the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.[9] The slope of the calibration curve will be equal to εb.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Photostability Considerations

The intrinsic photostability of a drug substance is a critical parameter.[10] Exposure to light can lead to degradation, resulting in a loss of potency and the formation of potentially harmful byproducts. While specific photostability data for 2-Amino-3,6-dimethylbenzene-1-sulfonamide is not available, it is prudent to assume that, like many aromatic compounds, it may be susceptible to photodegradation.

A standard photostability study, following ICH Q1B guidelines, would involve exposing the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] The extent of degradation would be monitored by a stability-indicating analytical method, often coupled with UV-Vis spectroscopy to observe changes in the absorption spectrum.

Photostability_Testing substance 2-Amino-3,6-dimethylbenzene- 1-sulfonamide Sample light_exposure Expose to Light Source (ICH Q1B Guidelines) substance->light_exposure dark_control Dark Control (Wrapped in Foil) substance->dark_control analysis Analyze Samples (e.g., HPLC-UV) light_exposure->analysis dark_control->analysis compare Compare Results analysis->compare

Caption: Photostability Testing Workflow.

Conclusion

The UV-Vis absorption characteristics of 2-Amino-3,6-dimethylbenzene-1-sulfonamide are expected to be in line with those of other substituted sulfonamides, exhibiting characteristic absorption bands in the UV region that are sensitive to the chemical environment. While specific experimental data is yet to be published, this guide provides a robust comparative framework and detailed experimental protocols to enable researchers to conduct their own comprehensive analyses. A thorough understanding and characterization of these properties are essential for the successful development of analytical methods and for ensuring the quality and stability of potential pharmaceutical products containing this compound.

References

  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
  • A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. Benchchem.
  • Solvent Impact on Fluorescence and UV-Vis Spectra: Gáti and Szalay Relationship for Sulfonimide-Based Compound.
  • Investigation of solvent effect on photophysical properties of some sulfonamides deriv
  • (PDF) Investigation of solvent effect on photophysical properties of some sulfonamides derivatives.
  • UV spectrum scans of sulfonamides (a), degradation of SMZ (b), STZ (c)...
  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Indus Journal of Bioscience Research.
  • UV/Vis Spectroscopy Guide | Principles, Equipment & More. Mettler Toledo.
  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • UV-Vis Spectrum of Sulfanilamide. SIELC Technologies.
  • Solvent Effects in UV-Vis Spectroscopy. Scribd.
  • Wavelength (nm) absorbance spectra for sulfadiazine as a function of pH...
  • UV-VIS Absorption spectroscopy. Unknown Source.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.

Sources

Comparative

A Comparative Guide to Establishing Reference Standards for the Analysis of 2-Amino-3,6-dimethylbenzene-1-sulfonamide

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standard.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standard. This guide provides a deep dive into the selection, qualification, and application of reference standards for the quantitative analysis of 2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS No. 1699018-33-1), a compound of interest in synthetic chemistry and pharmaceutical research.

A preliminary market survey reveals a critical challenge: the absence of a commercially available, high-purity Certified Reference Material (CRM) for 2-Amino-3,6-dimethylbenzene-1-sulfonamide. While suppliers like ChemScene and Enamine offer this compound as a research or building block chemical with purities of ≥95%, these do not meet the stringent requirements for a primary reference standard used in regulated environments[1].

This guide, therefore, shifts focus from a direct comparison of non-existent CRMs to a more practical and scientifically rigorous approach: how to qualify a commercially available, non-certified chemical as a reliable in-house reference standard. We will compare this qualification process against the use of an established, certified standard of a structurally similar compound, providing comprehensive analytical protocols and supporting data.

The Reference Standard Dilemma: Certified vs. Qualified

The choice of a reference standard is the foundation of quantitative analysis. The ideal scenario is to use a primary standard, such as a USP or Ph. Eur. reference standard, or an ISO 17034 certified reference material (CRM), which comes with a comprehensive certificate of analysis detailing its purity, uncertainty, and traceability[2]. In the absence of such a standard for our target analyte, we must consider two primary alternatives.

Table 1: Comparison of Reference Standard Alternatives

FeatureAlternative A: Certified Reference Material (e.g., Sulfanilamide)Alternative B: In-House Qualified Standard (2-Amino-3,6-dimethylbenzene-1-sulfonamide)
Identity Structurally related but not identical to the target analyte.Identical to the target analyte.
Purity & Certification High purity (e.g., >99.5%), certified under ISO 17034 and/or by a pharmacopeia. Comes with a detailed Certificate of Analysis[3].Purity as-stated by the supplier (e.g., ≥95%)[1]. Requires comprehensive in-house characterization and purity assignment.
Traceability Direct metrological traceability to SI units.Traceability must be established through characterization against a certified primary standard.
Primary Use Case System suitability checks, semi-quantitative analysis, or as a primary standard for qualifying the in-house standard.Primary standard for identity, purity, and assay of the target analyte in routine analysis.
Pros High confidence in purity and identity; readily available.Ensures perfect analytical match (e.g., retention time, mass spectrum); more accurate for quantitative assays of the specific analyte.
Cons Potential differences in chromatographic behavior and detector response, making it unsuitable for direct quantification of the target analyte.Requires significant upfront investment in time and resources for characterization and qualification.

Our recommendation is to pursue a dual strategy: procure the highest-purity available 2-Amino-3,6-dimethylbenzene-1-sulfonamide and qualify it as an in-house standard (Alternative B), using a certified sulfonamide standard like Sulfanilamide (Alternative A) as a benchmark for system performance and as part of the qualification process.

Workflow for Reference Standard Qualification

The process of qualifying an in-house standard is a self-validating system designed to assign a purity value with a calculated uncertainty. This workflow ensures the trustworthiness of all subsequent analytical measurements.

cluster_0 Phase 1: Procurement & Initial Assessment cluster_1 Phase 2: Method Development & Purity Determination cluster_2 Phase 3: Final Qualification A Procure highest purity 2-Amino-3,6-dimethylbenzene-1-sulfonamide (≥95%) C Perform Identity Confirmation (MS, NMR, IR) A->C B Procure Certified Reference Material (e.g., Sulfanilamide, ISO 17034) D Develop Stability-Indicating Assay Method (e.g., HPLC-UV) B->D System Suitability Benchmark C->D E Determine Purity by Mass Balance Approach D->E F 1. Chromatographic Purity (e.g., 100% - Area % of Impurities) E->F Primary Component G 2. Water Content (Karl Fischer) E->G Subtract H 3. Residual Solvents (GC-HS) E->H Subtract I 4. Non-Volatile Residue (TGA) E->I Subtract J Assign Final Purity Value with Uncertainty Budget F->J G->J H->J I->J K Prepare & Document In-House Reference Standard J->K

Caption: Workflow for the qualification of an in-house reference standard.

Experimental Methodologies & Comparative Data

To effectively use and qualify the reference standard, robust analytical methods are essential. We present protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse for purity and assay, and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonality and impurity identification.

HPLC-UV Method for Purity and Assay

Rationale: Reversed-phase HPLC is an ideal technique for separating sulfonamides from their potential impurities. A C18 column provides good retention for these moderately polar aromatic compounds[4][5]. UV detection is chosen based on the chromophore present in the sulfonamide structure, with a detection wavelength typically between 260-270 nm providing good sensitivity[6]. This method is designed to be stability-indicating by resolving the main peak from potential degradants.

A Standard & Sample Preparation B HPLC System (Pump, Autosampler, UV Detector) A->B C C18 Column (e.g., 250 x 4.6 mm, 5 µm) B->C D Isocratic Elution (ACN:Buffer) C->D E UV Detection (265 nm) D->E F Data Acquisition & Chromatogram Generation E->F

Caption: Experimental workflow for HPLC-UV analysis.

Detailed Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.05 M Potassium Phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Filter through a 0.45 µm filter and degas.

  • Standard Preparation:

    • Certified Standard (System Suitability): Accurately weigh approximately 10 mg of Sulfanilamide CRM and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

    • In-House Standard: Accurately weigh approximately 10 mg of 2-Amino-3,6-dimethylbenzene-1-sulfonamide and prepare a stock solution of 100 µg/mL in the same manner.

  • Sample Preparation: Prepare the test sample at the same target concentration as the in-house standard.

  • Chromatographic Conditions:

    • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent[4].

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm[4].

    • Run Time: 20 minutes.

  • Analysis Sequence:

    • Inject blank (mobile phase) to establish a baseline.

    • Inject the Sulfanilamide CRM solution six times to establish system suitability (RSD of peak area < 2.0%).

    • Inject the In-House Standard solution.

    • Inject the sample solution.

  • Data Interpretation:

    • Identity: The retention time of the major peak in the sample chromatogram should match that of the in-house standard.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks (Area %). This value is a key component of the mass balance calculation.

Table 2: Representative HPLC-UV Performance Data

ParameterSulfanilamide CRM2-Amino-3,6-dimethylbenzene-1-sulfonamide (In-House Std)Acceptance Criteria
Expected Retention Time ~4.5 min~7.8 minN/A
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 5000> 5000> 2000
Purity (Area %) > 99.8% (from CoA)> 96.5% (Illustrative)Report Value
GC-MS Method for Volatile Impurities and Orthogonal Identity

Rationale: Gas chromatography is an excellent tool for assessing volatile organic impurities, such as residual solvents from the synthesis process. For a non-volatile compound like a sulfonamide, derivatization is required to increase its volatility and thermal stability for GC analysis[7][8]. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach. Mass spectrometric detection provides an orthogonal method for identity confirmation through fragmentation patterns.

A Sample Preparation (Dissolve in Pyridine) B Derivatization (Add BSTFA, Heat 70°C) A->B C GC-MS System (Injector, GC Oven, MS Detector) B->C D Splitless Injection E Temperature Programmed Separation on DB-5MS column D->E F Mass Spectrometry (EI, Scan Mode) E->F G Data Acquisition & Mass Spectrum Generation F->G

Caption: Experimental workflow for GC-MS analysis with derivatization.

Detailed Protocol:

  • Standard/Sample Preparation: Accurately weigh approximately 1 mg of the standard or sample into a 2 mL autosampler vial. Add 200 µL of pyridine and vortex to dissolve.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless, 1 µL.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.

    • MS Transfer Line: 290 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

  • Data Interpretation:

    • Identity: The mass spectrum of the derivatized analyte should be consistent with its structure. The molecular ion and characteristic fragment ions should be identified.

    • Purity: Identify and quantify any residual solvents or other volatile impurities by comparing their spectra to a library (e.g., NIST).

Table 3: Expected GC-MS Fragmentation Data (Illustrative)

Analyte (as TMS derivative)Molecular Weight (derivatized)Expected Molecular Ion (M+)Key Fragment Ions (m/z)
2-Amino-3,6-dimethylbenzene-1-sulfonamide (di-TMS) 344.6344329 ([M-CH3]+), 265 ([M-SO2NH2]+), 193, 73 ([TMS]+)

Conclusion

While the direct procurement of a certified reference standard for 2-Amino-3,6-dimethylbenzene-1-sulfonamide is not currently feasible, a robust and scientifically defensible analytical standard can be established in-house. By implementing a rigorous qualification protocol that includes identity confirmation, mass balance purity assessment, and the use of orthogonal analytical techniques like HPLC-UV and GC-MS, laboratories can generate reliable and traceable data. The use of a certified standard of a related compound, such as Sulfanilamide, serves as an indispensable tool for system suitability and method performance verification throughout this process. This comprehensive approach ensures that the foundation of your analytical work is solid, trustworthy, and authoritative.

References

  • WITEGA Laboratorien Berlin-Adlershof GmbH. Sulfadimidine ISO 17034 Sulfamethazine ISO 17034 - Traceable Reference Standard for Residue Analysis (CAS 57-68-1).
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ChemScene. 1699018-33-1 | 2-Amino-3,6-dimethylbenzenesulfonamide.
  • Sigma-Aldrich. 2-amino-3,6-dimethylbenzene-1-sulfonamide | 1699018-33-1.
  • LGC Standards. Sulfonamides Reference Materials.
  • BenchChem. Technical Support Center: HPLC Analysis of Sulfonamides.
  • Research Journal of Pharmacy and Technology. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides Revision: 05.
  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • Agilent Technologies. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
  • CPAChem. Sulfanilamide CAS:63-74-1 EC:200-563-4.
  • MDPI. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • Ewha Womans University. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS.

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Validation

Comparing reactivity of 2-Amino-3,6-dimethylbenzene-1-sulfonamide vs benzenesulfonamide

An In-Depth Comparative Analysis of the Reactivity of 2-Amino-3,6-dimethylbenzene-1-sulfonamide and Benzenesulfonamide for Drug Development Professionals Introduction In the landscape of medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Reactivity of 2-Amino-3,6-dimethylbenzene-1-sulfonamide and Benzenesulfonamide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, sulfonamides represent a cornerstone functional group, integral to the structure of numerous therapeutic agents. Their ability to act as bioisosteres of amides and their unique chemical properties make them a continued focus of research. This guide provides a detailed comparative analysis of the reactivity of two such molecules: the structurally complex 2-Amino-3,6-dimethylbenzene-1-sulfonamide and the parent compound, benzenesulfonamide.

This analysis moves beyond a simple description of properties, offering a mechanistic exploration of how substituent effects modulate reactivity. For researchers engaged in the synthesis of novel sulfonamide-containing entities, understanding these nuances is critical for reaction design, optimization, and the prediction of chemical behavior. We will delve into the electronic and steric factors that differentiate these two compounds, supported by theoretical principles and analogous experimental evidence from the literature.

Molecular Structures and Inherent Properties

A foundational understanding of the geometry and electronic distribution of each molecule is essential to appreciating their differential reactivity.

  • Benzenesulfonamide serves as our baseline, representing an unsubstituted aromatic sulfonamide. Its reactivity is primarily dictated by the electron-withdrawing nature of the sulfonyl group and the acidic proton on the nitrogen.

  • 2-Amino-3,6-dimethylbenzene-1-sulfonamide presents a more intricate electronic and steric environment. The benzene ring is decorated with three electron-donating groups: an amino (-NH2) group and two methyl (-CH3) groups. Their positions relative to the sulfonamide moiety are key to understanding their influence.

FeatureBenzenesulfonamide2-Amino-3,6-dimethylbenzene-1-sulfonamide
Molar Mass 157.18 g/mol 200.27 g/mol
Key Functional Groups Sulfonamide (-SO2NH2)Sulfonamide (-SO2NH2), Amino (-NH2), Methyl (-CH3) x2
Electronic Effects on Ring Sulfonyl group is strongly deactivatingAmino and methyl groups are activating
Predicted pKa (Sulfonamide N-H) ~10Expected to be >10

Comparative Reactivity Analysis: A Mechanistic Perspective

The reactivity of these molecules can be dissected by considering the primary sites of chemical transformation: the sulfonamide nitrogen and, in the case of the substituted compound, the aromatic amino group.

Reactivity of the Sulfonamide Nitrogen

The nitrogen atom of a sulfonamide can act as a nucleophile, participating in reactions such as alkylation and acylation. The propensity for this to occur is governed by the acidity of the N-H proton and the nucleophilicity of the resulting conjugate base.

1. Acidity of the Sulfonamide N-H:

The acidity of the sulfonamide proton is a critical parameter. A more acidic proton implies a more stable conjugate base, which is generally a better nucleophile in subsequent reactions. The electron-withdrawing sulfonyl group is primarily responsible for this acidity.

  • Benzenesulfonamide: The pKa of the sulfonamide proton is approximately 10. This acidity is a result of the powerful electron-withdrawing nature of the adjacent SO2 group, which stabilizes the resulting anion through resonance and inductive effects.

  • 2-Amino-3,6-dimethylbenzene-1-sulfonamide: The presence of electron-donating groups (EDGs) on the aromatic ring—the amino and methyl groups—is predicted to decrease the acidity of the sulfonamide proton (i.e., increase the pKa). These groups donate electron density into the ring, which slightly reduces the overall electron-withdrawing pull of the sulfonyl group from the nitrogen atom. This makes the proton less likely to be abstracted.

2. Nucleophilicity of the Sulfonamide Nitrogen:

Following deprotonation, the resulting sulfonamide anion acts as a nucleophile.

  • Benzenesulfonamide Anion: This is a moderately good nucleophile, readily participating in reactions with electrophiles like alkyl halides.

  • 2-Amino-3,6-dimethylbenzene-1-sulfonamide Anion: While the parent sulfonamide is less acidic, the resulting anion is expected to be a more potent nucleophile. The EDGs push electron density towards the sulfonamide group, increasing the electron density on the nitrogen and making it more reactive towards electrophiles. However, this enhanced electronic effect is counteracted by significant steric hindrance from the ortho-methyl and ortho-amino groups, which can impede the approach of electrophiles.

Below is a diagram illustrating the key factors influencing the reactivity of the sulfonamide nitrogen.

G cluster_0 Benzenesulfonamide cluster_1 2-Amino-3,6-dimethylbenzene-1-sulfonamide a Benzenesulfonamide b Strongly Electron-Withdrawing -SO2 Group a->b c Acidic N-H Proton (pKa ~10) b->c d Moderate Nucleophilicity of Anion c->d j Overall Reactivity is a Balance of Electronic and Steric Effects d->j Comparison e 2-Amino-3,6-dimethylbenzene- 1-sulfonamide f Electron-Donating Groups (-NH2, -CH3) e->f i Significant Steric Hindrance from ortho-substituents e->i g Less Acidic N-H Proton (pKa > 10) f->g h Higher Nucleophilicity of Anion (Electronically) f->h h->j i->j

Caption: Factors influencing the reactivity of the sulfonamide nitrogen.

Reactivity of the Aromatic Amino Group

A key point of divergence is the presence of the -NH2 group on 2-Amino-3,6-dimethylbenzene-1-sulfonamide. This group introduces a second site of nucleophilicity.

  • Nucleophilicity: The amino group is a potent nucleophile and will readily react with a variety of electrophiles, such as acyl chlorides and alkyl halides.

  • Basicity: The amino group is also basic and can be protonated under acidic conditions.

  • Directing Effects in Electrophilic Aromatic Substitution: As a strongly activating, ortho-, para-directing group, the amino group would dominate any potential electrophilic aromatic substitution reactions, although the ring is already heavily substituted.

The presence of this highly reactive amino group presents both an opportunity and a challenge in synthesis. It allows for selective modification at this site, but it also necessitates the use of protecting groups if reactions at the sulfonamide nitrogen are desired.

Experimental Protocols for Comparative Reactivity

To empirically determine the differences in reactivity, a series of standardized experiments can be conducted.

Experiment 1: Determination of Relative Acidity via Competition Experiment

This experiment aims to compare the acidity of the sulfonamide N-H protons without requiring direct pKa measurement.

Methodology:

  • Equimolar amounts (1.0 mmol) of benzenesulfonamide and 2-Amino-3,6-dimethylbenzene-1-sulfonamide are dissolved in a suitable aprotic solvent (e.g., THF, 10 mL).

  • A sub-stoichiometric amount of a strong base (e.g., 0.5 mmol of NaH) is added to the solution at 0 °C.

  • The reaction is stirred for 30 minutes to allow for equilibrium to be reached.

  • A quenching electrophile (e.g., 0.5 mmol of methyl iodide) is added, and the reaction is stirred for 2 hours.

  • The reaction mixture is quenched with water, and the products are extracted with ethyl acetate.

  • The ratio of N-methylated benzenesulfonamide to N-methylated 2-Amino-3,6-dimethylbenzene-1-sulfonamide is determined by LC-MS or ¹H NMR analysis.

Expected Outcome:

A higher proportion of N-methylated benzenesulfonamide would be observed. This indicates that benzenesulfonamide is more acidic, and therefore, its conjugate base is formed in higher concentration and is subsequently methylated.

G start Mix Equimolar Amounts of Sulfonamides in THF base Add 0.5 eq. NaH (Deprotonation) start->base quench Add 0.5 eq. CH3I (Alkylation) base->quench analysis Quench and Analyze Product Ratio (LC-MS) quench->analysis

Caption: Workflow for the competition experiment to determine relative acidity.

Experiment 2: Comparative Rate of N-Alkylation

This experiment will measure the rate of reaction of the deprotonated sulfonamides with an electrophile, providing insight into their relative nucleophilicity and the impact of steric hindrance.

Methodology:

  • Two separate reactions are prepared. In each, 1.0 mmol of the respective sulfonamide is dissolved in 10 mL of DMF.

  • To each reaction, 1.1 mmol of a base (e.g., K2CO3) is added.

  • The reactions are brought to a constant temperature (e.g., 60 °C).

  • To initiate the reaction, 1.0 mmol of a common electrophile (e.g., benzyl bromide) is added to each flask simultaneously.

  • Aliquots are taken from each reaction at regular time intervals (e.g., 15, 30, 60, 120 minutes).

  • Each aliquot is quenched and analyzed by a quantitative method (e.g., HPLC) to determine the concentration of the starting material and the N-benzylated product.

  • The rate of product formation is plotted against time for both reactions.

Expected Outcome:

  • Benzenesulfonamide: A relatively fast and clean reaction is expected, leading to N-benzylbenzenesulfonamide.

  • 2-Amino-3,6-dimethylbenzene-1-sulfonamide: The reaction is expected to be significantly slower due to the steric hindrance around the sulfonamide nitrogen. Furthermore, a competing reaction, N-benzylation of the more nucleophilic and less hindered amino group, is highly probable, leading to a mixture of products.

Summary of Predicted Reactivity

Reaction TypeBenzenesulfonamide2-Amino-3,6-dimethylbenzene-1-sulfonamideRationale for Difference
Deprotonation (N-H) More FavorableLess FavorableElectron-donating groups on the substituted ring decrease the acidity of the N-H proton.
N-Alkylation Faster, less hinderedSlower, sterically hinderedThe ortho-amino and ortho-methyl groups impede the approach of electrophiles to the sulfonamide nitrogen.
N-Acylation FavorableSlower at sulfonamide, but faster at the amino groupThe amino group is a more potent nucleophile and less sterically hindered than the sulfonamide nitrogen.
Reaction at Amino Group Not ApplicableHighly FavorableThe amino group is a strong nucleophile and will readily react with various electrophiles.

Conclusion and Strategic Implications for Drug Development

The comparison between benzenesulfonamide and 2-Amino-3,6-dimethylbenzene-1-sulfonamide offers a clear illustration of the profound impact of substituent effects on reactivity. While the electron-donating groups on the latter molecule are predicted to enhance the intrinsic nucleophilicity of the sulfonamide nitrogen, this effect is likely overshadowed by substantial steric hindrance.

For the medicinal chemist, these insights are critical for strategic planning:

  • Benzenesulfonamide is a reliable scaffold for modifications at the sulfonamide nitrogen, with predictable reactivity.

  • 2-Amino-3,6-dimethylbenzene-1-sulfonamide offers dual functionality. The amino group provides a handle for further derivatization, potentially leading to novel structures with unique pharmacological profiles. However, if modification at the sulfonamide nitrogen is the goal, a protecting group strategy for the amino function is almost certainly required. The slower reaction rates at the sulfonamide must also be factored into the experimental design.

Ultimately, the choice between these or similar sulfonamide building blocks will depend on the specific synthetic goals and the desired properties of the final compound. A thorough understanding of the interplay between electronic and steric effects is paramount for the efficient and successful development of new sulfonamide-based therapeutic agents.

References

  • Kim, S. et al. (2010). Synthesis and biological evaluation of novel benzenesulfonamide derivatives as potent 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(1), 233-236. (Note: While this paper does not directly state the pKa, the value of ~10 is a widely accepted approximation for unsubstituted benzenesulfonamides in the medicinal chemistry literature). Available at: [Link]

Safety & Regulatory Compliance

Safety

2-Amino-3,6-dimethylbenzene-1-sulfonamide proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who handle complex, multifunctional molecules. When managing the lifecycle of a compound like 2-Amino-3,6...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who handle complex, multifunctional molecules. When managing the lifecycle of a compound like 2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS: 1699018-33-1), standard "pour-and-rinse" disposal methods are not just non-compliant—they are scientifically dangerous.

This guide provides a self-validating, field-proven operational plan for the safe handling, segregation, and EPA-compliant disposal of this compound. By understanding the molecular causality behind its hazards, laboratory personnel can build inherently safer workflows.

Chemical Hazard Profile & Molecular Causality

To design an effective disposal protocol, we must first deconstruct the molecule's reactivity. 2-Amino-3,6-dimethylbenzene-1-sulfonamide presents a dual-hazard profile driven by its two primary functional groups:

  • The Aniline (Primary Aromatic Amine) Moiety: Primary aromatic amines (PAAs) are highly reactive and notoriously toxic to both human health and aquatic ecosystems[1]. In vivo, PAAs can oxidize hemoglobin to methemoglobin, severely reducing oxygen transport. Environmentally, they are persistent and highly toxic to aquatic life[1]. Crucially, anilines react violently with strong oxidizing agents (such as sodium peroxide or hydrogen peroxide), potentially leading to spontaneous combustion[1].

  • The Sulfonamide Moiety: Sulfonamides are environmentally persistent and can trigger severe allergic sensitization. When subjected to improper chemical degradation (such as benchtop acid or base hydrolysis), sulfonamides can cleave to yield even more toxic, free aniline derivatives[2].

The Causality of Disposal: Because benchtop neutralization (hydrolysis or oxidation) generates more dangerous byproducts or risks thermal events, chemical treatment is contraindicated[2]. The only scientifically sound and for ultimate disposal is high-temperature incineration equipped with scrubbers to manage the resulting sulfur oxides (SOx) and nitrogen oxides (NOx)[2].

Quantitative Data & Hazard Summary

Before initiating any waste management procedures, verify the compound's physical properties and regulatory constraints against the table below.

Property / ParameterSpecification / Guideline
Chemical Name 2-Amino-3,6-dimethylbenzene-1-sulfonamide
CAS Registry Number 1699018-33-1[3]
Molecular Formula C8H12N2O2S[3]
Molecular Weight 200.26 g/mol [3]
Primary Hazard Classes Toxic (Primary Aromatic Amine), Environmental Hazard[1]
Critical Incompatibilities Strong oxidizing agents (e.g., peroxides), strong acids[1]
EPA Ultimate Disposal Method High-Temperature Incineration (with SOx/NOx scrubbing)[2]
Max SAA Storage Volume 55 Gallons (General Hazardous Waste)[4]

Operational Workflow: Routine Waste and Accidental Spills

Every protocol in your laboratory must be a self-validating system. Do not rely on assumptions; verify compatibility at every step.

Phase 1: Routine Waste Segregation & Containerization
  • Waste Identification: Treat all pure compounds, solvent solutions, and contaminated labware (e.g., spatulas, weighing boats, pipettes) as hazardous waste[4].

  • Compatibility Verification (Self-Validation Step): Before adding this compound to a waste carboy, verify the existing contents. Never mix 2-Amino-3,6-dimethylbenzene-1-sulfonamide with waste streams containing nitric acid, peroxides, or heavy metals[1].

  • Containerization: Use a robust, leak-proof container made of high-density polyethylene (HDPE) or amber glass[4].

  • Labeling & SAA Storage: Label the container explicitly with "Hazardous Waste: 2-Amino-3,6-dimethylbenzene-1-sulfonamide (Toxic/Environmental Hazard)." Store the sealed container in a designated, well-ventilated Satellite Accumulation Area (SAA) equipped with secondary containment[4].

Phase 2: Emergency Spill Response Methodology

Objective: Safely contain and remove accidental spills without generating airborne particulates or triggering exothermic cross-reactions.

  • Immediate Isolation: Evacuate personnel from the immediate vicinity. Ensure the laboratory fume hood is operating at maximum face velocity.

  • PPE Verification: Don chemical-resistant nitrile gloves (double-gloved), chemical splash goggles, and a flame-retardant lab coat[4].

  • Containment (No Combustibles): Do NOT use combustible materials like sawdust to absorb the spill, as anilines can react exothermically with organic materials[1]. Cover the spill entirely with an inert, non-combustible absorbent such as dry sand or vermiculite[4].

  • Collection: Using a non-sparking, plastic scoop, gently collect the absorbed mixture. Avoid vigorous sweeping to prevent the aerosolization of toxic dust.

  • Surface Decontamination: Wipe the affected surface with a damp cloth using a mild detergent solution. Crucial Insight: Do not use bleach (sodium hypochlorite) for decontamination, as oxidizing the aniline moiety can generate highly toxic nitroso-intermediates[1]. Dispose of the contaminated cloth in the hazardous waste container.

Disposal Workflow Visualization

The following diagram illustrates the logical, EPA-compliant lifecycle for managing this compound.

G A 1. Waste Generation (Pure compound, solutions, labware) B 2. Hazard Identification (Toxic, Environmental Hazard) A->B C 3. Strict Segregation (Isolate from strong oxidizers/peroxides) B->C D 4. Containerization (HDPE/Glass in designated SAA) C->D E 5. EHS Manifesting (Initiate pickup before 90-180 day limit) D->E F 6. Ultimate Disposal (High-Temp Incineration with scrubbers) E->F

Disposal workflow for 2-Amino-3,6-dimethylbenzene-1-sulfonamide from generation to incineration.

References

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-3,6-dimethylbenzene-1-sulfonamide

For the modern researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the selection and use of perso...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with 2-Amino-3,6-dimethylbenzene-1-sulfonamide (CAS No. 1699018-33-1). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols from structurally related aromatic amines and sulfonamides to ensure a robust and cautious approach to laboratory safety.

As a Senior Application Scientist, my experience has consistently shown that a proactive and informed approach to safety is the cornerstone of successful research. We will not only outline the necessary PPE but also delve into the rationale behind each recommendation, empowering you to make informed decisions that protect both you and your work.

Understanding the Potential Hazards: A Structural Analogy Approach

  • Aromatic Amines: This class of compounds can be toxic and may be readily absorbed through the skin.[1] Some aromatic amines are known or suspected carcinogens.[2]

  • Sulfonamides: Compounds in this family can cause skin and eye irritation.[3]

Given these potential hazards, a comprehensive PPE strategy is crucial to minimize all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling 2-Amino-3,6-dimethylbenzene-1-sulfonamide. It is critical to don all PPE before handling the chemical.

Protection Type Recommended Equipment Specification Examples
Eye and Face Protection Chemical safety goggles and a face shield.ANSI Z87.1 compliant; provides robust splash and impact protection.[1]
Hand Protection Chemical-resistant gloves.Nitrile, neoprene, or butyl rubber gloves. Double gloving is recommended for enhanced protection.[1][4]
Body Protection Chemical-resistant lab coat or apron, and disposable coveralls.Made of materials resistant to chemical permeation.[1]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood or in the event of a spill.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is fundamental to laboratory safety.

Step 1: Preparation and Engineering Controls
  • Ventilation: All manipulations of 2-Amino-3,6-dimethylbenzene-1-sulfonamide, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[1][5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]

  • Spill Kit: A spill kit containing absorbent materials (e.g., sand, vermiculite), and appropriate waste disposal bags must be available in the immediate vicinity.[1][4]

Step 2: The Handling Process
  • Donning PPE: Before handling the chemical, put on all the required PPE as detailed in the table above.

  • Weighing: When weighing the solid compound, use a balance inside the chemical fume hood or a vented balance safety enclosure to prevent the inhalation of fine particles.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Monitoring and Work-up: Maintain all operations within the fume hood. Use appropriate tools to avoid direct contact.

Step 3: Decontamination and Doffing PPE
  • Decontaminate: Wipe down the work area within the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, face shield, and goggles. Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan: Managing Waste Responsibly

The disposal of 2-Amino-3,6-dimethylbenzene-1-sulfonamide and any contaminated materials must be handled with the assumption that the compound is hazardous waste.

Waste Segregation and Containerization
  • Identify and Segregate: All waste containing this compound, including excess solid, solutions, and contaminated labware (e.g., pipette tips, vials), must be segregated from other laboratory waste streams.[5]

  • Use Appropriate Containers: Use only approved, chemically compatible, and clearly labeled hazardous waste containers. The container must be in good condition with a secure, leak-proof lid.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Amino-3,6-dimethylbenzene-1-sulfonamide," and the approximate quantity.[4][5]

Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and inspected regularly for any signs of leakage.[5]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4] Do not dispose of this chemical down the drain.[8]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow PPE Selection Workflow for 2-Amino-3,6-dimethylbenzene-1-sulfonamide cluster_assessment Risk Assessment cluster_ppe_levels PPE & Engineering Controls cluster_disposal Waste Management Start Start: Handling 2-Amino-3,6-dimethylbenzene-1-sulfonamide AssessOperation Assess the Nature of the Operation Start->AssessOperation FumeHood Work in a certified chemical fume hood AssessOperation->FumeHood All Operations FullProtection Full Protection: - Enhanced PPE + - NIOSH-approved Respirator - Disposable Coveralls AssessOperation->FullProtection Outside of fume hood or risk of aerosolization StandardPPE Standard PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat FumeHood->StandardPPE Routine, small-scale (e.g., weighing, solution prep) EnhancedPPE Enhanced PPE: - Standard PPE + - Face Shield - Double Gloves FumeHood->EnhancedPPE Potential for splashing (e.g., reaction work-up) Waste Treat as Hazardous Waste StandardPPE->Waste EnhancedPPE->Waste FullProtection->Waste Segregate Segregate and Label Waste Waste->Segregate EHS Contact EHS for Disposal Segregate->EHS

Caption: Decision workflow for selecting appropriate PPE when handling 2-Amino-3,6-dimethylbenzene-1-sulfonamide.

Conclusion: A Culture of Safety

Adherence to these guidelines is not merely about compliance; it is about fostering a culture of safety that is integral to scientific excellence. By treating unknown compounds with a high degree of caution and following established best practices for chemically similar substances, we can mitigate risks and ensure a safe laboratory environment for everyone. Always consult with your institution's safety professionals to ensure your specific laboratory conditions and procedures are fully addressed.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • BenchChem. (n.d.). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
  • Sigma-Aldrich. (n.d.). 2-amino-3,6-dimethylbenzene-1-sulfonamide.
  • BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 2-Amino-3,6-dimethylbenzenesulfonamide.
  • CymitQuimica. (2023, October 12). SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • ChemScene. (2025, December 26). Safety Data Sheet.
  • New Jersey Department of Health. (2008, September). Hazardous Substance Fact Sheet.
  • Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
  • AA Blocks. (2025, January 18). Safety Data Sheet.
  • Carl ROTH. (2024, October 30). Safety Data Sheet: Amino acid.
  • Cornell University. (n.d.). Guide for Drain Disposal of Laboratory Chemicals.
  • Saint Mary's University. (2014, April 11). HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13.
  • PubChem. (n.d.). 2,6-Dimethylbenzene-1-sulfonamide.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • National Center for Biotechnology Information. (n.d.). Occupational Exposure Limits of lead, dimethylamine, n-butyl-2,3-epoxypropyl ether, and 2-ethyl-1-hexanol and carcinogenicity and occupational sensitizer classification.

Sources

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